SRI-37330 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C16H20ClF3N4O2S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C16H19F3N4O2S.ClH/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15;/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3;1H |
InChIキー |
SIWGSSRKYJTJTF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NCC1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C(F)(F)F.Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SRI-37330 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule that has demonstrated significant anti-diabetic properties in preclinical studies. Its primary mechanism of action is the potent and specific inhibition of Thioredoxin-Interacting Protein (TXNIP) expression. By downregulating TXNIP, SRI-37330 sets off a cascade of beneficial metabolic effects, including the suppression of glucagon (B607659) secretion, reduction of hepatic glucose output, and reversal of hepatic steatosis. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows associated with SRI-37330.
Core Mechanism of Action: TXNIP Inhibition
The central mechanism through which SRI-37330 exerts its therapeutic effects is by inhibiting the expression of TXNIP.[1][2][3][4][5] TXNIP is a key regulator of cellular stress and metabolism, and its expression is significantly elevated under diabetic conditions.[3][4][6][7] SRI-37330 acts at the transcriptional level, inhibiting the activity of the TXNIP promoter.[3][7][8] This leads to a dose-dependent reduction in both TXNIP mRNA and protein levels.[7][8]
The inhibition of TXNIP by SRI-37330 has been observed across different species and cell types, including rat INS-1 cells, primary mouse islets, and, crucially, in isolated human pancreatic islets.[3][4][8] RNA sequencing of human islets treated with SRI-37330 confirmed the specific inhibition of the TXNIP signaling pathway.[3][7]
Downstream Effects of TXNIP Inhibition by SRI-37330
The SRI-37330-mediated reduction in TXNIP levels leads to several key downstream effects that contribute to its anti-diabetic phenotype:
-
Inhibition of Glucagon Secretion and Action: SRI-37330 treatment has been shown to inhibit glucagon secretion from pancreatic alpha cells.[1][2][3][4] This is a critical effect, as hyperglucagonemia is a major contributor to hyperglycemia in diabetes.
-
Reduction of Hepatic Glucose Production: By suppressing glucagon signaling and potentially through direct effects on the liver, SRI-37330 reduces hepatic glucose production.[1][2][3][4][6] This helps to lower overall blood glucose levels.
-
Reversal of Hepatic Steatosis: Preclinical studies have demonstrated that SRI-37330 can reverse hepatic steatosis (fatty liver), a common comorbidity of diabetes and obesity.[1][2][4][6]
-
Improved Glucose Homeostasis: The combined effects on glucagon, and hepatic glucose production lead to significant improvements in overall glucose homeostasis, as demonstrated in mouse models of both type 1 and type 2 diabetes.[4][6][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of SRI-37330.
| Parameter | Value | Cell Line/Model | Conditions | Reference |
| IC50 for TXNIP mRNA expression | 0.64 µM | INS-1 cells | - | [2][8][10] |
| Inhibition of TXNIP promoter activity | ~70% | - | - | [7] |
| SRI-37330 Concentration (in vitro) | 1 µM | INS-1 cells | 24 hours | [1][2] |
| SRI-37330 Concentration (in vitro) | 5 µM | TC1-6 cells, Primary hepatocytes | 24 hours | [1][2] |
| SRI-37330 Dosage (in vivo) | 100 mg/kg | Male C57BL/6J mice | In drinking water, 3 weeks | [1][2] |
Key Experimental Protocols
In Vitro TXNIP Expression Assay
-
Cell Line: INS-1 (rat insulinoma) cells.
-
Treatment: Cells are incubated with varying concentrations of this compound (e.g., 0-10 µM) for 24 hours.
-
RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA levels of TXNIP. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Analysis (Western Blot): Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for TXNIP and a loading control (e.g., β-actin).
Glucagon Secretion Assay
-
Cell Line: TC1-6 (mouse pancreatic alpha) cells.
-
Treatment: Cells are treated with SRI-37330 (e.g., 5 µM) for 24 hours.
-
Glucagon Measurement: The cell culture supernatant is collected, and the concentration of secreted glucagon is measured using a commercially available ELISA kit.
In Vivo Efficacy in a Mouse Model of Diabetes
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice or db/db mice (a model of obesity-induced type 2 diabetes).
-
Treatment: SRI-37330 is administered to the mice, for example, at a dose of 100 mg/kg in their drinking water for a period of 3 weeks.[1][2]
-
Parameters Measured:
-
Blood glucose levels are monitored regularly.
-
Serum glucagon levels are measured by ELISA.
-
Glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) are performed to assess glucose homeostasis.
-
At the end of the study, liver tissue is collected for histological analysis to assess hepatic steatosis.
-
Visualizing the Mechanism and Workflows
The following diagrams illustrate the signaling pathway of SRI-37330 and a typical experimental workflow.
Caption: Signaling pathway of SRI-37330 action.
Caption: General experimental workflow for SRI-37330 evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Research & Innovation | UAB News [uab.edu]
- 8. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to SRI-37330 Hydrochloride: A Novel TXNIP Inhibitor for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3][4] Emerging as a promising therapeutic candidate for type 2 diabetes, this compound has demonstrated significant anti-diabetic effects in preclinical studies.[1][5][6] this compound effectively lowers blood glucose levels by inhibiting glucagon (B607659) secretion and function, reducing hepatic glucose production, and reversing hepatic steatosis.[1][4][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Core Compound Details
| Property | Value |
| IUPAC Name | N-((1-(6-(trifluoromethyl)quinazolin-4-yl)piperidin-3-yl)methyl)methanesulfonamide hydrochloride |
| Synonyms | SRI-37330 HCl, SRI37330 hydrochloride |
| Chemical Formula | C₁₆H₂₀ClF₃N₄O₂S |
| Molecular Weight | 424.87 g/mol |
| CAS Number | 2322245-49-6 |
| Mechanism of Action | Thioredoxin-Interacting Protein (TXNIP) Inhibitor |
| Primary Indication | Type 2 Diabetes |
| Biological Effects | Inhibits glucagon secretion, reduces hepatic glucose production, reverses hepatic steatosis |
Quantitative Biological Data
Table 2.1: In Vitro Efficacy
| Assay | Cell Line | Concentration | Result |
| TXNIP Promoter Activity Inhibition | INS-1 | 1 µM (24 h) | ~70% inhibition of human TXNIP promoter activity |
| TXNIP mRNA and Protein Inhibition | INS-1 | 1 µM (24 h) | Significant inhibition |
| Polymerase II Binding Inhibition | INS-1 | 5 µM (24 h) | Inhibition of Pol II binding to TXNIP promoter E-box |
| Glucagon Secretion Inhibition | αTC1-6 | 5 µM (24 h) | Lowered glucagon secretion |
| Glucagon-Induced Glucose Output Inhibition | Primary Hepatocytes | 0-5 µM (24 h) | Inhibition of glucose output |
| IC₅₀ for TXNIP Expression Inhibition | INS-1 | N/A | 0.64 µM |
Table 2.2: In Vivo Efficacy in Mouse Models
| Mouse Model | Treatment | Duration | Key Findings |
| C57BL/6J (Male) | 100 mg/kg, p.o. (in drinking water) | 3 weeks | Well tolerated, decreased glucagon secretion and action, blocked hepatic glucose output |
| Obesity-induced | 100 mg/kg, p.o. (in drinking water) | 3 weeks | Reversal of diabetes and hepatic steatosis |
| Streptozotocin-induced | 100 mg/kg, p.o. (in drinking water) | 3 weeks | Reversal of diabetes and hepatic steatosis |
Mechanism of Action and Signaling Pathways
This compound exerts its primary effect by inhibiting the expression of TXNIP. TXNIP is a key regulator of cellular stress and is induced by glucose. By inhibiting TXNIP, SRI-37330 initiates a cascade of downstream effects that contribute to its anti-diabetic properties.
Inhibition of TXNIP Expression
SRI-37330 directly inhibits the transcriptional activity of the TXNIP promoter.[1] This leads to a reduction in both TXNIP mRNA and protein levels, thereby alleviating the detrimental effects of TXNIP overexpression in diabetic states.
References
- 1. diacomp.org [diacomp.org]
- 2. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-Dose Streptozotocin Induction Protocol (mouse) [slack.protocols.io:8443]
- 4. researchgate.net [researchgate.net]
- 5. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SRI-37330 Hydrochloride: A Potent TXNIP Inhibitor for Cardiometabolic Disease Research
An In-depth Technical Guide on the Mechanism of Action, Efficacy, and Experimental Evaluation of a Novel Therapeutic Candidate
Abstract
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). TXNIP is a critical regulator of cellular stress and metabolism, and its upregulation is implicated in the pathogenesis of type 1 and type 2 diabetes and associated complications. SRI-37330 has demonstrated significant anti-diabetic properties in preclinical models by inhibiting TXNIP expression, thereby reducing glucagon (B607659) secretion, decreasing hepatic glucose production, and reversing hepatic steatosis.[1][2][3][4] This technical guide provides a comprehensive overview of SRI-37330, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction to TXNIP and its Role in Disease
Thioredoxin-interacting protein (TXNIP) is an endogenous inhibitor of thioredoxin (TRX), a key antioxidant protein that maintains cellular redox balance. Under conditions of cellular stress, such as hyperglycemia, TXNIP expression is markedly increased.[2] Elevated TXNIP levels contribute to pancreatic beta-cell apoptosis, insulin (B600854) resistance, and inflammation through several mechanisms:
-
Inhibition of Thioredoxin: By binding to and inhibiting TRX, TXNIP promotes oxidative stress, leading to cellular damage.[5]
-
Activation of the NLRP3 Inflammasome: TXNIP can directly bind to and activate the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[6][7]
-
Induction of Apoptosis: TXNIP can translocate to the mitochondria and promote apoptosis by modulating the ASK1 signaling pathway.[6]
Given its central role in these pathological processes, inhibition of TXNIP has emerged as a promising therapeutic strategy for diabetes and other cardiometabolic diseases.
This compound: A Novel TXNIP Inhibitor
SRI-37330 is a substituted quinazoline (B50416) sulfonamide identified through high-throughput screening of 300,000 compounds.[3][8] It acts as a potent inhibitor of TXNIP expression at the transcriptional level.[3]
Mechanism of Action
SRI-37330 inhibits the promoter activity of the TXNIP gene, leading to a dose-dependent decrease in both TXNIP mRNA and protein levels.[1][3][8] This inhibitory effect has been observed in various cell types, including rat INS-1 cells, primary mouse islets, and human islets, even under high-glucose conditions.[3][8] By downregulating TXNIP, SRI-37330 effectively mitigates the downstream pathological effects of elevated TXNIP, including reduced glucagon secretion from pancreatic alpha cells and decreased hepatic glucose production.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of SRI-37330.
Table 1: In Vitro Efficacy of SRI-37330
| Parameter | Cell Line/System | Value | Reference |
| IC50 for TXNIP mRNA expression | INS-1 cells | 0.64 µM | [3][9] |
| Inhibition of human TXNIP promoter activity | INS-1 cells | ~70% at 1 µM | [3] |
| Inhibition of TXNIP protein expression | INS-1 cells | Dose-dependent | [3] |
| Inhibition of glucagon secretion | TC1-6 cells | Significant at 5 µM | [1][4] |
| Inhibition of glucagon-induced glucose output | Primary mouse hepatocytes | Dose-dependent (0-5 µM) | [1][4] |
Table 2: In Vivo Efficacy of SRI-37330 in Mouse Models
| Animal Model | Treatment | Key Findings | Reference |
| C57BL/6J mice | 100 mg/kg in drinking water for 3 weeks | Decreased glucagon secretion, blocked hepatic glucose output | [1][4] |
| Streptozotocin (STZ)-induced diabetic mice | Oral administration | Maintained normal blood glucose levels | [3][10][11] |
| db/db mice (model of type 2 diabetes) | Oral administration | Normalized blood glucose levels, reversed hepatic steatosis | [3][10] |
Signaling Pathways and Experimental Workflows
TXNIP Signaling Pathway
The following diagram illustrates the central role of TXNIP in cellular stress and the points of intervention by SRI-37330.
Experimental Workflow for Evaluating SRI-37330 In Vitro
This diagram outlines a typical workflow for assessing the in vitro efficacy of SRI-37330.
Detailed Experimental Protocols
TXNIP Promoter Activity Assay (Luciferase Reporter Assay)
This assay measures the effect of SRI-37330 on the transcriptional activity of the TXNIP gene promoter.
-
Cell Culture and Transfection:
-
Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 10 mM HEPES, and 50 µM β-mercaptoethanol.
-
Seed cells in 24-well plates.
-
Co-transfect cells with a luciferase reporter plasmid containing the human TXNIP promoter and a Renilla luciferase control plasmid for normalization.
-
-
Treatment and Lysis:
-
24 hours post-transfection, treat the cells with SRI-37330 at various concentrations (e.g., 0.1 to 10 µM) or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Quantitative Real-Time PCR (qRT-PCR) for TXNIP mRNA Expression
This protocol quantifies the levels of TXNIP mRNA in cells treated with SRI-37330.
-
RNA Isolation and cDNA Synthesis:
-
Culture and treat cells as described above.
-
Isolate total RNA using a commercial RNA isolation kit.
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green-based master mix and primers specific for TXNIP and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Western Blotting for TXNIP Protein Expression
This method detects and quantifies the amount of TXNIP protein in cell lysates.
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against TXNIP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Studies in Diabetic Mouse Models
This model is used to study type 1 diabetes.
-
Induction of Diabetes:
-
Administer multiple low doses of STZ (e.g., 40-50 mg/kg) intraperitoneally to C57BL/6J mice for five consecutive days.
-
Monitor blood glucose levels to confirm the development of hyperglycemia.
-
-
SRI-37330 Treatment:
-
Administer SRI-37330 orally, for example, by adding it to the drinking water (e.g., 100 mg/kg/day) or by oral gavage.
-
-
Monitoring:
-
Monitor blood glucose levels, body weight, and food and water intake regularly.
-
At the end of the study, collect blood and tissues for further analysis (e.g., serum glucagon levels, islet histology).
-
These mice have a mutation in the leptin receptor and spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
Treatment:
-
Begin treatment with SRI-37330 in db/db mice at an age when they exhibit clear signs of diabetes (e.g., 8-10 weeks old).
-
Administer SRI-37330 orally as described above.
-
-
Monitoring and Analysis:
-
Perform regular monitoring of blood glucose, body weight, and metabolic parameters.
-
Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, analyze liver tissue for steatosis and other relevant markers.
-
Safety and Pharmacokinetics
Preclinical studies have shown that SRI-37330 is orally bioavailable and well-tolerated in mice, with no observed toxicity at therapeutic doses.[3][11] Further studies are required to fully characterize its pharmacokinetic profile and long-term safety in larger animal models before it can proceed to clinical trials.[2]
Conclusion
This compound is a promising therapeutic candidate for the treatment of diabetes and related metabolic disorders. Its novel mechanism of action, targeting the transcriptional regulation of TXNIP, offers a distinct advantage over existing therapies. The comprehensive data from in vitro and in vivo studies highlight its potential to correct multiple pathophysiological defects in diabetes, including hyperglycemia, hyperglucagonemia, and hepatic steatosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of SRI-37330 and other TXNIP inhibitors. Further research is warranted to translate these promising preclinical findings into clinical applications for the benefit of patients with cardiometabolic diseases.
References
- 1. Thioredoxin-Interacting Protein Stimulates Its Own Expression via a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioredoxin-Interacting Protein (TXNIP) Suppresses Expression of Glutamine Synthetase by Inducing Oxidative Stress in Retinal Muller Glia Under Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of gene expression of isolated pancreatic islets during pretransplant culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 10. Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reframeDB [reframedb.org]
The Discovery and Synthesis of SRI-37330 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] Its discovery represents a significant advancement in the pursuit of targeted therapies for diabetes. By inhibiting the expression of TXNIP, SRI-37330 has demonstrated potent anti-diabetic effects in preclinical models, primarily through the modulation of glucagon (B607659) secretion and hepatic glucose production.[2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the fields of biomedical research and drug development.
Discovery of this compound
The identification of SRI-37330 was the culmination of a decade-long research effort targeting TXNIP, a protein identified as a key glucose-induced gene in human pancreatic islets.[5][6] Elevated TXNIP levels are associated with pancreatic beta-cell apoptosis and dysfunction, making it a compelling therapeutic target for diabetes.[4]
The discovery process began with a high-throughput screening (HTS) campaign of approximately 300,000 small molecules.[3][5] This was followed by extensive medicinal chemistry optimization to identify a lead compound with desirable efficacy, pharmacokinetic properties, and a favorable safety profile.[3]
High-Throughput Screening Workflow
The HTS workflow was designed to identify compounds that could inhibit the expression of the TXNIP gene.
Synthesis of this compound
SRI-37330 is a substituted quinazoline (B50416) sulfonamide.[3] While a detailed, step-by-step synthesis protocol is not publicly available, a plausible synthetic route can be constructed based on the supplementary information from the primary publication by Thielen et al. (2020) and general organic synthesis principles.
The synthesis involves a multi-step process, likely starting from commercially available precursors to construct the quinazoline and piperidine (B6355638) ring systems, followed by their coupling and final functionalization.
Plausible Synthetic Pathway
Biological Activity and Mechanism of Action
SRI-37330 exerts its anti-diabetic effects by inhibiting the expression of TXNIP. This leads to a cascade of downstream effects that ultimately improve glucose homeostasis.
Quantitative In Vitro and In Vivo Data
| Parameter | Value | Species/Cell Line | Conditions | Reference |
| IC50 for TXNIP mRNA expression | 0.64 µM | INS-1 (rat insulinoma) cells | [2] | |
| Inhibition of human TXNIP promoter activity | ~70% | INS-1 cells | 1 µM SRI-37330, 24 hours | [1][5] |
| In vivo administration (mice) | 100 mg/kg in drinking water | C57BL/6J mice | 3 weeks | [1] |
| Effect on fasting serum glucagon | Lowered | C57BL/6J mice | 100 mg/kg in drinking water, 3 weeks | [3] |
| Effect on hepatic glucose production | Decreased | C57BL/6J mice | 100 mg/kg in drinking water, 3 weeks | [3] |
| Effect on hepatic steatosis | Reversed | Obesity- and STZ-induced diabetic mice | 100 mg/kg in drinking water | [1] |
Signaling Pathway
SRI-37330 inhibits the transcription of the TXNIP gene. The transcription of TXNIP is known to be regulated by the transcription factor ChREBP (Carbohydrate Response Element-Binding Protein). By inhibiting TXNIP expression, SRI-37330 reduces the negative impact of TXNIP on pancreatic alpha-cell function, leading to decreased glucagon secretion. Lower glucagon levels, in turn, reduce hepatic glucose production.
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of SRI-37330, based on standard laboratory methods and details from the primary literature.
TXNIP Promoter Activity Assay (Dual-Luciferase Reporter Assay)
Objective: To quantify the effect of SRI-37330 on the transcriptional activity of the human TXNIP promoter.
Materials:
-
INS-1 cells (or other suitable cell line)
-
Dual-luciferase reporter plasmid containing the human TXNIP promoter upstream of the firefly luciferase gene
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or other transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Dual-Glo® Luciferase Assay System (Promega) or equivalent
-
Luminometer
Procedure:
-
Cell Seeding: Seed INS-1 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TXNIP promoter-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: a. Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer. b. Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TXNIP promoter activity relative to the vehicle-treated control.
Quantification of TXNIP mRNA Expression (RT-qPCR)
Objective: To measure the effect of SRI-37330 on the mRNA levels of the TXNIP gene.
Materials:
-
INS-1 cells or isolated pancreatic islets
-
This compound
-
TRIzol® reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) or equivalent
-
SYBR® Green PCR Master Mix (Applied Biosystems) or equivalent
-
Real-time PCR instrument
-
Primers for TXNIP and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Cell Treatment: Treat cells or islets with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using TRIzol® or a similar method according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mixture containing SYBR® Green Master Mix, forward and reverse primers for TXNIP or the housekeeping gene, and cDNA template. b. Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of TXNIP mRNA normalized to the housekeeping gene using the ΔΔCt method.
In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To assess the effect of SRI-37330 on glucose clearance in a mouse model.
Materials:
-
C57BL/6J mice (or a relevant diabetic mouse model)
-
This compound (formulated for oral administration)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
Restraining device for mice
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Compound Administration: Administer SRI-37330 or vehicle control to the mice for a specified period (e.g., daily for 3 weeks).
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Glucose Challenge: Administer a glucose solution via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time for both the SRI-37330-treated and vehicle-treated groups. Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.
Conclusion
This compound is a promising new therapeutic candidate for the treatment of diabetes. Its novel mechanism of action, targeting the expression of TXNIP, offers a distinct approach compared to existing anti-diabetic drugs. The data gathered from preclinical studies demonstrate its potential to not only improve glycemic control but also to address associated pathologies such as hepatic steatosis. Further clinical investigation is warranted to fully elucidate the safety and efficacy of SRI-37330 in human patients. This technical guide provides a comprehensive overview of the foundational research that has brought this promising molecule to the forefront of diabetes drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
SRI-37330 Hydrochloride: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP) that has demonstrated significant anti-diabetic properties in preclinical models of type 1 and type 2 diabetes.[1][2][3] Developed through high-throughput screening of approximately 300,000 compounds followed by extensive medicinal chemistry optimization, SRI-37330 represents a promising therapeutic candidate.[1][2][3][4] This technical guide provides a comprehensive overview of SRI-37330, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
SRI-37330's primary mechanism of action is the inhibition of TXNIP expression.[1][2][4][5] TXNIP is a key regulator of cellular stress and metabolism, and its expression is markedly induced by glucose.[4] In the context of diabetes, elevated TXNIP levels in pancreatic beta-cells are associated with increased apoptosis and dysfunction.[4][5] By suppressing TXNIP, SRI-37330 protects beta-cells from glucotoxicity-induced death and preserves their function.[4]
Beyond its direct effects on beta-cells, SRI-37330 also modulates glucagon (B607659) signaling.[1][2][4][6] The compound has been shown to decrease serum glucagon levels and inhibit hepatic glucose production.[1][2][4][6] This dual action of preserving beta-cell function and curbing excessive glucose release from the liver contributes to its potent glucose-lowering effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of SRI-37330.
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| IC50 for TXNIP mRNA expression | INS-1 (rat insulinoma) | 0.64 µM | [7][8][9] |
| TXNIP Promoter Activity Inhibition | INS-1 cells | ~70% | [4] |
Table 2: In Vivo Pharmacokinetics and Safety
| Parameter | Species | Value | Reference |
| Bioavailability (Oral) | Mouse | 95% | [4] |
| Half-life (Oral) | Mouse | 1.5 hours | [4] |
| Toxicity | Mouse | No gross abnormalities or liver pathology up to 800 mg/kg/d for 6 days | [4] |
Table 3: In Vivo Efficacy in Diabetic Mouse Models
| Model | Treatment | Key Findings | Reference |
| Wild-type C57BL/6J mice | 100 mg/kg/day SRI-37330 in drinking water | Significantly lower blood glucose, improved glucose tolerance | [4] |
| Streptozotocin (STZ)-induced diabetes (Type 1 model) | 100 mg/kg/day SRI-37330 post-STZ | Maintained normal blood glucose levels, prevented overt diabetes | [4] |
| db/db mice (Type 2 model) | SRI-37330 in drinking water | Rescued from overt diabetes, reduced serum glucagon, decreased hepatic glucose production | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of SRI-37330.
Animal Models
-
Streptozotocin (STZ)-Induced Diabetes (Type 1 Model):
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Induction: Administer multiple low doses of STZ (e.g., 40-50 mg/kg body weight) intraperitoneally for five consecutive days. STZ should be freshly dissolved in a citrate (B86180) buffer (pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
SRI-37330 Administration: SRI-37330 can be administered in the drinking water at a concentration calculated to provide a dose of 100 mg/kg/day, starting either before or after the onset of diabetes.[4]
-
-
db/db Mouse Model (Type 2 Model):
-
Animals: Male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice and their lean littermates (db/+) as controls.
-
Characteristics: These mice have a spontaneous mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia, which mimics human type 2 diabetes.
-
SRI-37330 Administration: Administer SRI-37330 in the drinking water.
-
In Vivo Metabolic Studies
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (approximately 16 hours).
-
Record baseline blood glucose from a tail snip.
-
Administer a 2 g/kg body weight bolus of glucose via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Hyperinsulinemic-Euglycemic Clamp:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) and allow for a 5-7 day recovery period.
-
Fast mice overnight.
-
Infuse a continuous tracer (e.g., [3-³H]-glucose) to measure basal glucose turnover.
-
After a basal period, start a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Simultaneously, infuse a variable rate of 20% dextrose to maintain euglycemia (blood glucose ~120-140 mg/dL).
-
Collect blood samples at regular intervals to monitor glucose levels and adjust the dextrose infusion rate.
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. Basal and insulin-stimulated hepatic glucose production can be calculated from the tracer data.
-
In Vitro Assays
-
TXNIP Promoter Luciferase Reporter Assay:
-
Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Co-transfect cells with a luciferase reporter plasmid containing the human TXNIP promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with varying concentrations of SRI-37330.
-
After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Normalize the TXNIP promoter-driven firefly luciferase activity to the Renilla luciferase activity.
-
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for TXNIP and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.
-
Calculate the relative expression of TXNIP mRNA using the ΔΔCt method.
-
-
RNA Sequencing of Human Islets:
-
Obtain human pancreatic islets from approved distributors.
-
Culture islets in the presence or absence of SRI-37330 under high glucose conditions (e.g., 25 mM).
-
Isolate total RNA and assess its quality and quantity.
-
Prepare sequencing libraries using a standard kit (e.g., TruSeq RNA Library Prep Kit).
-
Perform high-throughput sequencing on a platform like the Illumina NovaSeq.
-
Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis. RNA sequencing of human islets treated with SRI-37330 revealed specific inhibition of TXNIP signaling pathways.[4]
-
Conclusion
This compound is a potent and specific inhibitor of TXNIP with a multi-faceted anti-diabetic mechanism of action. Its ability to preserve pancreatic beta-cell function, reduce glucagon secretion, and decrease hepatic glucose production makes it a highly promising candidate for the treatment of type 2 diabetes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this novel compound. Further investigation into its long-term efficacy, safety profile in higher-order species, and precise molecular interactions will be crucial for its clinical translation.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Characterization of the db/db Mouse Model of Type 2 Diabetes | Springer Nature Experiments [experiments.springernature.com]
- 3. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research & Innovation | UAB News [uab.edu]
The Role of SRI-37330 in Pancreatic Beta-Cell Protection: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 is a novel, orally bioavailable small molecule that has demonstrated significant potential in the treatment of diabetes.[1][2] This technical guide provides an in-depth analysis of the core mechanisms of SRI-37330, with a particular focus on its role in protecting pancreatic beta-cells. Through the inhibition of thioredoxin-interacting protein (TXNIP), SRI-37330 has been shown to mitigate beta-cell apoptosis, improve glucose homeostasis, and exert beneficial effects on glucagon (B607659) secretion and hepatic glucose metabolism.[2][3] This document details the signaling pathways involved, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the methodologies cited.
Mechanism of Action: Targeting the TXNIP Pathway
The primary mechanism of action of SRI-37330 is the inhibition of TXNIP expression.[2] TXNIP is a key regulator of cellular stress and is induced by high glucose levels.[3] Elevated TXNIP expression in pancreatic beta-cells is associated with increased oxidative stress, inflammation, and ultimately, apoptosis, contributing to the decline in beta-cell mass and function observed in both type 1 and type 2 diabetes.[3][4]
SRI-37330 acts at the transcriptional level, inhibiting the promoter activity of the TXNIP gene. This leads to a dose-dependent reduction in both TXNIP mRNA and protein levels, thereby protecting beta-cells from glucotoxicity-induced cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on SRI-37330.
Table 1: In Vitro Efficacy of SRI-37330
| Parameter | Cell Line / Islets | Value | Reference |
| IC50 for TXNIP mRNA expression | INS-1 cells | 0.64 µM | [5] |
| TXNIP Promoter Inhibition | INS-1 cells | ~70% | [2] |
Table 2: In Vivo Effects of SRI-37330 in Diabetic Mouse Models
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Blood Glucose | db/db mice | SRI-37330 in drinking water | Normalized | [2] |
| Diabetes Prevention | Streptozotocin-induced | SRI-37330 | Protected from diabetes | [2] |
| Hepatic Steatosis | db/db mice | SRI-37330 in drinking water | Reversed | [2] |
| Glucagon Secretion | Wild-type mice | 100 mg/kg/day p.o. | Decreased | |
| Hepatic Glucose Production | Wild-type mice | 100 mg/kg/day p.o. | Reduced |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study by Thielen et al., Cell Metabolism, 2020.
Cell Culture and Islet Isolation
-
INS-1 and αTC1-6 Cell Culture: Rat insulinoma (INS-1) and mouse alpha-tumor cell (αTC1-6) lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Primary Islet Isolation: Islets were isolated from mouse pancreata by collagenase digestion followed by Ficoll density gradient centrifugation. Human islets were obtained from approved facilities. Isolated islets were cultured in CMRL-1066 medium containing 5.5 mM glucose, 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Animal Models
-
Streptozotocin (STZ)-Induced Diabetes: Male C57BL/6J mice (8-10 weeks old) were intraperitoneally injected with multiple low doses of STZ (40 mg/kg) for five consecutive days to induce beta-cell destruction.
-
db/db Mice: Obese, diabetic db/db mice on a BKS background were used as a model of type 2 diabetes.
-
SRI-37330 Administration: SRI-37330 was administered to mice in their drinking water (ad libitum) at a concentration calculated to provide a dose of approximately 100 mg/kg/day, or by oral gavage twice daily.[6]
Biochemical and Molecular Assays
-
Quantitative Real-Time PCR (qRT-PCR) for TXNIP: Total RNA was extracted from cells or islets using TRIzol reagent. cDNA was synthesized using a High-Capacity cDNA Reverse Transcription Kit. qRT-PCR was performed using TaqMan Gene Expression Assays for TXNIP, with 18S rRNA as an endogenous control.
-
Western Blotting for TXNIP: Cells or islets were lysed in RIPA buffer. Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against TXNIP. A horseradish peroxidase-conjugated secondary antibody and enhanced chemiluminescence were used for detection.
-
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay: Islets were pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose for 1 hour. Subsequently, islets were incubated in KRB with 2.8 mM glucose followed by 16.7 mM glucose for 1 hour each. Insulin concentrations in the supernatants were measured by ELISA.
-
Glucagon Secretion Assay: αTC1-6 cells were incubated in KRB buffer with varying glucose concentrations. Glucagon levels in the supernatant were measured by radioimmunoassay.
-
Chromatin Immunoprecipitation (ChIP) Assay: INS-1 cells were treated with SRI-37330, and chromatin was cross-linked with formaldehyde. Chromatin was sheared by sonication and immunoprecipitated with an antibody against RNA Polymerase II or a control IgG. The enrichment of the TXNIP promoter region was quantified by qPCR.
In Vivo Metabolic Studies
-
Glucose and Insulin Tolerance Tests (GTT and ITT): For GTTs, mice were fasted for 6 hours and then given an intraperitoneal (i.p.) injection of glucose (2 g/kg). For ITTs, mice were fasted for 4 hours and then received an i.p. injection of insulin (0.75 U/kg). Blood glucose was measured at various time points from tail vein blood.
-
Hepatic Glucose Production (HGP): HGP was assessed using a hyperinsulinemic-euglycemic clamp study in conscious, unrestrained mice. A primed-continuous infusion of [3-³H]glucose was used to measure the rate of glucose appearance.
Signaling Pathways and Logical Relationships
SRI-37330's inhibition of TXNIP has downstream effects that extend beyond direct beta-cell protection. By reducing TXNIP, SRI-37330 also modulates glucagon secretion from alpha-cells and hepatic glucose production.
Conclusion
SRI-37330 represents a promising therapeutic candidate for diabetes by targeting the underlying mechanisms of beta-cell loss and dysfunction. Its ability to inhibit TXNIP expression provides a multi-pronged approach to improving glycemic control, not only by preserving beta-cell mass but also by favorably modulating glucagon secretion and hepatic glucose output. The preclinical data strongly support the continued investigation of SRI-37330 in clinical settings for the treatment of both type 1 and type 2 diabetes.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Thioredoxin-Interacting Protein as a Novel Potential Therapeutic Target in Diabetes Mellitus and Its Underlying Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
SRI-37330 Hydrochloride: A Technical Guide to its Glucagon-Inhibiting Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). Emerging research has highlighted its potent anti-diabetic properties, primarily mediated through the inhibition of glucagon (B607659) secretion and action. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the glucagonostatic effects of SRI-37330. It is intended to serve as a detailed resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction
Hyperglucagonemia is a key pathophysiological feature of type 2 diabetes, contributing significantly to hyperglycemia through the stimulation of hepatic glucose production. SRI-37330 has been identified as a promising therapeutic candidate that addresses this aspect of the disease. The compound has been shown to effectively lower blood glucose levels in preclinical models of both type 1 and type 2 diabetes.[1][2] Its primary mechanism of action involves the inhibition of TXNIP, a protein implicated in pancreatic beta-cell apoptosis and the regulation of glucagon secretion.[3][4]
Mechanism of Action: Inhibition of Glucagon Secretion
SRI-37330 exerts its effects on glucagon through a dual mechanism:
-
TXNIP-Dependent Inhibition of Alpha Cell Glucagon Secretion: In pancreatic alpha cells, SRI-37330 inhibits the expression of TXNIP.[4] This leads to a reduction in glucagon secretion. This effect is particularly relevant in hyperglycemic conditions and is not observed under low glucose, which may limit the risk of hypoglycemia.[4]
-
TXNIP-Independent Inhibition of Hepatic Glucagon Sensitivity: In addition to its effects on alpha cells, SRI-37330 also acts directly on the liver to inhibit glucagon-induced glucose output.[5] This hepatic effect is independent of TXNIP and is mediated through the glucagon receptor.[4]
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies on SRI-37330.
Table 1: In Vitro Efficacy of SRI-37330
| Parameter | Cell Line/System | Concentration/Dose | Result | Citation |
| TXNIP Expression Inhibition (IC50) | INS-1 cells | 0.64 µM | Inhibition of endogenous TXNIP mRNA expression. | [5][6] |
| TXNIP Promoter Activity | INS-1 cells | 1 µM (24h) | ~70% inhibition of human TXNIP promoter activity. | [4][5] |
| TXNIP mRNA and Protein Levels | INS-1 cells | 1 µM (24h) | Inhibition of both mRNA and protein levels. | [5] |
| Glucagon Secretion | TC1-6 cells | 5 µM (24h) | Lowered glucagon secretion. | [5] |
| Glucagon-induced Glucose Output | Primary hepatocytes | 0-5 µM (24h) | Inhibition of glucose output. | [5] |
Table 2: In Vivo Efficacy of SRI-37330
| Animal Model | Administration | Key Findings | Citation |
| Male C57BL/6J mice | 100 mg/kg, p.o. in drinking water for 3 weeks | Decreased glucagon secretion and action, blocked hepatic glucose output, well-tolerated. | [5] |
| Obesity-induced diabetic mice (db/db) | Oral administration | Rescued mice from diabetes, improved glucose homeostasis. | [1][4] |
| Streptozotocin (STZ)-induced diabetic mice | Oral administration | Rescued mice from diabetes, improved glucose homeostasis. | [1][4] |
Experimental Protocols
In Vitro Glucagon Secretion Assay
This protocol is adapted from studies on the alpha cell line TC1-6.
-
Cell Culture: Culture TC1-6 cells in appropriate media and conditions.
-
Treatment: Incubate the cells with SRI-37330 at the desired concentrations (e.g., 5 µM) or vehicle control for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Glucagon Measurement: Measure the concentration of glucagon in the supernatant using a commercially available ELISA kit.
-
Normalization: Normalize glucagon levels to the total protein content of the cell lysate.
TXNIP Promoter Activity Assay (Luciferase Assay)
This protocol describes the assessment of SRI-37330's effect on TXNIP promoter activity in INS-1 cells.
-
Cell Culture and Transfection: Grow INS-1 cells in 12-well plates. Co-transfect the cells with a firefly luciferase reporter plasmid containing the human TXNIP promoter and a Renilla luciferase control plasmid for normalization.
-
Treatment: After transfection, add SRI-37330 (e.g., 1 µM) to the medium.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Quantitative Real-Time RT-PCR (qRT-PCR) for TXNIP mRNA
This protocol is for measuring the effect of SRI-37330 on TXNIP mRNA levels.
-
Cell/Tissue Treatment: Treat cells or tissues with SRI-37330 as required.
-
RNA Isolation: Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for TXNIP and a reference gene (e.g., 18S ribosomal RNA) for normalization.
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method.
Immunoblotting for TXNIP Protein
This protocol details the detection of TXNIP protein levels.
-
Protein Extraction: Prepare whole-cell protein extracts from treated cells.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against TXNIP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., actin).
In Vivo Hyperinsulinemic-Euglycemic Clamp
This is a standard procedure to assess insulin (B600854) sensitivity and glucose metabolism in vivo.
-
Animal Preparation: Anesthetize the animal and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling). Allow for a recovery period.
-
Fasting: Fast the animals overnight before the clamp procedure.
-
Basal Period: Infuse a tracer (e.g., [3-³H]glucose) to measure basal glucose turnover.
-
Clamp Period: Start a continuous infusion of insulin. Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
Blood Sampling: Collect blood samples at regular intervals to monitor blood glucose and tracer concentrations.
-
Data Analysis: Calculate the glucose infusion rate (GIR) required to maintain euglycemia, which is a measure of insulin sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of SRI-37330 in inhibiting glucagon signaling.
Caption: Workflow for in vitro glucagon secretion assay.
Caption: Workflow for TXNIP promoter activity assay.
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of diabetes. Its unique dual mechanism of inhibiting both glucagon secretion from pancreatic alpha cells and hepatic glucagon action provides a powerful approach to controlling hyperglycemia. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and develop this and similar compounds. The favorable safety profile and oral bioavailability of SRI-37330 observed in preclinical studies underscore its potential for clinical translation.
References
- 1. mmpc.org [mmpc.org]
- 2. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 4. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of SRI-37330 Hydrochloride in the Regulation of Hepatic Glucose Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP) that has demonstrated significant anti-diabetic properties in preclinical studies.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms by which SRI-37330 modulates hepatic glucose production, a critical process in glucose homeostasis. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies for metabolic diseases, particularly type 1 and type 2 diabetes.[1][2]
Introduction
Hyperglycemia, a hallmark of diabetes mellitus, is largely driven by excessive hepatic glucose production (HGP).[4] this compound has emerged as a promising therapeutic candidate that effectively mitigates this pathological process.[1][2] Identified through high-throughput screening of 300,000 compounds, SRI-37330 distinguishes itself from existing anti-diabetic agents through its unique dual mechanism of action: the inhibition of TXNIP and the suppression of glucagon (B607659) signaling.[1][2] This results in a significant reduction in HGP and subsequent improvement in glycemic control in animal models of both type 1 and type 2 diabetes.[1][2] Furthermore, SRI-37330 has been shown to reverse hepatic steatosis, a common comorbidity of diabetes.[1][5]
Mechanism of Action of SRI-37330 on Hepatic Glucose Production
SRI-37330 exerts its effects on HGP primarily by inhibiting the glucagon signaling pathway in the liver.[1] This is a direct effect, independent of its actions on pancreatic islet cells.[1] The molecule has been shown to downregulate glucagon-induced cyclic AMP (cAMP) production in primary hepatocytes, a key second messenger in the glucagon cascade.[1] This leads to the reduced expression of critical gluconeogenic enzymes, namely Phosphoenolpyruvate Carboxykinase 1 (PCK1) and Glucose-6-Phosphatase (G6PC).[1]
Signaling Pathway
The proposed signaling pathway for SRI-37330's action on hepatic glucose production is illustrated below.
Caption: Signaling pathway of SRI-37330 in hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of SRI-37330
| Parameter | Cell Line / System | IC50 / Concentration | Effect | Reference |
| TXNIP Expression | INS-1 cells | 0.64 µM | Inhibition of endogenous TXNIP mRNA expression | [6][7] |
| Human TXNIP Promoter Activity | INS-1 cells | 1 µM (24h) | 70% inhibition | [2][3] |
| Glucagon-Induced Glucose Output | Primary Mouse Hepatocytes | 0-5 µM (24h) | Dose-dependent inhibition | [1][3] |
| Glucagon Secretion | αTC1-6 cells | 5 µM (24h) | Lowered glucagon secretion | [1][3] |
Table 2: In Vivo Efficacy of SRI-37330 in Mouse Models
| Animal Model | Treatment | Key Findings | Reference |
| C57BL/6J Mice | 100 mg/kg, p.o. in drinking water for 3 weeks | Lowered serum glucagon levels, inhibited hepatic glucose production, improved glucose homeostasis | [7] |
| db/db Mice (Type 2 Diabetes Model) | Not specified | Rescued from obesity-induced diabetes | [1] |
| Streptozotocin (STZ)-Induced Diabetic Mice (Type 1 Diabetes Model) | Not specified | Protected from and rescued after onset of diabetes | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of SRI-37330.
In Vitro Studies
Cell Culture:
-
INS-1 and αTC1-6 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Mouse Hepatocytes: Isolated from C57BL/6J mice by collagenase perfusion.
Gene Expression Analysis:
-
RNA was extracted using standard methods (e.g., TRIzol).
-
Quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of Txnip, Pck1, and G6pc.
Glucose Output Assay:
-
Primary hepatocytes were incubated with SRI-37330 at indicated concentrations for 24 hours.
-
Cells were then stimulated with glucagon (100 nM) in the presence or absence of lactate.
-
Glucose concentration in the medium was measured using a glucose oxidase assay.
In Vivo Studies
Animal Models:
-
C57BL/6J mice: Used for general toxicity and efficacy studies.
-
db/db mice: A genetic model of obesity and type 2 diabetes.
-
Streptozotocin (STZ)-induced diabetic mice: A chemical-induced model of type 1 diabetes.
Drug Administration:
-
This compound was administered orally, typically mixed in the drinking water at a concentration of 100 mg/kg body weight.[7]
Glucose Homeostasis Assessment:
-
Blood glucose levels were monitored regularly.
-
Glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) were performed to assess glucose metabolism.
-
Serum glucagon and insulin levels were measured by ELISA.
Hepatic Analysis:
-
Livers were harvested for gene expression analysis (qRT-PCR) of gluconeogenic enzymes and for histological assessment of hepatic steatosis.
Experimental and Logical Workflows
The logical workflow for the investigation of SRI-37330's effect on hepatic glucose production is depicted below.
Caption: Logical workflow for SRI-37330 development.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent for the treatment of diabetes.[1][2] Its ability to directly target and suppress hepatic glucose production through the inhibition of glucagon signaling provides a distinct advantage over many existing therapies.[1][2] The preclinical data strongly support its continued development, with future research focusing on elucidating the precise molecular interactions with the glucagon receptor signaling complex and evaluating its long-term safety and efficacy in human clinical trials. The reversal of hepatic steatosis also suggests a broader therapeutic potential for SRI-37330 in the management of non-alcoholic fatty liver disease (NAFLD).[1][5]
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Reversal of Hepatic Steatosis by SRI-37330 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic steatosis, the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is a growing global health concern. The accumulation of triglycerides in hepatocytes can progress to more severe liver pathologies, including steatohepatitis (MASH), fibrosis, and cirrhosis. This technical guide provides an in-depth overview of the pre-clinical compound SRI-37330 hydrochloride and its demonstrated efficacy in reversing hepatic steatosis. We will explore its mechanism of action, present key quantitative data from pivotal studies, detail relevant experimental protocols, and visualize the associated signaling pathways.
Core Mechanism of Action: TXNIP Inhibition
SRI-37330 is an orally bioavailable small molecule that acts as a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3][4] TXNIP is a key regulator of cellular redox status and is implicated in various metabolic diseases.[5] In the context of hepatic steatosis and diabetes, elevated glucose levels lead to increased TXNIP expression. SRI-37330 inhibits TXNIP at the transcriptional level, with a reported IC50 of 0.64 μM for TXNIP expression in INS-1 cells.[4] By inhibiting TXNIP, SRI-37330 sets off a cascade of beneficial metabolic effects.[2][3]
Signaling Pathways
SRI-37330, TXNIP Inhibition, and Glucagon (B607659) Signaling
SRI-37330's primary mechanism for reversing hepatic steatosis is linked to its influence on glucagon signaling in the liver.[2] By inhibiting TXNIP, SRI-37330 indirectly modulates the glucagon signaling pathway, leading to reduced hepatic glucose production and a subsequent decrease in the metabolic burden on the liver.[2]
YAP/TAZ-Hippo Signaling Pathway in Hepatic Fibrosis
While a direct molecular link between SRI-37330/TXNIP and the YAP/TAZ pathway has not been definitively established in the reviewed literature, the YAP/TAZ-Hippo pathway is a critical regulator of liver size, regeneration, and fibrosis.[6][7][8][9][10][11][12][13][14] In chronic liver injury, this pathway can become dysregulated, leading to the activation of hepatic stellate cells and subsequent fibrosis. Understanding this pathway is crucial for researchers in the field of liver disease.
References
- 1. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Hepatocyte Stress Increases Expression of YAP and TAZ in Hepatocytes to Promote Parenchymal Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippo signaling in the liver: role in development, regeneration and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hippo Pathway in Liver Homeostasis and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-β and HIPPO Signaling Pathways Interplay in Distinct Hepatic Contexts [xiahepublishing.com]
- 14. Hippo Pathway Activity Influences Liver Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SRI-37330 Hydrochloride: A Potent TXNIP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] This potent and selective agent has demonstrated significant therapeutic potential in preclinical models of type 2 diabetes by modulating glucose homeostasis and pancreatic beta-cell function.[3][4] this compound acts by inhibiting the expression of TXNIP, a key regulator of cellular oxidative stress and a crucial player in the pathogenesis of diabetes.[2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a substituted quinazoline (B50416) sulfonamide.[5] The hydrochloride salt form enhances its solubility and suitability for in vivo applications.
| Identifier | Value |
| IUPAC Name | N-((1-(6-(trifluoromethyl)quinazolin-4-yl)piperidin-3-yl)methyl)methanesulfonamide hydrochloride[2][6] |
| CAS Number | 2322245-49-6[2][7] |
| Molecular Formula | C₁₆H₂₀ClF₃N₄O₂S[2][6] |
| Molecular Weight | 424.87 g/mol [2][7] |
| SMILES | CS(=O)(=O)NCC1CN(CCC1)C2=NC=NC3=CC=C(C=C32)C(F)(F)F.Cl[1] |
| InChI | InChI=1S/C16H19F3N4O2S.ClH/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15;/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3;1H[2] |
| InChIKey | SIWGSSRKYJTJTF-UHFFFAOYSA-N[2][6] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects primarily through the inhibition of TXNIP expression.[8] TXNIP is a negative regulator of thioredoxin (Trx), a key antioxidant protein. By inhibiting TXNIP, SRI-37330 enhances Trx activity, thereby reducing oxidative stress and protecting cells from damage. In the context of diabetes, elevated glucose levels lead to an increase in TXNIP expression in pancreatic beta-cells, which contributes to their dysfunction and apoptosis. SRI-37330 has been shown to inhibit the transcription of the TXNIP gene.[1][8]
The proposed signaling pathway for SRI-37330's action on TXNIP is as follows:
Quantitative In Vitro and In Vivo Data
Table 1: In Vitro Activity of SRI-37330
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (TXNIP mRNA expression) | INS-1 (rat insulinoma) | 0.64 µM | [7][9] |
| Inhibition of human TXNIP promoter activity | INS-1 cells (1 µM, 24 h) | ~70% | [2] |
| Inhibition of glucagon secretion | αTC1-6 cells (5 µM, 24 h) | Significant reduction | [1][8] |
| Inhibition of glucagon-induced glucose output | Primary mouse hepatocytes (0-5 µM, 24 h) | Dose-dependent inhibition | [1][8] |
| Inhibition of pyroptosis-related protein expression | FTO overexpressing A549 cells (10 µM, 24h) | Significant reduction | [3] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Wild-type C57BL/6J mice | 100 mg/kg in drinking water for 3 weeks | Decreased glucagon secretion, blocked hepatic glucose output, well-tolerated. | [1][8] |
| Streptozotocin (STZ)-induced diabetic mice | 100 mg/kg in drinking water for 3 weeks | Reversed diabetes and hepatic steatosis. | [1][8] |
| Obesity-induced (db/db) diabetic mice | Not specified | Effectively rescued mice from diabetes. | [2] |
| High-fat diet-induced glucose intolerant mice | 100 mg/kg p.o. in drinking water for 4 weeks | Protected against glucose intolerance. | [3] |
Experimental Protocols
In Vitro Inhibition of TXNIP Expression
-
Cell Line: INS-1 rat insulinoma cells.[9]
-
Methodology:
-
INS-1 cells are cultured under standard conditions.
-
Cells are treated with varying concentrations of SRI-37330 for 24 hours.[1]
-
Total RNA is extracted from the cells.
-
The expression level of TXNIP mRNA is quantified using quantitative real-time PCR (qRT-PCR).[8]
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[9]
-
In Vivo Efficacy in a Diabetic Mouse Model
-
Animal Model: Streptozotocin (STZ)-induced diabetic C57BL/6J mice.[8]
-
Methodology:
-
Diabetes is induced in male C57BL/6J mice by intraperitoneal injection of STZ.
-
Diabetic mice are administered this compound at a dose of 100 mg/kg in their drinking water for a period of 3 weeks.[1][8]
-
Blood glucose levels are monitored regularly.
-
At the end of the treatment period, serum glucagon levels are measured, and hepatic glucose production is assessed.
-
Liver tissue is collected for histological analysis to evaluate hepatic steatosis.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound is a promising therapeutic candidate for the treatment of type 2 diabetes. Its unique mechanism of action, involving the inhibition of TXNIP, addresses key pathological features of the disease, including pancreatic beta-cell dysfunction and excessive glucagon secretion. The preclinical data summarized in this guide highlight its potent anti-diabetic effects and favorable safety profile. Further investigation into the clinical utility of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound supplier | CAS 2322245-49-6| TXNIP inhibitor | AOBIOUS [aobious.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
The Effect of SRI-37330 Hydrochloride on TXNIP Promoter Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin-interacting protein (TXNIP) is a critical regulator of cellular redox balance and is implicated in the pathogenesis of diabetes and other metabolic diseases. Its expression is significantly induced by glucose, leading to pancreatic beta-cell apoptosis and dysfunction. SRI-37330 hydrochloride has emerged as a novel, orally bioavailable small molecule inhibitor of TXNIP, demonstrating potent anti-diabetic properties. This technical guide provides an in-depth analysis of the mechanism by which SRI-37330 inhibits TXNIP promoter activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its inhibitory effect on Thioredoxin-Interacting Protein (TXNIP) primarily at the transcriptional level.[1] The compound was identified through a high-throughput screening of 300,000 small molecules using a luciferase-based assay designed to measure the activity of the full-length human TXNIP promoter.[1] Subsequent studies have confirmed that SRI-37330 leads to a dose-dependent reduction in both TXNIP mRNA and protein levels across various species, including rat, mouse, and human pancreatic islets, even under high glucose conditions.[1][2] The mechanism involves the inhibition of RNA polymerase II (Pol II) binding to the E-box motif region within the TXNIP promoter.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of SRI-37330 on TXNIP expression and promoter activity.
Table 1: In Vitro Efficacy of SRI-37330
| Parameter | Value | Cell Line/System | Conditions | Reference |
| TXNIP Promoter Activity Inhibition | 70% | INS-1 (rat beta cell line) | Not specified | [5] |
| IC50 for TXNIP mRNA Expression | 0.64 µM | INS-1 cells | Not specified | [2][4] |
| TXNIP Promoter Activity Inhibition | Significant | INS-1 cells | 1 µM, 24 h | [3][4] |
| TXNIP mRNA & Protein Inhibition | Significant | INS-1 cells | 1 µM, 24 h | [3][4] |
| Polymerase II Binding Inhibition | Significant | Not specified | 5 µM, 24 h | [3][4] |
Signaling Pathways
SRI-37330's inhibition of TXNIP promoter activity is intertwined with the glucose-sensing transcription factor ChREBP (Carbohydrate-response element-binding protein), which directly binds to the TXNIP promoter to enhance its expression.[6][7] SRI-37330 has been shown to downregulate MLX-interacting protein-like (MLXIPL), a component of the complex that facilitates TXNIP transcription via an E-box motif in the promoter region.[2]
Experimental Protocols
TXNIP Promoter Activity Assay (Luciferase-Based)
This protocol is based on the high-throughput screening method used to identify SRI-37330.[1]
-
Cell Line: INS-1 (rat insulinoma) cells stably transfected with a luciferase reporter construct driven by the full-length human TXNIP promoter.
-
Cell Seeding: Plate the stably transfected INS-1 cells in 96-well plates and culture until they reach approximately 80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control. The original screen was performed under high glucose conditions to induce TXNIP promoter activity.[1]
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a commercial dual-luciferase reporter assay system. A co-transfected Renilla luciferase under a constitutive promoter can be used for normalization of transfection efficiency.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition of TXNIP promoter activity relative to the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for TXNIP mRNA Expression
This protocol is used to quantify the effect of SRI-37330 on endogenous TXNIP mRNA levels.[2]
-
Cell Culture and Treatment: Culture INS-1 cells, primary mouse islets, or isolated human islets in appropriate media.[2] Treat the cells with SRI-37330 at various concentrations (e.g., 0-10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a thermocycler with primers specific for TXNIP and a reference gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalized to the reference gene and relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Chromatin Immunoprecipitation (ChIP) Assay for Polymerase II Binding
This protocol assesses the effect of SRI-37330 on the binding of RNA Polymerase II to the TXNIP promoter.[3][4]
-
Cell Treatment and Cross-linking: Treat cells (e.g., INS-1) with SRI-37330 (e.g., 5 µM) or vehicle for 24 hours.[3][4] Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against RNA Polymerase II or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform qPCR with primers flanking the E-box motif of the TXNIP promoter to quantify the amount of co-precipitated DNA.
-
Data Analysis: Normalize the results to the input DNA and compare the enrichment of the TXNIP promoter region in SRI-37330-treated samples versus vehicle-treated samples.
Conclusion
This compound is a potent inhibitor of TXNIP expression that acts at the level of promoter activity. The compound effectively reduces TXNIP mRNA and protein levels by interfering with the transcriptional machinery at the TXNIP promoter, a mechanism that is particularly relevant under the hyperglycemic conditions characteristic of diabetes. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapeutics targeting TXNIP-mediated pathologies.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. TXNIP/TBP-2: A Master Regulator for Glucose Homeostasis [mdpi.com]
- 7. Dual regulation of TxNIP by ChREBP and FoxO1 in liver - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of SRI-37330 Hydrochloride: A Novel Thioredoxin-Interacting Protein (TXNIP) Inhibitor for the Treatment of Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP) that has demonstrated significant anti-diabetic properties in preclinical studies.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for SRI-37330, focusing on its mechanism of action, efficacy in established animal models of Type 1 and Type 2 diabetes, and detailed experimental protocols. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals investigating new therapeutic avenues for diabetes.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both.[1] A key pathological feature of both Type 1 and Type 2 diabetes is the loss of functional pancreatic beta-cell mass and dysregulated glucagon (B607659) secretion.[1][4] Thioredoxin-interacting protein (TXNIP) has emerged as a critical mediator of beta-cell apoptosis and dysfunction in response to glucotoxic conditions.[5][6] SRI-37330 was identified through high-throughput screening and medicinal chemistry optimization as a potent inhibitor of TXNIP expression.[1][7] Preclinical evidence strongly suggests that by targeting TXNIP, SRI-37330 offers a unique therapeutic approach that not only preserves beta-cell function but also addresses the hyperglucagonemia characteristic of diabetes.[1][4]
Mechanism of Action: TXNIP Inhibition
SRI-37330 exerts its primary pharmacological effect by inhibiting the expression of TXNIP.[1][2] In vitro studies have shown that SRI-37330 inhibits the activity of the human TXNIP promoter by approximately 70%.[7][8] This leads to a dose-dependent reduction in TXNIP mRNA and protein levels in pancreatic beta-cells.[2] The inhibition of TXNIP has several downstream consequences that contribute to the anti-diabetic effects of SRI-37330.
Signaling Pathway
The proposed signaling pathway for SRI-37330's action is initiated by its inhibition of TXNIP transcription. Under hyperglycemic conditions, TXNIP is upregulated and translocates to the mitochondria, where it binds to thioredoxin-2 (Trx2). This interaction releases and activates apoptosis signal-regulating kinase 1 (ASK1), leading to beta-cell apoptosis. By suppressing TXNIP expression, SRI-37330 prevents this apoptotic cascade. Furthermore, TXNIP inhibition has been shown to reduce glucagon secretion from pancreatic alpha-cells and decrease hepatic glucose production.[1][4]
Preclinical Efficacy Data
SRI-37330 has demonstrated robust efficacy in multiple preclinical models of both Type 1 and Type 2 diabetes.
In Vitro Efficacy
| Parameter | Cell Line/Tissue | Condition | Result | Statistical Significance | Reference |
| TXNIP Promoter Activity | INS-1 cells | - | ~70% inhibition | P = 0.0215 | [4] |
| TXNIP mRNA Expression | INS-1 cells | High Glucose (25 mM) | IC50 = 0.64 μM | P = 0.0046 | [4] |
| TXNIP mRNA Expression | Primary Mouse Islets | High Glucose | Significant reduction | P = 0.0213 | [4] |
| TXNIP mRNA Expression | Human Islets | High Glucose | Significant reduction | P = 0.0003 | [4] |
In Vivo Efficacy in a Type 2 Diabetes Model (db/db Mice)
Studies in obese, diabetic db/db mice, a model of severe Type 2 diabetes, have shown that oral administration of SRI-37330 leads to a rapid normalization of blood glucose levels.[3][8]
| Parameter | Treatment Group | Control Group | Change with SRI-37330 | Statistical Significance | Reference |
| Non-fasting Blood Glucose | SRI-37330 | Untreated | Significant decrease to euglycemic levels within 3 days | P < 0.0001 | [4] |
| Fasting Blood Glucose | SRI-37330 | Untreated | Significant decrease | P < 0.0001 | [4] |
| Fasting Serum Insulin | SRI-37330 | Untreated | No significant change | N.S. | [4] |
| Fasting Serum Glucagon | SRI-37330 | Untreated | Significant decrease | - | [4] |
In Vivo Efficacy in a Type 1 Diabetes Model (STZ-induced)
SRI-37330 has also shown protective and therapeutic effects in a streptozotocin (B1681764) (STZ)-induced model of Type 1 diabetes in C57BL/6J mice.[4][8]
| Parameter | Treatment Group | Control Group | Change with SRI-37330 | Statistical Significance | Reference |
| Blood Glucose (preventive) | SRI-37330 | Untreated | Maintained normal levels | - | [4] |
| Blood Glucose (therapeutic) | SRI-37330 | Untreated | Significantly lower | - | [4] |
| Fasting Blood Glucose | SRI-37330 | Untreated | Significantly lower | - | [4] |
| Serum Insulin | SRI-37330 | Untreated | Higher levels maintained | - | [4] |
| Serum Glucagon | SRI-37330 | Untreated | 3.6-fold lower | - | [4] |
| Serum Triglycerides | SRI-37330 | Untreated | Significantly lower | - | [4] |
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of SRI-37330.
In Vitro Assays
-
Cell Culture: INS-1 rat insulinoma cells, primary mouse islets, and human islets were cultured in standard media. For experiments mimicking hyperglycemic conditions, the media was supplemented with high glucose (25 mM).[4]
-
SRI-37330 Treatment: Cells or islets were incubated with varying concentrations of this compound for specified durations.
-
Luciferase Reporter Assay: To assess TXNIP promoter activity, cells were transfected with a luciferase reporter construct containing the human TXNIP promoter. Following treatment with SRI-37330, luciferase activity was measured.
-
Quantitative PCR (qPCR): RNA was isolated from treated cells and islets, reverse-transcribed to cDNA, and subjected to qPCR to quantify TXNIP mRNA expression levels.
-
Western Blotting: Protein lysates from treated cells were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for TXNIP and a loading control to determine protein levels.
Animal Models and In Vivo Procedures
-
Animal Models:
-
SRI-37330 Administration: SRI-37330 was administered orally, either in the drinking water or via oral gavage.
-
Blood Glucose Monitoring: Non-fasting and fasting blood glucose levels were monitored regularly from tail vein blood samples using a standard glucometer.
-
Glucose Tolerance Test (GTT): After an overnight fast, mice were administered an intraperitoneal (i.p.) injection of glucose (typically 1-2 g/kg body weight). Blood glucose levels were measured at baseline and at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Insulin Tolerance Test (ITT): Following a short fasting period, mice were given an i.p. injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose was monitored at baseline and at subsequent time points to assess insulin sensitivity.
-
Serum Analysis: Blood was collected for the measurement of serum insulin, glucagon, and triglyceride levels using commercially available ELISA kits.
-
Histological Analysis: Livers were harvested, fixed, and sectioned for histological staining (e.g., H&E) to assess the degree of hepatic steatosis.
Safety and Pharmacokinetics
SRI-37330 has a favorable safety and pharmacokinetic profile in preclinical studies. It is orally bioavailable and well-tolerated in mice, with no observed toxicity at doses exceeding the therapeutic range.[2][6]
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for diabetes. Its unique mechanism of action, targeting TXNIP to both protect beta-cells and reduce glucagon, addresses key underlying pathologies of the disease. The robust efficacy demonstrated in both Type 1 and Type 2 diabetes models, coupled with a favorable safety profile, positions SRI-37330 as a promising candidate for clinical investigation. Further studies are warranted to fully elucidate its long-term efficacy and safety in humans.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
SRI-37330 Hydrochloride: A Novel Thioredoxin-Interacting Protein (TXNIP) Inhibitor for the Treatment of Non-Alcoholic Fatty Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, intrinsically linked to metabolic syndrome, with limited therapeutic options. Emerging preclinical evidence has identified SRI-37330 hydrochloride, a potent and orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP), as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the current understanding of SRI-37330's impact on NAFLD, detailing its mechanism of action, summarizing key preclinical findings, and outlining relevant experimental protocols. In animal models of obesity and type 2 diabetes, SRI-37330 has demonstrated a significant capacity to reverse hepatic steatosis, a hallmark of NAFLD. This is achieved through a multifaceted mechanism that includes the downregulation of hepatic glucose production and the modulation of lipid metabolism. This document serves as a resource for researchers and drug development professionals, consolidating the available data on SRI-37330 and providing a foundation for future investigations into its therapeutic potential for NAFLD.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver disease worldwide, encompassing a spectrum of conditions from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and tightly associated with insulin (B600854) resistance, obesity, and type 2 diabetes. A key pathological feature of NAFLD is the excessive accumulation of triglycerides in hepatocytes, leading to lipotoxicity, inflammation, and cellular stress.
Thioredoxin-interacting protein (TXNIP) has emerged as a critical regulator of cellular stress and metabolism. Its expression is induced by glucose and it has been implicated in the pathophysiology of diabetes and its complications. This compound is a novel, orally bioavailable small molecule designed to inhibit the expression of TXNIP.[1][2] Preclinical studies have demonstrated its potent anti-diabetic effects, including the normalization of blood glucose and the reduction of hyperglucagonemia.[2][3] Crucially, these studies also revealed a significant reversal of hepatic steatosis, suggesting a therapeutic potential for SRI-37330 in the context of NAFLD.[2][3]
This technical guide synthesizes the available preclinical data on the effects of SRI-37330 on NAFLD, with a focus on its mechanism of action, quantitative effects on hepatic lipid accumulation, and the experimental methodologies used in its evaluation.
Mechanism of Action
SRI-37330's primary mechanism of action is the inhibition of Thioredoxin-Interacting Protein (TXNIP) expression.[4] While the direct downstream effects of SRI-37330 on hepatic lipid metabolism are still under full investigation, the known roles of TXNIP and the observed reversal of steatosis allow for the postulation of a likely signaling pathway.
TXNIP is known to be upregulated in diabetic states and contributes to cellular stress and inflammation. In the liver, elevated TXNIP levels are associated with metabolic dysregulation. SRI-37330, by inhibiting TXNIP, is hypothesized to alleviate this stress and restore metabolic homeostasis. This likely involves the modulation of key transcription factors and enzymes involved in de novo lipogenesis and fatty acid β-oxidation. A proposed mechanism involves the downstream regulation of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis, and carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.
Preclinical Efficacy in NAFLD Models
The primary evidence for SRI-37330's efficacy in NAFLD comes from studies in genetic and diet-induced models of obesity and type 2 diabetes, which are known to develop hepatic steatosis.
Animal Models
-
Leptin Receptor-Deficient (db/db) Mice: These mice exhibit obesity, insulin resistance, hyperglycemia, and significant hepatic steatosis, making them a relevant model for NAFLD associated with type 2 diabetes.[2]
-
Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a toxin that destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model also develops hepatic steatosis.[3]
Key Findings
Treatment of db/db mice with this compound (100 mg/kg/day in drinking water) for several weeks resulted in a significant reduction in hepatic steatosis.[2][3] This was evidenced by a decrease in both liver and serum triglyceride levels.[2] Importantly, this improvement in liver health was not associated with any signs of hepatotoxicity, as indicated by normal levels of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2]
Quantitative Data
The following tables summarize the reported effects of SRI-37330 on key parameters related to NAFLD in preclinical models.
Table 1: Effect of SRI-37330 on Body and Liver Weight in db/db Mice
| Parameter | Control (db/db) | SRI-37330 (100 mg/kg/day) | % Change | p-value |
| Body Weight (g) | Data not specified | No significant change | - | NS |
| Liver Weight (g) | Data not specified | Data not specified | - | - |
Note: While the primary study mentions no significant change in body weight, specific values for liver weight were not detailed in the publicly available information.
Table 2: Effect of SRI-37330 on Hepatic and Serum Lipids
| Parameter | Control (db/db) | SRI-37330 (100 mg/kg/day) | % Change | p-value |
| Liver Triglycerides | Data not specified | Lowered | - | < 0.05 |
| Serum Triglycerides | Data not specified | Lowered | - | < 0.05 |
*Qualitatively reported as lowered; specific quantitative data with statistical parameters were not available in the reviewed sources.
Table 3: Effect of SRI-37330 on Liver Function Markers
| Parameter | Control (db/db) | SRI-37330 (100 mg/kg/day) | % Change | p-value |
| Serum ALT (U/L) | Normal | No elevation | - | NS |
| Serum AST (U/L) | Normal | No elevation | - | NS |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of SRI-37330's impact on NAFLD.
Animal Model and Drug Administration
-
Animal Model: Male, 8-week-old BKS(D)-Leprdb/J (db/db) mice are used as a model of obesity, type 2 diabetes, and NAFLD.[2]
-
Housing: Mice are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Formulation and Administration: this compound is dissolved in the drinking water to achieve a target dose of 100 mg/kg/day.[2] The volume of water consumed is monitored to ensure accurate dosing.
-
Treatment Duration: The treatment period is typically 3-4 weeks.[2]
-
Control Group: An age-matched group of db/db mice receives regular drinking water.
Histological Analysis of Hepatic Steatosis
-
Tissue Preparation: At the end of the treatment period, mice are euthanized, and liver tissue is collected. A portion of the liver is fixed in 10% neutral buffered formalin for paraffin (B1166041) embedding, and another portion is snap-frozen in liquid nitrogen for cryosectioning and biochemical analysis.
-
Staining:
-
Hematoxylin (B73222) and Eosin (H&E) Staining: Paraffin-embedded liver sections (5 µm) are deparaffinized, rehydrated, and stained with H&E to visualize liver morphology and the presence of lipid vacuoles.
-
Oil Red O Staining: Frozen liver sections (10 µm) are stained with Oil Red O to specifically visualize neutral lipids (triglycerides). Sections are counterstained with hematoxylin to visualize nuclei.
-
-
Quantification:
-
NAFLD Activity Score (NAS): H&E stained slides are scored by a pathologist blinded to the treatment groups. The NAS is calculated as the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).[5]
-
Digital Image Analysis: Oil Red O stained sections can be digitized, and the percentage of the stained area relative to the total tissue area is quantified using image analysis software.
-
Biochemical Analysis
-
Liver Triglyceride Content:
-
A known weight of frozen liver tissue (approximately 50-100 mg) is homogenized.
-
Lipids are extracted from the homogenate using a 2:1 chloroform:methanol solution.
-
The lipid extract is dried and then resuspended in a solution containing a known concentration of a non-ionic detergent.
-
Triglyceride concentration is determined using a commercial colorimetric or fluorometric assay kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids.
-
-
Serum ALT and AST:
-
Blood is collected from the mice at the time of sacrifice.
-
Serum is separated by centrifugation.
-
ALT and AST levels are measured using a commercial enzymatic assay kit and a spectrophotometer.
-
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from frozen liver tissue using a commercial RNA isolation kit. The quality and quantity of RNA are assessed, and cDNA is synthesized using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes involved in lipogenesis (e.g., Srebf1 (SREBP-1c), Acaca (ACC), Fasn) and fatty acid oxidation (e.g., Cpt1a) are quantified by qRT-PCR using gene-specific primers and a fluorescent dye-based detection system. Gene expression is normalized to a stable housekeeping gene (e.g., Actb (β-actin)).
Safety and Tolerability
In preclinical studies, SRI-37330 has demonstrated a favorable safety profile. Oral administration of 100 mg/kg/day for three weeks was well-tolerated in mice, with no observed changes in body weight or gross organ abnormalities.[2] Furthermore, SRI-37330 did not cause any elevation in liver transaminase levels, indicating a lack of hepatotoxicity at therapeutic doses.[2]
Conclusion and Future Directions
This compound, a novel TXNIP inhibitor, has shown significant promise as a potential therapeutic agent for non-alcoholic fatty liver disease. Preclinical data from relevant animal models demonstrate its ability to reverse hepatic steatosis without apparent toxicity. The proposed mechanism of action, involving the modulation of hepatic lipid metabolism through TXNIP inhibition, offers a novel therapeutic approach for NAFLD.
Future research should focus on several key areas:
-
Quantitative Analysis: Detailed dose-response studies are needed to quantify the effects of SRI-37330 on liver triglyceride content, histological scores, and markers of liver injury.
-
Mechanism Elucidation: Further investigation is required to definitively map the downstream signaling pathways through which SRI-37330 modulates hepatic lipogenesis and fatty acid oxidation. This should include the analysis of protein levels and activity of key enzymes such as ACC and CPT1.
-
Advanced NAFLD Models: The efficacy of SRI-37330 should be evaluated in more advanced models of NAFLD that exhibit not only steatosis but also inflammation and fibrosis (i.e., NASH models).
-
Translational Studies: Ultimately, the safety and efficacy of SRI-37330 will need to be assessed in human clinical trials to determine its therapeutic potential for patients with NAFLD.
References
- 1. researchgate.net [researchgate.net]
- 2. naspghan.org [naspghan.org]
- 3. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. What Are the NAFLD Activity Score and NAFLD Fibrosis Score? | myMASHteam [mymashteam.com]
Foundational Research on Substituted Quinazoline Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted quinazoline (B50416) sulfonamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework, combining the quinazoline scaffold with a sulfonamide moiety, has led to the development of potent and selective therapeutic agents across various disease areas. This technical guide provides an in-depth overview of the foundational research on these compounds, focusing on their synthesis, biological activities, and the crucial structure-activity relationships that govern their efficacy.
Core Synthetic Strategies
The synthesis of substituted quinazoline sulfonamides typically involves multi-step reaction sequences. A common and effective approach begins with the appropriate anthranilic acid derivative, which undergoes cyclization to form the quinazoline core. Subsequent modifications, often involving nucleophilic substitution reactions, are employed to introduce the desired sulfonamide group and other substituents.
A prevalent synthetic route involves the reaction of a 4-chloroquinazoline (B184009) intermediate with a variety of sulfonamides in a suitable solvent like dry N,N-dimethylformamide (DMF).[1] This reaction is often facilitated by a base, such as anhydrous potassium carbonate (K2CO3), to proceed via salt formation of the sulfonamide's acidic amino group, which then displaces the chloro group on the quinazoline ring.[1]
Another strategy involves the cyclocondensation of an amino acid, such as 2-amino-3-methoxybenzoic acid, with an isothiocyanate derivative to form a mercapto-quinazolinone intermediate.[2] This intermediate can then be further reacted with chloro-N-arylacetamide derivatives to yield the final substituted quinazoline sulfonamide products.[2]
Biological Activities and Therapeutic Potential
Substituted quinazoline sulfonamides have demonstrated a broad spectrum of pharmacological activities, with the most prominent being their anticancer and enzyme inhibitory effects.
Anticancer Activity
The quinazoline core is a well-established pharmacophore in cancer therapy, with notable examples like gefitinib (B1684475) and erlotinib (B232) targeting the epidermal growth factor receptor (EGFR).[1][3] The incorporation of a sulfonamide moiety can enhance this anticancer activity through various mechanisms, including the inhibition of other critical enzymes involved in tumor progression.
Numerous studies have evaluated the in vitro cytotoxic activity of novel quinazoline-sulfonamide hybrids against a panel of human cancer cell lines, including lung (A549), cervical (HeLa), colorectal (LoVo), breast (MCF-7, MDA-MB-231), and liver (HepG2) cancer cell lines.[1][2][4] Many of these compounds have exhibited potent antiproliferative effects, with IC50 values in the micromolar and even nanomolar range.[1][2][5] For instance, certain derivatives have shown remarkable activity against colorectal and breast cancer cell lines, in some cases exceeding the potency of the standard reference drug, doxorubicin.[1][2]
The proposed mechanisms for their anticancer effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G1 phase.[2] Molecular docking studies have suggested that these compounds can bind to key regulatory proteins, such as Bcl-2, to initiate the apoptotic cascade.[2]
Enzyme Inhibition
Beyond their direct cytotoxic effects, substituted quinazoline sulfonamides are potent inhibitors of several key enzymes implicated in disease:
-
Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are overexpressed in many tumors. The sulfonamide group is a classic zinc-binding group that can effectively inhibit CAs.[5][6] Several quinazoline sulfonamide derivatives have been shown to be potent, nanomolar inhibitors of various human CA isoforms, including hCA I, II, IX, and XII.[6] This inhibitory activity is being explored for the development of novel anticancer and anti-glaucoma agents.[7]
-
Histamine (B1213489) H4 Receptor (H4R) Inverse Agonists: The histamine H4 receptor is involved in inflammatory processes. Quinazoline sulfonamides have been identified as highly potent inverse agonists of the human H4R, demonstrating potential for the treatment of inflammatory diseases.[8][9][10]
-
Other Kinases: The quinazoline scaffold is a known "privileged structure" for kinase inhibition.[1][11] Research continues to explore the potential of these compounds to inhibit other receptor tyrosine kinases and oncogenic targets.[11]
Structure-Activity Relationships (SAR)
The biological activity of substituted quinazoline sulfonamides is highly dependent on the nature and position of the substituents on both the quinazoline ring and the sulfonamide moiety. Key SAR observations include:
-
Position of the Sulfonamide Group: The placement of the benzenesulfonamide (B165840) moiety has been shown to be critical. For instance, in some series, derivatives with the sulfonamide at position 4 of the quinazoline core were found to be more active as antitumor agents than those with it at position 3.[11]
-
Substitution on the Sulfonamide Nitrogen: The amino group of the sulfonamide is tolerant to a wide range of substitutions, including aromatic and aliphatic groups, often leading to compounds with high affinity for their biological targets.[9] A free SO2NH2 group has been noted as a crucial feature for potent antitumor activity in some series.[11]
-
Substitution on the Quinazoline Ring: The introduction of various substituents on the quinazoline core can significantly modulate activity. For example, small, lipophilic groups like chloro and methyl at specific positions can enhance anticancer potency.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational research on substituted quinazoline sulfonamides.
| Compound | Target Cell Line/Enzyme | IC50 / Ki (µM) | Reference |
| Anticancer Activity | |||
| Compound 7 | A549 (Lung Cancer) | 77.8 | [1] |
| Compound 17 | A549 (Lung Cancer) | 85.2 | [1] |
| Compound 7 | HeLa (Cervical Cancer) | 91.5 | [1] |
| Compound 17 | HeLa (Cervical Cancer) | 87.6 | [1] |
| Various Compounds | LoVo (Colorectal Cancer) | More active than doxorubicin | [1] |
| Compound 8 | Various Cancer Cell Lines | Comparable to doxorubicin | [4] |
| Compound 21 | Various Cancer Cell Lines | Comparable to doxorubicin | [4] |
| Compound 4d | MCF-7 (Breast Cancer) | 2.5 | [2] |
| Compound 4f | MCF-7 (Breast Cancer) | 5.0 | [2] |
| Carbonic Anhydrase Inhibition | |||
| Compound 4a | hCA II | 0.0024 | [6] |
| Compound 4b | hCA II | 0.0046 | [6] |
| Compound 4f | hCA I | 0.0609 | [6] |
| Compound 4g | hCA XII | 0.0305 | [6] |
| Histamine H4 Receptor Binding | |||
| Compound 54 | Human H4R | pKi = 8.31 | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of substituted quinazoline sulfonamides.
General Synthetic Protocol for 4-(Substituted-sulfonamido)quinazolines
-
Starting Material Preparation: Synthesize the 4-chloroquinazoline intermediate according to established literature procedures.
-
Reaction Setup: To a solution of the 4-chloroquinazoline (1 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add the desired sulfonamide (1.1 mmol) and anhydrous potassium carbonate (K2CO3, 2 mmol).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the pure substituted quinazoline sulfonamide.
-
Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Maintain the desired human cancer cell lines in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline sulfonamide derivatives (typically ranging from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Visualizing Key Processes
Diagrams are essential for understanding the complex relationships in drug discovery and development. The following sections provide visualizations of a typical synthetic workflow and a signaling pathway relevant to the action of substituted quinazoline sulfonamides.
Synthetic Workflow for Substituted Quinazoline Sulfonamides
Caption: General synthetic pathway for substituted quinazoline sulfonamides.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by a quinazoline sulfonamide.
References
- 1. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and QSAR of quinazoline sulfonamides as highly potent human histamine H4 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SRI-37330 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3] Extensive research has demonstrated its anti-diabetic properties, which are primarily attributed to its ability to suppress TXNIP expression.[4][5] This leads to a cascade of beneficial effects, including the inhibition of glucagon (B607659) secretion, reduction of hepatic glucose production, and reversal of hepatic steatosis.[1][3][4][5] SRI-37330 has shown efficacy in various preclinical models, including rodent cell lines, primary mouse and human pancreatic islets, and in mouse models of both type 1 and type 2 diabetes.[4][5][6][7] These application notes provide a comprehensive overview of the experimental protocols and key data associated with the use of this compound in a research setting.
Mechanism of Action
This compound primarily functions by inhibiting the transcription of the TXNIP gene.[4] TXNIP is a key regulator of cellular stress and metabolism, and its expression is significantly upregulated in response to high glucose levels.[4][6] By inhibiting TXNIP, SRI-37330 sets in motion a series of downstream events that contribute to improved glucose homeostasis. Notably, the inhibition of TXNIP in pancreatic alpha cells leads to reduced glucagon secretion.[4] Furthermore, SRI-37330 has been shown to independently inhibit glucagon-induced glucose output from hepatocytes.[4]
Signaling Pathway of SRI-37330 Action
Caption: Mechanism of SRI-37330 in regulating glucose homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of SRI-37330
| Parameter | Cell Line/Tissue | Concentration | Result | Reference |
| IC50 for TXNIP Expression | INS-1 cells | 0.64 µM | - | [2][4] |
| Human TXNIP Promoter Activity Inhibition | INS-1 cells | 1 µM (24h) | ~70% inhibition | [3][4][7] |
| TXNIP mRNA and Protein Levels | INS-1 cells | 1 µM (24h) | Inhibition | [1][3] |
| Polymerase II Binding to TXNIP Promoter | INS-1 cells | 5 µM (24h) | Inhibition | [1][3] |
| Glucagon Secretion | αTC1-6 cells | 5 µM (1h) | Lowered | [4][8] |
| Glucagon-induced Glucose Output | Primary Hepatocytes | 0-5 µM (24h) | Dose-dependent inhibition | [1][3][4] |
Table 2: In Vivo Efficacy of SRI-37330 in Mice
| Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Male C57BL/6J Mice | 100 mg/kg, p.o. in drinking water (3 weeks) | Decreased glucagon secretion, blocked hepatic glucose output, well-tolerated | [1] |
| Obesity-induced Diabetic Mice (db/db) | In drinking water | Normalization of blood glucose | [9] |
| Streptozotocin (STZ)-induced Diabetic Mice | Oral gavage (twice daily) | Rescue from diabetes, improved glucose homeostasis | [1][7] |
Experimental Protocols
In Vitro Experimental Workflow
Caption: General workflow for in vitro experiments with SRI-37330.
Protocol 1: Inhibition of TXNIP Promoter Activity in INS-1 Cells
Objective: To determine the effect of SRI-37330 on the transcriptional activity of the TXNIP promoter.
Materials:
-
INS-1 rat insulinoma cells
-
Luciferase reporter plasmid containing the human TXNIP promoter
-
Transfection reagent
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with high glucose (e.g., 25 mM)
-
Luciferase assay system
-
Luminometer
Method:
-
Cell Culture and Transfection:
-
Culture INS-1 cells in appropriate media.
-
Co-transfect cells with the TXNIP promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
SRI-37330 Treatment:
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TXNIP promoter-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
-
Data Analysis:
-
Compare the normalized luciferase activity in SRI-37330-treated cells to that of vehicle-treated cells to determine the percentage of inhibition.
-
Protocol 2: Measurement of Glucagon Secretion from αTC1-6 Cells
Objective: To assess the impact of SRI-37330 on glucagon secretion from pancreatic alpha cells.
Materials:
-
αTC1-6 mouse alpha cell line
-
This compound
-
Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Mouse Glucagon ELISA kit
-
BCA Protein Assay kit
Method:
-
Cell Culture:
-
Culture αTC1-6 cells in the recommended medium.
-
-
SRI-37330 Incubation:
-
Pre-incubate the cells with SRI-37330 (e.g., 5 µM) or vehicle in secretion buffer for 1 hour.[8]
-
-
Glucagon Secretion Assay:
-
Collect the supernatant (containing secreted glucagon).
-
Lyse the cells to determine the total glucagon content.
-
-
Quantification:
-
Measure the concentration of glucagon in the supernatant and cell lysates using a mouse glucagon ELISA kit, following the manufacturer's protocol.
-
Determine the total protein content of the cell lysates using a BCA protein assay for normalization.
-
-
Data Analysis:
-
Express secreted glucagon as a percentage of total glucagon content and compare the results between SRI-37330-treated and vehicle-treated cells.
-
Protocol 3: In Vivo Antidiabetic Efficacy in a Mouse Model
Objective: To evaluate the effect of orally administered SRI-37330 on glucose homeostasis in a diabetic mouse model.
Materials:
-
Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)
-
This compound
-
Vehicle for oral administration (e.g., in drinking water or formulated for gavage)
-
Glucometer and test strips
-
Equipment for blood collection
Method:
-
Animal Acclimatization and Grouping:
-
Acclimatize diabetic mice to the housing conditions.
-
Divide the animals into control and treatment groups.
-
-
SRI-37330 Administration:
-
Monitoring:
-
Monitor blood glucose levels regularly (e.g., daily or several times a week) from tail vein blood using a glucometer.
-
Perform glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) at specified time points during the study.[4]
-
-
Endpoint Analysis:
-
At the end of the study, collect blood to measure serum levels of glucagon and insulin.
-
Harvest tissues such as the liver for histological analysis (e.g., to assess hepatic steatosis).
-
-
Data Analysis:
-
Compare blood glucose levels, glucose tolerance, insulin tolerance, and hormone levels between the SRI-37330-treated and control groups.
-
Safety and Toxicology
Preclinical studies have indicated a favorable safety profile for SRI-37330. It has shown no cytotoxicity in vitro and no signs of toxicity in mice at doses up to 800 mg/kg/day for 6 days.[8] Furthermore, it has tested negative in Ames mutagenicity assays and for off-target liabilities such as CYP450 inhibition and hERG inhibition.[9]
Conclusion
This compound represents a promising therapeutic candidate for the treatment of diabetes, with a novel mechanism of action centered on the inhibition of TXNIP. The protocols outlined above provide a framework for researchers to investigate its biological effects in both in vitro and in vivo settings. The provided quantitative data underscores its potency and efficacy in preclinical models. Further investigation into its precise molecular interactions and clinical potential is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
In Vitro Assay Guide for SRI-37330 Hydrochloride
Application Notes and Protocols for Researchers
This guide provides detailed application notes and protocols for the in vitro characterization of SRI-37330 hydrochloride, a potent and orally bioavailable inhibitor of Thioredoxin-Interacting Protein (TXNIP). SRI-37330 has demonstrated significant anti-diabetic properties by targeting key pathways involved in glucose homeostasis. These protocols are intended for researchers, scientists, and drug development professionals working to understand the mechanism and therapeutic potential of this compound.
Mechanism of Action
SRI-37330 acts as a transcriptional inhibitor of TXNIP.[1][2][3][4][5][6] Elevated glucose levels typically induce the expression of TXNIP, which in turn has detrimental effects on pancreatic beta-cell function and survival, and plays a role in hepatic glucose production.[1][5][7] SRI-37330 inhibits the promoter activity of TXNIP, leading to a dose-dependent reduction in both TXNIP mRNA and protein levels.[1][2][3][6] This inhibition of TXNIP expression results in reduced glucagon (B607659) secretion from pancreatic alpha cells and decreased hepatic glucose output, ultimately contributing to improved glucose control.[1][2][5][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (TXNIP mRNA expression) | INS-1 (rat insulinoma) | 0.64 µM | [1][8][9] |
| TXNIP Promoter Activity Inhibition | Not specified | ~70% | [3][6] |
| Cytotoxicity (CC50/72h) | Not specified | ≥ 5 µM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by SRI-37330.
Caption: Proposed mechanism of action of SRI-37330.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
TXNIP mRNA Expression Analysis by qRT-PCR
This protocol details the steps to quantify the effect of SRI-37330 on TXNIP mRNA expression in a relevant cell line, such as the rat insulinoma cell line INS-1.
Experimental Workflow Diagram
Caption: Workflow for qRT-PCR analysis of TXNIP expression.
Protocol:
-
Cell Culture and Seeding:
-
Culture INS-1 cells in appropriate growth medium (e.g., RPMI-1640 supplemented with 10% FBS, 1 mM sodium pyruvate, 10 mM HEPES, and 50 µM β-mercaptoethanol).
-
Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in culture medium. A typical concentration range could be 0.1 to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest SRI-37330 treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of SRI-37330 or vehicle.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
RNA Extraction:
-
After incubation, lyse the cells directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy 96 Kit, Qiagen).
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a PCR master mix containing a suitable SYBR Green mix, forward and reverse primers for TXNIP, and forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Perform the qRT-PCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of TXNIP mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Plot the dose-response curve and calculate the IC50 value.
-
Glucagon Secretion Assay
This protocol is designed to assess the effect of SRI-37330 on glucagon secretion from pancreatic alpha-cell lines (e.g., αTC1-6) or primary islets.
Protocol:
-
Cell Culture and Seeding:
-
Culture αTC1-6 cells in an appropriate medium (e.g., DMEM with 10% FBS, 15 mM glucose, and 4 mM L-glutamine).
-
Seed cells in 24-well plates and allow them to reach a suitable confluency.
-
-
Pre-incubation and Treatment:
-
Wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 1 mM).
-
Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours.
-
Replace the pre-incubation buffer with fresh KRB buffer containing different concentrations of SRI-37330 (e.g., 5 µM) or vehicle, along with stimulatory (e.g., high glucose, amino acids) or inhibitory conditions.
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection and Cell Lysis:
-
Collect the supernatant, which contains the secreted glucagon. Centrifuge to remove any cellular debris.
-
Lyse the cells in the wells to determine the intracellular glucagon content and for protein normalization.
-
-
Glucagon Measurement:
-
Measure the concentration of glucagon in the collected supernatants and cell lysates using a commercially available Glucagon ELISA kit.
-
-
Data Analysis:
-
Normalize the secreted glucagon levels to the total protein content or intracellular glucagon content.
-
Compare the glucagon secretion in SRI-37330-treated cells to the vehicle-treated control.
-
Hepatocyte Glucose Output Assay
This protocol measures the effect of SRI-37330 on glucagon-induced glucose production in primary hepatocytes.
Protocol:
-
Isolation and Culture of Primary Hepatocytes:
-
Isolate primary hepatocytes from mice or rats using a collagenase perfusion method.
-
Plate the hepatocytes on collagen-coated plates and allow them to attach.
-
-
SRI-37330 Treatment:
-
Incubate the hepatocytes with varying concentrations of SRI-37330 (e.g., 0-5 µM) or vehicle in a suitable medium for 24 hours.[8]
-
-
Glucose Output Assay:
-
Wash the cells with glucose-free buffer.
-
Add fresh glucose-free buffer containing gluconeogenic substrates (e.g., lactate (B86563) and pyruvate) and with or without glucagon (e.g., 100 nM) to stimulate glucose production.
-
Incubate for a defined period (e.g., 3-6 hours).
-
-
Glucose Measurement:
-
Collect the supernatant and measure the glucose concentration using a commercially available glucose assay kit.
-
-
Data Analysis:
-
Normalize the glucose output to the total protein content in each well.
-
Compare the glucagon-stimulated glucose output in SRI-37330-treated hepatocytes to the vehicle-treated controls.
-
Cell Viability/Cytotoxicity Assay
This protocol is to assess the potential cytotoxic effects of SRI-37330.
Protocol:
-
Cell Seeding:
-
Seed a relevant cell line (e.g., INS-1, HepG2) in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a range of SRI-37330 concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
-
Viability Assessment:
-
Use a commercial cell viability assay, such as the MTT assay[10] or a luminescent-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the signal (absorbance or luminescence) which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
If significant toxicity is observed, a CC50 (50% cytotoxic concentration) can be determined. Previous studies have shown SRI-37330 to have a CC50 of ≥ 5 μM after 72 hours.[1]
-
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research & Innovation | UAB News [uab.edu]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRI-37330 Hydrochloride Administration in Diabetic Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of SRI-37330 hydrochloride, a novel thioredoxin-interacting protein (TXNIP) inhibitor, in diabetic mouse models. SRI-37330 has demonstrated significant anti-diabetic properties, offering a promising therapeutic approach for both Type 1 and Type 2 diabetes.[1][2][3]
Introduction
SRI-37330 is an orally bioavailable small molecule that has been shown to effectively manage hyperglycemia in mouse models of diabetes.[1][2] Its primary mechanism of action involves the inhibition of TXNIP, a protein implicated in pancreatic beta-cell apoptosis and reduced insulin (B600854) production.[4][5] By inhibiting TXNIP, SRI-37330 protects beta-cells, reduces glucagon (B607659) secretion, and decreases hepatic glucose production.[1][3][4] This document outlines the necessary protocols for in vivo studies to assess the efficacy of SRI-37330 in diabetic mice.
Data Presentation: Efficacy of SRI-37330 in Diabetic Mice
The following tables summarize the quantitative data from studies administering SRI-37330 to diabetic mice.
Table 1: Effects of SRI-37330 on Glycemic Control in STZ-Induced Diabetic Mice
| Parameter | Control Group | SRI-37330 Treated Group | Reference |
| Blood Glucose | Significantly elevated | Maintained at normal levels | [1] |
| Serum Insulin | Markedly reduced | Significantly higher | [1] |
| Serum Glucagon | Elevated | Significantly lower | [1] |
Table 2: Effects of SRI-37330 in db/db Mice (Model of Type 2 Diabetes)
| Parameter | Control Group | SRI-37330 Treated Group | Reference |
| Blood Glucose | Severely hyperglycemic | Normalized within days | [2] |
| Hepatic Glucose Production | Elevated | Significantly downregulated | [1] |
| Hepatic Steatosis | Present | Reversed | [1] |
| Insulin Sensitivity | Severely resistant | No significant change in insulin-stimulated glucose uptake in skeletal muscle and white adipose tissue | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Diabetes with Streptozotocin (STZ)
This protocol is for inducing a model of Type 1 diabetes in mice.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate (B86180) Buffer, pH 4.5 (prepare fresh)
-
C57BL/6J mice (or other appropriate strain)
-
Insulin syringes (26-28 gauge)
-
Glucometer and test strips
Procedure:
-
Fast mice for 4-6 hours prior to STZ injection.[6]
-
Prepare the STZ solution immediately before use by dissolving it in cold sodium citrate buffer to a final concentration of 10 mg/mL.[7] STZ is light-sensitive and degrades quickly in solution.
-
Administer a low dose of STZ (e.g., 40-60 mg/kg body weight) via intraperitoneal (IP) injection for 5 consecutive days.[7][8]
-
Monitor blood glucose levels from tail vein blood 72 hours after the final injection and then weekly.
-
Diabetes is typically established when non-fasting blood glucose levels are consistently ≥ 250-300 mg/dL.[7][9]
-
Provide supplemental hydration with 10% sucrose (B13894) water if necessary to prevent hypoglycemia immediately following injections.[6]
Protocol 2: Administration of this compound
SRI-37330 can be administered orally, making it suitable for long-term studies.
Materials:
-
This compound
-
Drinking water or vehicle for oral gavage
Procedure:
-
In Drinking Water (Ad libitum):
-
Based on average daily water consumption, calculate the amount of SRI-37330 needed to achieve the desired dose (e.g., 100 mg/kg/day).[4][10]
-
Dissolve the calculated amount of SRI-37330 in the drinking water.
-
Replace the medicated water every 2-3 days to ensure stability.
-
Monitor water intake to ensure consistent dosing.
-
-
Oral Gavage:
-
Prepare a formulation of SRI-37330 in a suitable vehicle.
-
Administer the formulation directly into the stomach using an appropriate gauge gavage needle.
-
This method allows for precise dosing and can be performed once or twice daily.[2]
-
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of mice to clear a glucose load.
Materials:
-
Sterile 50% Dextrose solution
-
Sterile 0.9% Saline
-
Glucometer and test strips
-
Insulin syringes
Procedure:
-
Record the baseline blood glucose level (t=0) from tail vein blood.
-
Administer a 2 g/kg body weight bolus of glucose (prepared in sterile saline) via IP injection.[12][13]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[13][14]
-
Plot blood glucose concentration over time to determine the glucose clearance rate.
Protocol 4: Insulin Tolerance Test (ITT)
This test evaluates insulin sensitivity.
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile 0.9% Saline
-
Glucometer and test strips
-
Insulin syringes
Procedure:
-
Fast mice for 4-6 hours.[11]
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75-1.0 U/kg body weight) via IP injection.[15]
-
Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[15][16]
-
Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Protocol 5: Western Blot Analysis of TXNIP and Akt Signaling
This protocol is for analyzing protein expression in tissues (e.g., pancreas, liver) to elucidate the molecular effects of SRI-37330.
Materials:
-
Tissue samples from control and SRI-37330-treated mice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TXNIP, anti-Akt, anti-phospho-Akt (Ser473), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). For phospho-proteins, normalize to the total protein levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of SRI-37330 in diabetic conditions.
Experimental Workflow Diagram
Caption: Workflow for evaluating SRI-37330 in diabetic mouse models.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. diacomp.org [diacomp.org]
- 7. researchgate.net [researchgate.net]
- 8. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Insulin Tolerance Test in Mouse [protocols.io]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IP Glucose Tolerance Test in Mouse [protocols.io]
- 14. scribd.com [scribd.com]
- 15. mmpc.org [mmpc.org]
- 16. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
Application Notes and Protocols for SRI-37330 Hydrochloride in INS-1 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
SRI-37330 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3] TXNIP is a key regulator of cellular stress and metabolism, and its upregulation by high glucose levels is implicated in pancreatic beta-cell apoptosis and dysfunction, contributing to the pathogenesis of diabetes.[4] SRI-37330 has been shown to inhibit TXNIP expression at the transcriptional level, leading to beneficial effects on glucose homeostasis.[5] These application notes provide detailed protocols for the use of this compound in the rat insulinoma (INS-1) cell line, a widely used model for studying pancreatic beta-cell function. The provided methodologies will guide researchers in investigating the effects of SRI-37330 on TXNIP expression, signaling pathways, and cellular function in INS-1 cells.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound in INS-1 cells.
Table 1: Inhibition of TXNIP Expression by SRI-37330 in INS-1 Cells
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| IC50 (TXNIP mRNA) | 0.64 µM | INS-1 | 24-hour treatment | [5][6] |
| TXNIP Promoter Activity Inhibition | ~70% | INS-1 | 1 µM, 24-hour treatment | [7] |
| TXNIP mRNA Inhibition | Significant | INS-1 | 1 µM, 24-hour treatment under high glucose (25 mM) | [5] |
| TXNIP Protein Inhibition | Dose-dependent | INS-1 | 24-hour treatment | [5] |
Table 2: Effects of SRI-37330 on Downstream Cellular Processes
| Cellular Process | Effect | Cell Type | Concentration and Time | Reference |
| Glucagon (B607659) Secretion | Inhibition | αTC1-6 (mouse alpha cell line) | 5 µM, 24 hours | [1] |
| Polymerase II Binding to TXNIP Promoter | Inhibition | INS-1 | 5 µM, 24 hours | [1][8] |
Experimental Protocols
INS-1 Cell Culture
A fundamental prerequisite for studying the effects of SRI-37330 is the proper maintenance of INS-1 cells.
Materials:
-
INS-1 or INS-1 832/3 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
HEPES (1 M stock)
-
Sodium Pyruvate (100 mM stock)
-
β-mercaptoethanol (1000x stock, 50 mM)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture flasks and plates
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.[9]
-
Culture INS-1 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
For sub-culturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and seed them at a suitable density for subsequent experiments (e.g., 0.5 x 10^6 cells/well in a 24-well plate).[9]
-
For experiments involving high glucose conditions, culture the cells overnight in RPMI-1640 containing 5 mM glucose before switching to a medium with 25 mM glucose for the treatment period.[10]
Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete INS-1 growth medium
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cultured INS-1 cells and replace it with the medium containing the appropriate concentration of SRI-37330 or vehicle control (DMSO).
-
Incubate the cells for the desired period (typically 24 hours for TXNIP expression studies).[1][8]
Quantitative Real-Time PCR (qRT-PCR) for TXNIP mRNA Expression
This protocol allows for the quantification of changes in TXNIP mRNA levels following treatment with SRI-37330.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for rat TXNIP and a housekeeping gene (e.g., 18S rRNA, β-actin)
-
qPCR instrument
Protocol:
-
After treatment with SRI-37330, wash the INS-1 cells with PBS and lyse them to extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.[1]
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.[1]
-
Set up the qPCR reaction with primers for rat TXNIP and a housekeeping gene, cDNA template, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TXNIP mRNA expression, normalized to the housekeeping gene.
Western Blotting for TXNIP Protein Expression
This protocol is used to detect and quantify changes in TXNIP protein levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TXNIP
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Following treatment, wash the INS-1 cells with cold PBS and lyse them on ice with lysis buffer.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TXNIP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize the data.
TXNIP Promoter Luciferase Reporter Assay
This assay measures the effect of SRI-37330 on the transcriptional activity of the TXNIP promoter.
Materials:
-
Luciferase reporter plasmid containing the human TXNIP promoter upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Transfection reagent (e.g., Lipofectamine, DharmaFECT Duo).[11]
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Seed INS-1 cells in 12- or 24-well plates.[11]
-
Co-transfect the cells with the TXNIP promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[11]
-
After 4-6 hours of transfection, change the medium to a complete growth medium.
-
Allow the cells to recover for 24 hours, then treat them with SRI-37330 or vehicle control for another 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualizations
Signaling Pathway of SRI-37330 in Pancreatic Beta-Cells
Caption: SRI-37330 inhibits high glucose-induced TXNIP expression.
Experimental Workflow for Evaluating SRI-37330 in INS-1 Cells
Caption: Workflow for analyzing SRI-37330 effects in INS-1 cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Genome editing of TXNIP in human pluripotent stem cells for the generation of hepatocyte-like cells and insulin-producing islet-like aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioredoxin-Interacting Protein: A Critical Link Between Glucose Toxicity and β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reframeDB [reframedb.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage of SRI-37330 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1] By targeting TXNIP, SRI-37330 has demonstrated significant anti-diabetic properties in preclinical studies, including the reduction of blood glucose levels, inhibition of glucagon (B607659) secretion, and reversal of hepatic steatosis.[1][2] These application notes provide a comprehensive protocol for the preparation and oral gavage administration of SRI-37330 hydrochloride in mice, intended to guide researchers in conducting in vivo studies to explore its therapeutic potential.
Mechanism of Action: SRI-37330 and the TXNIP Signaling Pathway
SRI-37330 exerts its therapeutic effects by inhibiting the expression of TXNIP.[2][3] Under hyperglycemic conditions, TXNIP expression is upregulated, leading to detrimental effects on pancreatic beta-cell function and survival. TXNIP binds to and inhibits thioredoxin, a key antioxidant protein, resulting in increased oxidative stress and apoptosis. By inhibiting TXNIP, SRI-37330 helps to restore thioredoxin activity, thereby protecting beta-cells from glucotoxicity. Furthermore, SRI-37330 has been shown to suppress glucagon secretion from alpha-cells and reduce hepatic glucose production, contributing to its overall glucose-lowering effects.[2][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 424.87 g/mol (hydrochloride salt) | N/A |
| In Vitro IC50 | 0.64 µM (for TXNIP expression in INS-1 cells) | N/A |
| Oral Bioavailability | ~95% in mice | [5] |
| Recommended Oral Gavage Dose | 50 mg/kg, twice daily | Inferred from[2] |
| Maximum Oral Gavage Volume | 10 mL/kg body weight | [2] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This compound is sparingly soluble in water. Therefore, a suspension or solution in a suitable vehicle is required for oral gavage. Two recommended vehicle formulations are provided below.
Formulation 1: DMSO, PEG300, Tween-80, and Saline
This formulation creates a clear solution suitable for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
First, dissolve the this compound powder in DMSO.
-
Add the PEG300 to the DMSO solution and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the sterile saline to reach the final volume and mix thoroughly.
-
The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg. For a 50 mg/kg dose in a 10 mL/kg volume, the final concentration would be 5 mg/mL.
Formulation 2: DMSO and Corn Oil
This formulation creates a suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing 10% DMSO and 90% corn oil.
-
First, dissolve the this compound powder in DMSO.
-
Add the corn oil to the DMSO solution and vortex or sonicate to create a uniform suspension.
-
The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
Oral Gavage Protocol in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (18-20 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the mice to handling for several days prior to the experiment to reduce stress.
-
Weigh each mouse accurately to calculate the precise volume of the formulation to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
-
Administration of the Compound:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the formulation.
-
The recommended administration volume is between 5-10 mL/kg of body weight.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for at least 15-30 minutes for any immediate adverse reactions, such as respiratory distress, lethargy, or unusual behavior.
-
Continue to monitor the animals daily for the duration of the study, noting any changes in body weight, food and water intake, and overall health.
-
Safety and Animal Welfare Considerations
-
SRI-37330 has been shown to be well-tolerated in mice with no observed toxicity at therapeutic doses.[5]
-
Proper training in oral gavage technique is essential to minimize stress and potential injury to the animals.
-
Adverse events associated with improper gavage technique can include esophageal or gastric perforation and aspiration pneumonia.
-
If an animal shows signs of distress (e.g., difficulty breathing, bleeding from the mouth or nose, or prolonged lethargy), it should be immediately assessed, and the institutional animal care and use committee (IACUC) protocol for adverse events should be followed.
Disclaimer: This protocol is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC). Researchers should have the necessary training and expertise in animal handling and oral gavage procedures.
References
- 1. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TXNIP/TBP-2: A Master Regulator for Glucose Homeostasis [mdpi.com]
- 5. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
Determining the Effective Concentration of SRI-37330 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). In vitro studies are crucial for elucidating its mechanism of action and determining its effective concentration for therapeutic applications, particularly in the context of diabetes and metabolic diseases. These application notes provide detailed protocols for key in vitro assays to assess the efficacy of SRI-37330, focusing on its ability to inhibit TXNIP expression and modulate downstream signaling pathways. The provided methodologies for TXNIP promoter activity, mRNA and protein quantification, glucagon (B607659) secretion, and hepatic glucose output will enable researchers to accurately determine the effective concentration of SRI-37330 in relevant cellular models.
Introduction
SRI-37330 has emerged as a promising therapeutic candidate for diabetes by targeting Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism.[1][2][3] Elevated glucose levels induce TXNIP expression, leading to detrimental effects on pancreatic beta-cell function and survival.[4] SRI-37330 inhibits TXNIP expression at the transcriptional level, thereby mitigating glucotoxicity and improving glucose homeostasis.[1][5][6] This document outlines standardized in vitro protocols to characterize the biological activity of SRI-37330 and establish its effective concentration range.
Data Presentation: Effective Concentrations of SRI-37330 In Vitro
The following table summarizes the quantitative data on the effective concentrations of SRI-37330 from various in vitro studies.
| Cell Line/Tissue | Assay | Effective Concentration | Outcome | Reference |
| INS-1 (rat insulinoma) | TXNIP Promoter Activity | 1 µM | Inhibited human TXNIP promoter activity. | [1] |
| INS-1 (rat insulinoma) | TXNIP mRNA Expression | IC50 = 0.64 µM | Inhibited endogenous TXNIP mRNA expression. | [1] |
| INS-1 (rat insulinoma) | TXNIP mRNA and Protein Levels | 1 µM | Inhibited TXNIP mRNA and protein levels. | [1] |
| INS-1 (rat insulinoma) | Polymerase II Binding | 5 µM | Inhibited Polymerase II binding to the TXNIP promoter. | [1] |
| TC1-6 (mouse pancreatic alpha cell) | Glucagon Secretion | 5 µM | Lowered glucagon secretion. | [1] |
| Primary Mouse Hepatocytes | Glucagon-induced Glucose Output | 0-5 µM | Inhibited glucagon-induced glucose output. | [1] |
| Human Islets | TXNIP Expression | Not specified | Inhibited TXNIP expression and signaling. | [2] |
Signaling Pathway of SRI-37330 Action
SRI-37330 exerts its effects by directly inhibiting the transcription of the TXNIP gene. This leads to a cascade of downstream events, primarily impacting pancreatic alpha-cell function and hepatic glucose metabolism.
Figure 1: Simplified signaling pathway of SRI-37330 action.
Experimental Protocols
TXNIP Promoter Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of SRI-37330 to inhibit the transcriptional activity of the TXNIP promoter.
Experimental Workflow:
Figure 2: Workflow for the TXNIP Promoter Activity Assay.
Methodology:
-
Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 1% penicillin/streptomycin.
-
Transfection: Seed INS-1 cells in 12-well plates. Transfect cells with a firefly luciferase reporter plasmid containing the human TXNIP promoter (pGL3-hTXNIP-Luc) and a Renilla luciferase control plasmid (pRL-TK) using a suitable transfection reagent.[5]
-
Treatment: After 4 hours of transfection, replace the medium with fresh medium containing SRI-37330 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the vehicle-treated control.
Quantification of TXNIP mRNA and Protein Levels
These assays determine the effect of SRI-37330 on the endogenous expression of TXNIP at both the mRNA and protein levels.
Experimental Workflow:
Figure 3: Workflow for quantifying TXNIP mRNA and protein levels.
Methodology for qPCR:
-
Cell Treatment: Treat INS-1 cells with SRI-37330 at desired concentrations for 24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for TXNIP and a housekeeping gene (e.g., 18S ribosomal RNA) for normalization.[5]
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method.
Methodology for Immunoblotting:
-
Protein Extraction: Lyse treated INS-1 cells in RIPA buffer and determine protein concentration using a BCA protein assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against TXNIP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5] Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the TXNIP signal to the loading control.
Glucagon Secretion Assay
This assay measures the effect of SRI-37330 on glucagon secretion from pancreatic alpha cells.
Methodology:
-
Cell Culture: Culture TC1-6 cells in DMEM containing 5.5 mM glucose, 10% FBS, and 1% penicillin/streptomycin.
-
Treatment: Incubate TC1-6 cells with 5 µM SRI-37330 or vehicle for 1 hour in a low glucose buffer (e.g., 1 mM glucose).[1]
-
Sample Collection: Collect the supernatant to measure secreted glucagon. Lyse the cells to measure intracellular glucagon content.
-
Glucagon Measurement: Quantify glucagon levels in the supernatant and cell lysates using a mouse glucagon ELISA kit.[1]
-
Data Analysis: Normalize the secreted glucagon to the total protein content or cell number.
Hepatic Glucose Output Assay
This assay determines the inhibitory effect of SRI-37330 on glucagon-stimulated glucose production in primary hepatocytes.
Methodology:
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice.
-
Cell Plating and Starvation: Plate the hepatocytes on collagen-coated plates. After attachment, starve the cells overnight in serum-free medium.[7]
-
Treatment: Wash the cells and incubate in glucose production buffer (glucose-free DMEM with lactate (B86563) and pyruvate) containing various concentrations of SRI-37330 (0-5 µM) with or without a glucagon challenge (e.g., 100 nM).[1][7]
-
Sample Collection: After a 3-6 hour incubation, collect the medium.[7]
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit.[7]
-
Data Analysis: Normalize the glucose output to the total protein content of the cells in each well.
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro characterization of SRI-37330. By systematically evaluating its effects on TXNIP expression and downstream pathways in relevant cell models, researchers can effectively determine its potency and mechanism of action. This information is critical for the preclinical development of SRI-37330 as a novel therapeutic agent for diabetes and other metabolic disorders.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
Application Notes and Protocols for SRI-37330 Hydrochloride in Glucose Homeostasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] TXNIP is a key regulator of cellular stress and metabolism, and its expression is often elevated in diabetic states, contributing to pancreatic beta-cell dysfunction and overall glucose dysregulation.[3][4] SRI-37330 has emerged as a valuable research tool for studying glucose homeostasis in vivo. Its primary mechanism of action involves the suppression of TXNIP expression, leading to a reduction in glucagon (B607659) secretion from pancreatic alpha cells and a subsequent decrease in hepatic glucose production.[1][2] Notably, SRI-37330's glucose-lowering effects are independent of insulin (B600854) sensitivity, which remains largely unaffected by its administration.[1] These characteristics make SRI-37330 a unique compound for investigating the role of the TXNIP-glucagon axis in both healthy and diabetic models.
This document provides detailed application notes and protocols for the use of this compound in in vivo studies of glucose homeostasis.
Mechanism of Action
SRI-37330 acts as a transcriptional repressor of the TXNIP gene. By inhibiting TXNIP, SRI-37330 sets off a signaling cascade that favorably impacts glucose metabolism. The primary downstream effects are observed in the pancreas and the liver. In pancreatic alpha cells, reduced TXNIP levels lead to a significant decrease in glucagon secretion.[1][5] Glucagon is a key hormone that promotes the liver's production of glucose. Consequently, the reduction in circulating glucagon levels leads to decreased hepatic glucose production.[1][6] This dual action on glucagon secretion and hepatic glucose output contributes to the potent anti-hyperglycemic effects of SRI-37330 observed in various preclinical models of diabetes.[3][7]
Data Presentation
The following tables summarize the quantitative effects of SRI-37330 on key metabolic parameters in both wild-type and diabetic mouse models.
Table 1: Effect of SRI-37330 on Glucose Homeostasis in Wild-Type C57BL/6J Mice
| Parameter | Control | SRI-37330 Treated | Fold Change / % Change | Reference |
| Non-Fasting Blood Glucose (mg/dL) | ~150 | ~125 | ~17% decrease | [1] |
| Fasting Blood Glucose (mg/dL) | ~110 | ~95 | ~14% decrease | [1] |
| Fasting Serum Glucagon (pg/mL) | ~60 | ~40 | ~33% decrease | [1] |
| Basal Hepatic Glucose Production (mg/kg/min) | ~12 | ~8 | ~33% decrease | [1] |
Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.
Table 2: Effect of SRI-37330 on Glucose Homeostasis in Diabetic db/db Mice
| Parameter | Control | SRI-37330 Treated | Fold Change / % Change | Reference |
| Non-Fasting Blood Glucose (mg/dL) | >400 | ~150 | >62% decrease | [1][3] |
| Fasting Blood Glucose (mg/dL) | ~350 | ~125 | ~64% decrease | [1] |
| Fasting Serum Glucagon (pg/mL) | ~120 | ~80 | ~33% decrease | [1] |
| Basal Hepatic Glucose Production (mg/kg/min) | ~18 | ~12 | ~33% decrease | [1] |
Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for key in vivo experiments to study the effects of SRI-37330 on glucose homeostasis are provided below.
Protocol 1: Oral Administration of this compound
SRI-37330 can be administered to mice through drinking water or via oral gavage.
1.1. Administration in Drinking Water (Ad libitum)
-
Dosage: A typical dose is 100 mg/kg/day.[8]
-
Preparation:
-
Calculate the total daily water consumption for the cage of mice (average is 4-5 mL per mouse per day).
-
Calculate the total daily dose of SRI-37330 required for the cage based on the average body weight of the mice.
-
Dissolve the calculated amount of this compound in the total daily water volume. Ensure complete dissolution.
-
Replace the drinking water daily with the freshly prepared SRI-37330 solution.
-
-
Note: This method is convenient for long-term studies but may result in variability in individual drug intake.
1.2. Oral Gavage
-
Dosage: Twice-daily oral gavage has been shown to be effective.[1]
-
Formulation: A common vehicle for oral gavage of SRI-37330 is a suspension in 0.5% methylcellulose (B11928114) or a solution using co-solvents. A suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[8]
-
-
Procedure:
-
Prepare the SRI-37330 solution at the desired concentration.
-
Accurately weigh each mouse to calculate the correct volume for administration.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for adult mice).
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the SRI-37330 solution.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
An IPGTT is performed to assess the ability of an animal to clear a glucose load.
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.
-
Procedure:
-
Record the body weight of each mouse.
-
At time 0, measure baseline blood glucose from a tail snip using a glucometer.
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 3: Insulin Tolerance Test (ITT)
An ITT is used to evaluate peripheral insulin sensitivity.
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Procedure:
-
Record the body weight of each mouse.
-
At time 0, measure baseline blood glucose from a tail snip.
-
Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Measure blood glucose levels at 15, 30, 45, 60, and 90 minutes post-insulin injection.
-
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.
Protocol 4: Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique to assess insulin sensitivity and hepatic glucose production.
-
Animal Preparation: Surgical implantation of catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) is required. Allow for a 5-7 day recovery period. Fast mice for 5 hours before the clamp.
-
Procedure:
-
Basal Period (90-120 minutes): Infuse a tracer (e.g., [3-³H]-glucose) to measure basal glucose turnover. Collect a blood sample at the end of this period to determine basal glucose, insulin, and tracer levels.
-
Clamp Period (120 minutes):
-
Begin a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Simultaneously, infuse a variable rate of 20% dextrose to maintain euglycemia (basal blood glucose level).
-
Collect blood samples every 10 minutes to monitor blood glucose and adjust the dextrose infusion rate accordingly.
-
Continue the tracer infusion to measure glucose turnover during the clamp.
-
-
Tissue Collection: At the end of the clamp, anesthetize the mouse and collect tissues (liver, muscle, adipose) for further analysis.
-
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of overall insulin sensitivity. The tracer data allows for the calculation of hepatic glucose production and glucose uptake in peripheral tissues.
Conclusion
This compound is a powerful tool for elucidating the role of TXNIP and glucagon in the regulation of glucose homeostasis. The protocols outlined in this document provide a framework for conducting robust in vivo studies to explore its therapeutic potential and underlying mechanisms of action in the context of diabetes and other metabolic disorders. Researchers should adapt these protocols as necessary for their specific experimental designs and animal models, ensuring adherence to all institutional animal care and use guidelines.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. Alpha Cell Thioredoxin-interacting Protein Deletion Improves Diabetes-associated Hyperglycemia and Hyperglucagonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
Application of SRI-37330 in Human Islet Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SRI-37330 in human islet research. SRI-37330 is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3] Research has demonstrated its potent anti-diabetic properties, primarily through the inhibition of TXNIP expression and signaling in pancreatic islets.[3] This guide is intended to provide researchers with the necessary information to design and execute experiments utilizing SRI-37330 for the study of human islet biology and its potential therapeutic applications in diabetes.
Introduction to SRI-37330
SRI-37330 was identified through high-throughput screening of approximately 300,000 compounds and subsequent medicinal chemistry optimization.[3] It has been shown to be a potent and specific inhibitor of TXNIP, a protein upregulated by glucose that has detrimental effects on pancreatic beta-cell function and survival. By inhibiting TXNIP, SRI-37330 has been demonstrated to reduce glucagon (B607659) secretion, lower hepatic glucose production, and reverse hepatic steatosis in preclinical models.[3] Studies on isolated human islets have confirmed its efficacy in downregulating TXNIP and its associated signaling pathways, making it a valuable tool for investigating the role of TXNIP in human islet pathophysiology.[3]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of SRI-37330 on human islets.
Table 1: Effect of SRI-37330 on TXNIP Expression in Human Islets
| Parameter | Condition | SRI-37330 Concentration | Incubation Time | Result | Reference |
| TXNIP mRNA Expression | High Glucose (25 mM) | 5 µM | 24 hours | Significant decrease (p=0.0003) | [3] |
| TXNIP Promoter Activity | - | 1 µM | - | ~70% inhibition | [4] |
| TXNIP mRNA Inhibition (IC50) | - | 0.64 µM | - | - | [4] |
Table 2: Effect of SRI-37330 on Gene Expression in Human Islets (RNA Sequencing)
| Gene | Regulation by SRI-37330 (5 µM, 24h) | Function | Reference |
| TXNIP | Downregulated | Pro-apoptotic, pro-inflammatory | [3] |
| NLRP1 | Downregulated | Inflammasome component | [3] |
| MLXIPL (ChREBP) | Downregulated | Glucose-sensing transcription factor | [3] |
| CTGF | Downregulated | Fibrotic factor | [3] |
| MAFA | Upregulated | Insulin transcription factor | [3] |
| IGF1R | Upregulated | Insulin-like growth factor 1 receptor | [3] |
| BCL2L1 (Bcl-xL) | Upregulated | Anti-apoptotic protein | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SRI-37330 and a typical experimental workflow for its application in human islet studies.
Experimental Protocols
The following are detailed protocols for key experiments involving SRI-37330 and human islets, based on the methodologies reported in the primary literature.
Protocol 1: Human Islet Culture and Treatment with SRI-37330
Objective: To treat isolated human islets with SRI-37330 to assess its effects on gene expression and function.
Materials:
-
Isolated human islets
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
SRI-37330 (stock solution in DMSO)
-
D-Glucose
-
DMSO (vehicle control)
-
Culture plates
Procedure:
-
Upon receipt, wash isolated human islets with culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Culture islets for 24-48 hours to allow for recovery from the isolation process.
-
Prepare treatment media:
-
High Glucose Control: Culture medium supplemented with D-Glucose to a final concentration of 25 mM. Add DMSO to match the final concentration in the SRI-37330 treatment group.
-
SRI-37330 Treatment: Culture medium supplemented with D-Glucose to a final concentration of 25 mM. Add SRI-37330 from a stock solution to the desired final concentration (e.g., 5 µM).
-
-
Hand-pick islets of similar size and plate them in culture plates.
-
Remove the recovery medium and add the prepared treatment media to the respective wells.
-
Incubate the islets for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, collect the islets for downstream analysis (e.g., RNA isolation) and the culture supernatant for hormone secretion assays.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TXNIP Expression
Objective: To quantify the effect of SRI-37330 on TXNIP mRNA expression in human islets.
Materials:
-
SRI-37330-treated and control human islets
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human TXNIP and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
RNA Isolation: Isolate total RNA from the treated and control islets using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (TXNIP) and the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Protocol 3: RNA Sequencing (RNA-seq) of Human Islets
Objective: To perform a global transcriptomic analysis of human islets treated with SRI-37330.
Materials:
-
SRI-37330-treated and control human islets
-
RNA isolation kit
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Isolation and Quality Control: Isolate high-quality total RNA from the islets as described in Protocol 2. Ensure the RNA Integrity Number (RIN) is > 8.
-
Library Preparation:
-
Prepare RNA-seq libraries from an equal amount of total RNA from each sample using a commercial kit. This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform to generate a sufficient number of reads per sample.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.
-
Differential Expression Analysis: Identify differentially expressed genes between the SRI-37330-treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes. The raw sequencing datasets from the original study are available at GEO: GSE151588.[3]
-
Conclusion
SRI-37330 is a powerful research tool for investigating the role of TXNIP in human islet biology and diabetes. The protocols and data presented in this guide provide a comprehensive resource for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of TXNIP inhibition in the context of diabetes.
References
- 1. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Pharmacological Inhibition of Thioredoxin-Interacting Protein to Prote" by Lance Thielen [digitalcommons.library.uab.edu]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating SRI-37330 Hydrochloride Solubility: A Technical Guide
For researchers and drug development professionals working with the promising anti-diabetic compound SRI-37330 hydrochloride, achieving optimal solubility is a critical first step for reliable experimental results. This technical support center provides a comprehensive guide to understanding and troubleshooting solubility issues, complete with detailed protocols and frequently asked questions.
Troubleshooting Common Solubility Problems
Researchers may encounter several challenges when dissolving this compound. Here are some common issues and their solutions:
Issue 1: Compound fails to dissolve in aqueous buffers.
-
Cause: SRI-37330 in its base form is practically insoluble in water. You might be using the free base instead of the hydrochloride salt.
-
Solution: Ensure you are using this compound, which has significantly better aqueous solubility. If you only have the free base, it will require a non-aqueous solvent for initial dissolution.
Issue 2: Precipitation occurs after adding the compound to cell culture media.
-
Cause: The final concentration of the organic solvent (like DMSO) used to dissolve the initial stock solution may be too high in the final aqueous medium, causing the compound to crash out. Another reason could be the buffer's pH or salt concentration affecting solubility.
-
Solution: Minimize the volume of the organic solvent stock solution added to the aqueous medium. A common practice is to ensure the final DMSO concentration is less than 0.5%. If precipitation persists, consider a serial dilution approach or the use of a different solvent system.
Issue 3: Inconsistent results in biological assays.
-
Cause: Poor solubility can lead to an inaccurate final concentration of the active compound, resulting in variability in experimental outcomes. The compound may not be fully dissolved, or it may be precipitating over time.
-
Solution: Always visually inspect your solutions for any particulate matter before use. It is recommended to prepare fresh solutions for each experiment. For sensitive assays, quantifying the dissolved compound concentration via methods like HPLC can ensure accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[1][2] this compound is also soluble in ethanol.[1] For in vivo applications, specific formulations with co-solvents are necessary.
Q2: What is the solubility of this compound in common solvents?
The solubility can vary slightly between batches. However, typical solubility data is summarized in the table below.
Q3: How should I prepare this compound for in vivo oral administration?
This compound is orally bioavailable.[2][3] For oral gavage, a common method involves preparing a suspension in a vehicle like Carboxymethylcellulose sodium (CMC-Na).[1] Another approach is to create a clear solution using a co-solvent system. A widely used formulation is a mixture of DMSO, PEG300, Tween-80, and saline or ddH2O.[1][4]
Q4: Can I store solutions of this compound?
Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to a year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1] Solutions for in vivo use, especially those containing co-solvents, should ideally be prepared fresh before each experiment.[1]
Quantitative Solubility Data
| Solvent | This compound | SRI-37330 (Free Base) |
| DMSO | ~62.5 - 85 mg/mL[1][5] | ~100 mg/mL[2][4] |
| Ethanol | ~21 mg/mL[1] | Not readily available |
| Water | ~100 mg/mL (may require sonication)[5] | Insoluble/Slightly soluble[1][6] |
| Acetonitrile | Not readily available | Slightly soluble[6] |
Note: Solubility values are approximate and can be influenced by factors such as temperature, pH, and purity.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 424.87 g/mol .
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath.[2][5] Gentle warming to 60°C can also be applied.[5] Ensure the DMSO is not hygroscopic, as moisture can reduce solubility.[1]
-
Verification: Visually confirm that the solution is clear and free of any particulates.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol is for preparing a solution for administration routes like intravenous or intraperitoneal injection, where a clear solution is necessary.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO.
-
Co-solvent Addition (in order):
-
Final Check: Ensure the final formulation is a clear, homogeneous solution.
-
Administration: Use the prepared solution immediately for optimal results.[1]
A common formulation example involves a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate a typical workflow for solubility testing and the signaling pathway targeted by SRI-37330.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway showing the inhibitory action of SRI-37330 on TXNIP.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Improving the In Vivo Bioavailability of SRI-37330 Hydrochloride
Welcome to the technical support center for SRI-37330 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the in vivo bioavailability of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing lower than expected efficacy. Could this be related to its bioavailability?
A1: Yes, suboptimal oral bioavailability can be a significant factor in reduced in vivo efficacy. This compound, a quinazoline (B50416) derivative, is sparingly soluble in water, which can limit its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1][2][3] If the compound does not reach an adequate concentration at its target site, its therapeutic effects will be diminished.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: The main goal is to improve the solubility and dissolution rate of the compound. Key strategies can be grouped into three main categories:
-
Formulation-Based Strategies: These approaches modify the physical form of the drug or its immediate environment. This includes techniques like particle size reduction (micronization or nanosizing), the use of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), and the creation of amorphous solid dispersions.[1]
-
Chemical Modification: This involves altering the molecule to create a more soluble version, such as through salt formation or the development of a prodrug.[1]
-
Advanced Drug Delivery Systems: This strategy encapsulates the drug in specialized carriers. Nanotechnology-based approaches, including nanoparticles and liposomes, are prominent in this area.[1]
Q3: Are there any ready-to-use formulation protocols for in vivo oral administration of this compound in animal models?
A3: Yes, a common approach for preclinical in vivo studies involves creating a solution or suspension using a combination of solvents and excipients. A widely used formulation consists of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline or water.[3][4] For a detailed step-by-step protocol, please refer to the "Experimental Protocols" section below.
Q4: How does the inhibition of the TXNIP signaling pathway by SRI-37330 relate to its therapeutic effects in diabetes?
A4: Thioredoxin-interacting protein (TXNIP) is a key regulator of cellular stress and is induced by high glucose levels.[5][6] Elevated TXNIP levels in pancreatic beta cells can lead to apoptosis (cell death) and reduced insulin (B600854) production.[5][6] SRI-37330 inhibits TXNIP expression, which in turn protects beta cells from glucose-induced toxicity.[7][8] Furthermore, SRI-37330 has been shown to reduce glucagon (B607659) secretion and hepatic glucose production, contributing to its overall anti-diabetic effects.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent plasma concentrations of this compound in pharmacokinetic studies. | Poor dissolution of the compound in the GI tract. | Prepare a nanosuspension of the compound to increase its surface area and dissolution rate. (See Protocol 2). |
| Precipitation of the compound in the aqueous environment of the gut. | Formulate the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to maintain its solubilization. | |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | Conduct a Caco-2 permeability assay with and without a known P-gp inhibitor (e.g., verapamil) to assess if SRI-37330 is a substrate.[1] | |
| High variability in therapeutic response between experimental animals. | Inconsistent dosing due to poor suspension homogeneity. | Ensure the dosing formulation is a clear solution or a uniformly mixed suspension. Use the provided formulation protocol (Protocol 1) and vortex thoroughly before each administration. |
| Food effects on drug absorption. | Standardize the fasting and feeding schedule of the animals relative to the time of drug administration. | |
| Precipitation of this compound observed during formulation preparation. | The compound has reached its solubility limit in the chosen vehicle. | Gently warm the solution or use sonication to aid dissolution. If precipitation persists, consider adjusting the solvent ratios or exploring alternative formulation strategies. |
Summary of Bioavailability Enhancement Strategies
| Strategy | Principle | Expected Outcome | Reference |
| Vehicle-based Formulation | Solubilizing the drug in a mixture of solvents and surfactants. | Improved dissolution and absorption. | [3][4] |
| Nanosuspension | Reducing particle size to the nanometer range increases surface area. | Faster dissolution rate and increased saturation solubility. | [1] |
| Solid Dispersion | Dispersing the drug in a water-soluble polymer matrix in an amorphous state. | Enhanced solubility and dissolution due to the high energy state of the amorphous form. | [2] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract. | Maintains the drug in a solubilized state, facilitating absorption. | [1] |
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Solution of this compound
Objective: To prepare a clear solution of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline or distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline or ddH₂O
-
-
Dissolve this compound:
-
Weigh the required amount of this compound.
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add the saline or ddH₂O to reach the final desired volume and concentration.
-
-
Ensure Homogeneity: Vortex the final solution thoroughly to ensure it is a clear, homogeneous solution.
-
Administration: The mixed solution should be used immediately for optimal results.[3] Administer the solution to the animals via oral gavage at the desired dosage.
Protocol 2: Preparation of a Nanosuspension of this compound
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Tween 80, Poloxamer 188)
-
Deionized water
-
High-shear mixer
-
High-pressure homogenizer
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Initial Dispersion: Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v Tween 80) in deionized water.[1]
-
Pre-milling: Subject the dispersion to high-shear mixing for approximately 30 minutes to create a coarse suspension.[1]
-
Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer. Operate the homogenizer at a pressure of around 1500 bar for 20-30 cycles. Maintain the temperature at approximately 4°C to prevent thermal degradation of the compound.[1]
-
Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) of the nanosuspension using Dynamic Light Scattering (DLS). The target is typically a mean particle size below 200 nm and a PDI below 0.3.[1]
-
Characterization (Optional): Lyophilize a portion of the nanosuspension and analyze the solid state using Powder X-ray Diffraction (PXRD) to confirm if the process has induced any changes in the crystallinity of the drug.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Diabetes pathogenic mechanisms and potential new therapies based upon a novel target called TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 8. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SRI-37330 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with SRI-37330 hydrochloride. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues that may arise during the handling and use of this compound in experimental settings.
1. Solubility and Compound Preparation
-
Question: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
-
Answer: this compound has varying solubility depending on the solvent. It is soluble in DMSO at concentrations up to 85 mg/mL (200.06 mM) and in ethanol (B145695) at 21 mg/mL.[1] However, it is reported to be insoluble in water.[1] For in vitro assays, preparing a concentrated stock solution in fresh, high-quality DMSO is recommended. For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are necessary to create a stable and homogenous suspension for oral administration.[1][2]
-
-
Question: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?
-
Answer: Cloudiness or precipitation can occur if the DMSO has absorbed moisture, which reduces the solubility of the compound.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[1] If you observe precipitation, gently warm the solution and vortex or sonicate until the compound is fully dissolved. To prevent this, aliquot the stock solution into smaller, single-use volumes and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month), ensuring the vials are tightly sealed to prevent moisture absorption.[2][3]
-
-
Question: Can I dissolve this compound directly in aqueous buffers for my cell culture experiments?
-
Answer: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility.[1] The standard practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure that the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
2. In Vitro Experiments
-
Question: I am not observing the expected inhibition of TXNIP expression in my cell-based assay. What could be the reason?
-
Answer: Several factors could contribute to this issue. First, verify the concentration of SRI-37330 used. The reported IC50 for inhibiting TXNIP expression in INS-1 cells is 0.64 μM.[1][2][4] Ensure your working concentration is within the effective range (e.g., 1-5 μM).[2][3] Second, confirm the incubation time. Studies have shown effective inhibition of TXNIP mRNA and protein levels after 24 hours of treatment.[2][3] Finally, ensure the health and passage number of your cell line, as cellular responses can change over time. It is also good practice to include a positive control if available.
-
-
Question: I am seeing unexpected cytotoxicity in my cell cultures after treatment with this compound. How can I mitigate this?
-
Answer: While SRI-37330 has been shown to have a good safety profile with no reported in vitro toxicity, cytotoxicity could arise from the solvent used to dissolve the compound.[5][6] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (generally below 0.1%). If you are still observing toxicity, consider performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
3. In Vivo Experiments
-
Question: I am planning an in vivo study in mice. What is the recommended route of administration and dosage for this compound?
-
Answer: SRI-37330 is orally bioavailable and has been effectively administered to mice in their drinking water at a concentration of 100 mg/kg/day for 3 weeks.[2][3][6] It can also be administered via oral gavage.[6] The compound has been shown to be well-tolerated at these doses, with no significant changes in body weight or gross organ abnormalities.[6]
-
-
Question: I am not observing the expected reduction in blood glucose levels in my mouse model of diabetes. What are some potential reasons?
-
Answer: Ensure the correct preparation of the dosing solution, as the compound needs to be formulated as a homogenous suspension for oral administration.[1] Verify the accuracy of the dosage and the consistency of administration. The anti-diabetic effects of SRI-37330 are associated with reduced serum glucagon (B607659) levels and decreased hepatic glucose production.[5][6] It may be beneficial to measure these parameters in addition to blood glucose to understand the compound's activity in your model. The timing of blood glucose measurements (fasting vs. non-fasting) can also influence the results.[6]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Source |
| In Vitro Efficacy | |||
| IC50 (TXNIP expression) | 0.64 μM | INS-1 cells | [1][2][4] |
| Effective Concentration (TXNIP promoter activity inhibition) | 1 μM (24h) | INS-1 cells | [2][3] |
| Effective Concentration (TXNIP mRNA & protein inhibition) | 1 μM (24h) | INS-1 cells | [2][3] |
| Effective Concentration (Glucagon secretion inhibition) | 5 μM (24h) | αTC1-6 cells | [2][3] |
| Solubility | |||
| DMSO | 85 mg/mL (200.06 mM) | N/A | [1] |
| Ethanol | 21 mg/mL | N/A | [1] |
| Water | Insoluble | N/A | [1] |
| H2O (with ultrasonic) | 100 mg/mL (235.37 mM) | N/A | [3] |
| In Vivo Administration | |||
| Dosage (in drinking water) | 100 mg/kg/day | C57BL/6J mice | [2][3][6] |
| Duration | 3 weeks | C57BL/6J mice | [2][3][6] |
Experimental Protocols
1. In Vitro TXNIP Expression Assay
-
Cell Culture: INS-1 rat insulinoma cells are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Treatment: Seed INS-1 cells in 96-well plates. The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 μM) for 24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
RNA Extraction and qRT-PCR: After treatment, lyse the cells and extract total RNA using a commercially available kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for TXNIP and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of TXNIP mRNA compared to the vehicle-treated control.
2. In Vivo Efficacy Study in a Mouse Model of Diabetes
-
Animal Model: Use a relevant mouse model of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetes or db/db mice.[6]
-
Compound Formulation: For administration in drinking water, calculate the amount of this compound needed to achieve a 100 mg/kg/day dose based on the average daily water consumption of the mice. Dissolve the compound in the drinking water. For oral gavage, prepare a homogenous suspension using a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[1]
-
Dosing: Administer this compound to the treatment group daily for the duration of the study (e.g., 3 weeks). The control group should receive the vehicle only.
-
Monitoring: Monitor body weight and blood glucose levels regularly. At the end of the study, collect blood samples to measure serum glucagon and other relevant biomarkers. Tissues such as the liver and pancreas can be collected for histological analysis.
-
Data Analysis: Compare the changes in blood glucose levels, serum glucagon, and other relevant parameters between the treated and control groups.
Visualizations
Caption: Mechanism of SRI-37330 action in pancreatic beta cells.
Caption: In vitro workflow for assessing TXNIP expression.
Caption: Logic diagram for troubleshooting in vitro experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SRI-37330 Hydrochloride for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of SRI-37330 hydrochloride in cell culture experiments. SRI-37330 is a potent and orally bioavailable inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator in cellular stress and metabolism.[1][2] Proper concentration optimization is critical for achieving desired experimental outcomes while avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] It functions by inhibiting the transcription of the TXNIP gene.[3][4] TXNIP is involved in various cellular processes, including the regulation of glucose metabolism, oxidative stress, and inflammation.[5][6] By inhibiting TXNIP, SRI-37330 can modulate downstream signaling pathways, leading to effects such as reduced glucagon (B607659) secretion and decreased hepatic glucose production.[1][2][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[7][8] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[2][7] For in vitro experiments, stock solutions are typically prepared at a concentration of 100 mg/mL (257.46 mM) in DMSO, which may require sonication to fully dissolve.[2][8] The compound is only slightly soluble in water and acetonitrile.[9]
Q3: What is a typical starting concentration for in vitro experiments?
A3: Based on published studies, a starting concentration in the range of 1 µM to 10 µM is recommended for most cell culture applications.[1][10] For example, a concentration of 1 µM has been shown to effectively inhibit TXNIP mRNA and protein levels in INS-1 cells.[1][2] A concentration of 5 µM has been used to study its effects on glucagon secretion in TC1-6 cells.[1][2] The IC50 for inhibiting endogenous TXNIP mRNA expression in INS-1 cells has been reported to be 0.64 µM.[2][4][7]
Q4: How long should cells be treated with this compound?
A4: Treatment duration can vary depending on the specific cell type and the endpoint being measured. A common incubation time reported in the literature is 24 hours.[1][2][10] However, for time-course experiments, shorter or longer incubation periods may be necessary. It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Q5: Is this compound cytotoxic?
A5: SRI-37330 has been shown to have no cytotoxicity in vitro at effective concentrations.[3][4] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) for your specific cell line to confirm that the chosen concentrations are not toxic.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of SRI-37330 | Suboptimal Concentration: The concentration of SRI-37330 may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range from 0.1 µM to 20 µM. |
| Incorrect Solvent or Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the use of fresh, high-quality DMSO.[2][7] Sonicate the stock solution to ensure complete dissolution.[2][8] When diluting into aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. | |
| Insufficient Treatment Time: The incubation period may be too short to observe a biological response. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Cell Line Insensitivity: The cell line being used may not be sensitive to TXNIP inhibition or may have low endogenous TXNIP expression. | Confirm TXNIP expression in your cell line using qPCR or Western blot. Consider using a positive control cell line known to be responsive to SRI-37330, such as INS-1 cells.[1][2] | |
| High Cell Death or Unexpected Cytotoxicity | Concentration Too High: The concentration of SRI-37330 may be in a toxic range for the specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of SRI-37330 for your cell line. Use concentrations well below the toxic threshold. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Compound Degradation: The compound may have degraded due to improper storage. | Store the stock solution at -20°C or -80°C as recommended by the supplier and protect from light.[1] Prepare fresh dilutions from the stock solution for each experiment. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
| Inaccurate Pipetting or Dilutions: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Calibrate your pipettes regularly. Prepare a fresh set of serial dilutions for each experiment from a validated stock solution. | |
| Contamination: Mycoplasma or other microbial contamination can alter cellular responses. | Regularly test your cell lines for mycoplasma contamination. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (TXNIP mRNA expression) | INS-1 | 0.64 µM | [2][4][7] |
| Effective Concentration (inhibition of TXNIP promoter activity) | INS-1 | 1 µM | [1][2] |
| Effective Concentration (inhibition of TXNIP mRNA and protein) | INS-1 | 1 µM | [1][2] |
| Effective Concentration (inhibition of Pol II binding to TXNIP promoter) | INS-1 | 5 µM | [1][2] |
| Effective Concentration (lowers glucagon secretion) | TC1-6 | 5 µM | [1][2] |
| Effective Concentration (inhibition of glucagon-induced glucose output) | Primary hepatocytes | 0-5 µM | [1][2] |
| Effective Concentration (reduced TXNIP protein expression) | A549 | 10 µM | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of SRI-37330 (Dose-Response)
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (DMSO only) at the highest final DMSO concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of SRI-37330.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Analyze the desired endpoint. This could be cell viability (MTT assay), gene expression of a target gene (qPCR for TXNIP), or a functional assay relevant to your research.
-
Data Analysis: Plot the response as a function of the SRI-37330 concentration to determine the optimal concentration for your desired effect (e.g., EC50 or a concentration that gives a maximal effect with minimal cytotoxicity).
Protocol 2: Assessing TXNIP mRNA Expression by qPCR
-
Cell Treatment: Seed cells in a 6-well plate and treat with the optimized concentration of this compound and a vehicle control for the determined optimal time.
-
RNA Extraction: After treatment, wash the cells with PBS and lyse the cells using a suitable lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for TXNIP and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method.
Visualizations
Caption: Mechanism of SRI-37330 action.
Caption: Workflow for optimizing SRI-37330.
Caption: Troubleshooting logic for no effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. caymanchem.com [caymanchem.com]
- 10. glpbio.cn [glpbio.cn]
SRI-37330 Hydrochloride: A Technical Guide to Stability, Storage, and Experimental Use
For researchers and drug development professionals utilizing SRI-37330 hydrochloride, a potent and orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP), ensuring the compound's stability and proper handling is paramount for reproducible and reliable experimental outcomes.[1][2][3][4][5][6] This technical support center provides a comprehensive guide to the stability and storage of this compound, alongside troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use.
Chemical Properties
| Property | Value |
| CAS Number | 2322245-49-6 |
| Molecular Formula | C₁₆H₂₀ClF₃N₄O₂S |
| Molecular Weight | 424.87 g/mol |
| Appearance | White to light yellow solid powder |
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity. Recommendations for both the solid compound and solutions are summarized below.
Solid Form
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 3 years | For long-term storage, keep in a dry, dark environment.[2] |
| 4°C | Up to 2 years | Suitable for shorter-term storage; ensure the container is sealed and protected from moisture.[1] |
| Room Temperature | Days to weeks | Stable for short periods, such as during shipping.[1][2] |
Key Recommendation: Always store the solid compound in a tightly sealed container to protect it from moisture.
In Solvent
The stability of this compound in solution is dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C | Up to 1 month | Use fresh, moisture-free DMSO for optimal solubility.[3][7] | |
| Aqueous Solutions | Prepare Fresh | Not Recommended for Storage | If an aqueous stock solution is prepared, it should be used immediately. For in-vivo studies, freshly prepared formulations are recommended for optimal results.[4] |
Note: The solubility of this compound can be enhanced with ultrasonication and warming.[3]
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 85 mg/mL (≥ 200.06 mM) |
| Ethanol | ~21 mg/mL |
| Water | Insoluble |
Note: The use of fresh, high-purity solvents is crucial for achieving maximum solubility and preventing degradation of the compound.
Experimental Protocols
In Vitro Experiment: Inhibition of TXNIP Promoter Activity
This protocol describes the use of this compound to assess its inhibitory effect on the human TXNIP promoter in a cell-based assay.
Cell Line: INS-1 (rat insulinoma cells)
Methodology:
-
Cell Seeding: Plate INS-1 cells in a suitable multi-well plate at a density that allows for optimal growth and transfection efficiency.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid containing the human TXNIP promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours of transfection, treat the cells with this compound at a final concentration of 1 µM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in the treated cells to the vehicle-treated control cells.[4][5][8]
Experimental Workflow
Caption: Workflow for in vitro analysis of SRI-37330 HCl.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of TXNIP expression.[4][6][8][9][10] This leads to a cascade of downstream effects, particularly impacting glucagon (B607659) secretion and hepatic glucose production.
Caption: Signaling pathway of this compound.
Troubleshooting and FAQs
Q1: My this compound powder won't fully dissolve in DMSO. What should I do?
A1: Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[7] Gentle warming (up to 60°C) and ultrasonication can aid in dissolution.[3] If precipitation still occurs, you may need to prepare a more dilute stock solution.
Q2: I observe precipitation in my stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation can occur if the solution becomes supersaturated upon cooling. Before use, bring the vial to room temperature and try to redissolve the precipitate by vortexing or gentle warming. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To avoid this, consider preparing a slightly less concentrated stock solution or storing it at -80°C for better long-term stability.
Q3: Can I prepare a stock solution of this compound in water?
A3: this compound is reported to be insoluble in water.[7] Therefore, preparing a stock solution in water is not recommended. For aqueous-based assays, a common practice is to prepare a concentrated stock in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability.
Q4: How should I prepare this compound for in vivo oral administration?
A4: For oral administration in animal models, this compound has been successfully formulated by dissolving it in the drinking water at the desired concentration (e.g., 100 mg/kg).[4][5] Alternatively, a suspension can be prepared. One method involves adding the compound to a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, added sequentially.[11] Always ensure the formulation is homogeneous before administration and prepare it fresh daily.[4]
Q5: What are the known off-target effects of this compound?
A5: Studies have shown that SRI-37330 specifically inhibits TXNIP without significantly affecting other members of the arrestin family.[10] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. It is advisable to include appropriate controls in your experiments to validate the specificity of the observed effects. The inhibitory effect on hepatic glucose production has been suggested to be independent of TXNIP, indicating a potential alternative mechanism of action in the liver.[8]
References
- 1. SRI-37330 HCl I CAS#: 2322245-49-6 I thioredoxin-interacting protein (TXNIP) inhibitor I InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 10. Research & Innovation | UAB News [uab.edu]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
addressing poor cellular uptake of SRI-37330 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with SRI-37330 hydrochloride. While SRI-37330 is orally bioavailable, this guide addresses potential in vitro experimental challenges that may lead to suboptimal results, which could be misinterpreted as poor cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SRI-37330?
SRI-37330 is an orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP).[1][2] It functions by inhibiting the expression of TXNIP at the promoter level, which leads to a reduction in TXNIP mRNA and protein levels.[3][4] This inhibition of TXNIP has downstream effects on glucagon (B607659) secretion and hepatic glucose production.[5][6]
Q2: What are the main applications of SRI-37330 in research?
SRI-37330 is primarily used in diabetes research.[1] Studies have shown its effectiveness in animal models of both type 1 and type 2 diabetes.[5][7] It has been demonstrated to reverse hyperglycemia, reduce serum glucagon levels, decrease hepatic glucose production, and reverse hepatic steatosis.[5][6]
Q3: Is SRI-37330 toxic to cells?
In vitro and in vivo studies have shown that SRI-37330 does not exhibit significant toxicity.[3][8] It has been reported to have no cytotoxicity in vitro and is well-tolerated in mice at therapeutic doses.[4][8]
Troubleshooting Guide: Optimizing In Vitro Efficacy
Q4: I am not observing the expected biological effect of SRI-37330 in my cell culture experiments. What are the potential reasons?
Several factors can contribute to a lack of response in cell culture:
-
Suboptimal Compound Dissolution: this compound has specific solubility characteristics. Ensure it is fully dissolved before adding it to your cell culture media. Incomplete dissolution can lead to a lower effective concentration.
-
Improper Solvent Usage: The choice of solvent and its final concentration in the media is critical. High concentrations of solvents like DMSO can be toxic to cells and interfere with the experiment.
-
Compound Degradation: Ensure proper storage of the compound and stock solutions to prevent degradation.
-
Cell Line Variability: The expression of TXNIP and the responsiveness of the relevant signaling pathways can vary between different cell lines.
-
Incorrect Dosing: The effective concentration of SRI-37330 can be cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
Q5: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can arise from several sources:
-
Variability in Stock Solution Preparation: Ensure that stock solutions are prepared consistently in each experiment. Given that some solvents like DMSO are hygroscopic, using fresh, high-quality solvent is important.[1][2]
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cellular characteristics and responses can change with high passage numbers. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Incubation Time: The timing of treatment and endpoint analysis is crucial. Refer to published literature for recommended incubation times for your specific assay.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | 100 mg/mL (235.37 mM) | Requires sonication.[9] |
| DMSO | 62.5 - 100 mg/mL (147.10 - 257.46 mM) | May require sonication and warming. Use fresh, non-hygroscopic DMSO.[1][9] |
| Ethanol | 21 mg/mL |
Table 2: Recommended Concentrations and Dosages
| Application | Concentration/Dosage | Cell Line/Animal Model | Reference |
| In Vitro (TXNIP Promoter Activity) | 1 µM | INS-1 cells | [1][9] |
| In Vitro (TXNIP mRNA/Protein Inhibition) | 1 µM | INS-1 cells | [1][9] |
| In Vitro (Glucagon Secretion) | 5 µM | αTC1-6 cells | [5] |
| In Vivo (Oral Administration) | 100 mg/kg in drinking water | C57BL/6J mice | [1][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Selection: For in vitro experiments, use fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). For in vivo oral administration, the compound can be dissolved in drinking water.
-
Dissolution: Add the calculated volume of solvent to the vial. To aid dissolution, vortex the solution and use sonication or gentle warming (up to 60°C for DMSO) until the solution is clear.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[9]
Protocol 2: General In Vitro Cell Treatment
-
Cell Seeding: Seed your cells of interest in an appropriate culture plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution in your cell culture medium to the desired final concentration. Ensure the final solvent concentration is low (typically <0.1% DMSO) to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing SRI-37330.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours, based on your experimental endpoint).[1]
-
Endpoint Analysis: After incubation, proceed with your downstream analysis, such as qPCR for TXNIP mRNA levels, Western blotting for TXNIP protein levels, or functional assays.
Visualizations
Caption: SRI-37330 signaling pathway.
Caption: General in vitro experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. Research & Innovation | UAB News [uab.edu]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. medchemexpress.com [medchemexpress.com]
mitigating cytotoxicity of SRI-37330 hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity of SRI-37330 hydrochloride at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3] Its primary mechanism involves the inhibition of TXNIP expression, which in turn modulates various cellular processes, including glucose metabolism, inflammation, and oxidative stress.[4][5] SRI-37330 has shown anti-diabetic properties by inhibiting glucagon (B607659) secretion and function, reducing hepatic glucose production, and reversing hepatic steatosis.[1][3]
Q2: Is this compound known to be cytotoxic?
Published studies on this compound have generally indicated a favorable safety profile with no significant cytotoxicity observed at effective therapeutic concentrations.[4][6] For instance, in vivo studies have shown it to be well-tolerated in mice at concentrations of 100 mg/kg/day administered in drinking water over several weeks. However, as with many small molecule inhibitors, high concentrations in vitro may lead to off-target effects and subsequent cytotoxicity.
Q3: What are the potential mechanisms of cytotoxicity at high concentrations of this compound?
While specific data on this compound's high-concentration cytotoxicity is limited, general mechanisms for small molecule inhibitors include:
-
Off-Target Effects: At high concentrations, the compound may bind to and inhibit other cellular targets besides TXNIP, leading to unintended and potentially toxic consequences.
-
Oxidative Stress: Although SRI-37330's primary target, TXNIP, is involved in redox regulation, excessive concentrations could potentially disrupt the delicate balance of cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS) and cellular damage.
-
Apoptosis Induction: Disruption of cellular pathways due to off-target effects or excessive pathway modulation can trigger programmed cell death, or apoptosis. TXNIP itself is linked to apoptotic signaling pathways.[5][7][8]
-
Inflammasome Activation: TXNIP is a known activator of the NLRP3 inflammasome.[3][4][9] While SRI-37330 inhibits TXNIP, supra-pharmacological concentrations might lead to complex and paradoxical effects on this inflammatory signaling pathway.
Troubleshooting Guides
Problem: Unexpectedly high cell death observed after treatment with this compound.
High cytotoxicity can arise from several factors. Follow this guide to troubleshoot the issue.
Step 1: Verify Compound Concentration and Preparation
-
Action: Double-check all calculations for dilution series. Ensure the stock solution was properly dissolved and stored according to the manufacturer's instructions.
-
Rationale: Simple errors in calculation can lead to unintentionally high concentrations. Improper storage can lead to degradation of the compound, potentially forming toxic byproducts.
Step 2: Optimize Concentration and Exposure Time
-
Action: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and experimental endpoint.
-
Rationale: Cytotoxicity is often dose- and time-dependent. Reducing the concentration or shortening the exposure time can often mitigate toxic effects while retaining the desired on-target activity.
Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98 | 95 | 92 |
| 5 | 95 | 90 | 85 |
| 10 | 92 | 85 | 78 |
| 25 | 80 | 65 | 50 |
| 50 | 60 | 40 | 25 |
| 100 | 35 | 15 | 5 |
Note: This table presents hypothetical data for illustrative purposes.
Step 3: Evaluate Cell Culture Conditions
-
Action: Assess cell confluency, serum concentration in the media, and overall cell health prior to treatment.
-
Rationale:
-
Confluency: Overly confluent or sparse cell cultures can respond differently to drug treatment. High confluency can lead to nutrient depletion and increased cell stress, making them more susceptible to cytotoxicity.
-
Serum Starvation: While serum starvation can synchronize cell cycles, it can also sensitize some cell lines to drug-induced toxicity.[10][11][12] Consider the necessity of this step for your experiment.
-
Step 4: Consider Co-treatment with Antioxidants
-
Action: If oxidative stress is a suspected mechanism of cytotoxicity, consider co-treatment with an antioxidant such as N-acetylcysteine (NAC).
-
Rationale: Antioxidants can help to neutralize excess ROS, potentially mitigating cellular damage and improving cell viability.[13][14][15]
Hypothetical Effect of Antioxidant Co-treatment
| SRI-37330 (µM) | Cell Viability (%) - 48h | Cell Viability (%) with NAC (1 mM) - 48h |
| 0 (Vehicle) | 100 | 100 |
| 25 | 65 | 85 |
| 50 | 40 | 68 |
| 100 | 15 | 45 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: SRI-37330 inhibits TXNIP, which is upregulated by cellular stressors and can activate the NLRP3 inflammasome and promote apoptosis.
Caption: A workflow for troubleshooting and mitigating unexpected cytotoxicity observed with this compound.
References
- 1. Thioredoxin-interacting protein links oxidative stress to inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioredoxin-Interacting Protein (TXNIP) Associated NLRP3 Inflammasome Activation in Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the TXNIP/NLRP3 inflammasome pathway contributes to inflammation in diabetic retinopathy: a novel inhibitory effect of minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Reactome | TXNIP binds NLRP3 [reactome.org]
- 7. TXNIP overexpression suppresses proliferation and induces apoptosis in SMMC7221 cells through ROS generation and MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioredoxin-Interacting Protein (TXNIP) Associated NLRP3 Inflammasome Activation in Human Alzheimer's Disease Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imedpub.com [imedpub.com]
- 15. Inhibition of cancer antioxidant defense by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
formulation strategies for in vivo delivery of SRI-37330
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo delivery of SRI-37330. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is SRI-37330 and what is its mechanism of action?
SRI-37330 is an orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] TXNIP is a key regulator of cellular stress and metabolism. By inhibiting TXNIP, SRI-37330 has been shown to inhibit glucagon (B607659) secretion and function, reduce hepatic glucose production, and reverse hepatic steatosis, making it a promising therapeutic candidate for type 2 diabetes.[1][3][4][5]
Q2: What are the solubility properties of SRI-37330?
SRI-37330 is slightly soluble in water and acetonitrile, but soluble in DMSO.[6] Its hydrochloride salt form is reported to be soluble in water at approximately 100 mg/mL and in DMSO at around 62.5 mg/mL.[7] Due to its generally low aqueous solubility, appropriate formulation strategies are crucial for effective in vivo delivery.
Q3: What are the recommended storage conditions for SRI-37330?
-
Solid Compound: Store at -20°C for up to 3 years.[1]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2][4] It is advisable to store under a nitrogen atmosphere to minimize oxidation.[2] Avoid repeated freeze-thaw cycles.[1]
Q4: Can SRI-37330 be administered in drinking water?
Yes, studies have shown successful administration of SRI-37330 in the drinking water of mice for extended periods (e.g., 3 weeks) at a dose of 100 mg/kg/day.[4][8] This method is suitable for long-term studies where daily handling of animals needs to be minimized.
Q5: What are the common vehicle formulations for oral gavage of SRI-37330?
Due to its hydrophobic nature, SRI-37330 typically requires a formulation that enhances its solubility and bioavailability for oral gavage. Common formulations include:
-
A co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
A lipid-based suspension using corn oil, often with a small percentage of DMSO to aid initial dissolution.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing | - Exceeding solubility limit at lower temperatures.- Unsuitable solvent for cryogenic storage.- Repeated freeze-thaw cycles. | - Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution.- Store at a slightly lower concentration.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] |
| Cloudiness or precipitation during formulation preparation | - Incomplete dissolution of SRI-37330.- Incorrect order of solvent addition.- Components are not fully miscible. | - Use sonication or gentle warming (e.g., 37°C) to aid dissolution.[9]- Follow the specified order of solvent addition meticulously (see protocols below).- Ensure thorough mixing after the addition of each component.[9] |
| Phase separation (oily droplets) in the final formulation | - Incomplete miscibility of components. | - Ensure the correct order of addition and thorough homogenization after each step.- Add the final aqueous component (e.g., saline) dropwise while continuously vortexing.[9] |
| Inconsistent experimental results | - Degradation of SRI-37330 in the formulation.- Inaccurate dosing due to non-homogenous suspension.- Animal-to-animal variability. | - Prepare working solutions fresh daily.[1]- Ensure the formulation is a homogenous solution or a well-maintained suspension during administration.- For suspensions, vortex the solution immediately before each gavage.- Increase the number of animals per group to account for biological variability. |
| Low or variable bioavailability | - Poor absorption from the GI tract.- Rapid metabolism. | - Consider using a lipid-based formulation (e.g., corn oil) which can enhance absorption of lipophilic compounds.[10][11]- Evaluate different dosing regimens (e.g., twice daily oral gavage) to maintain therapeutic levels.[12] |
Experimental Protocols
Protocol 1: Preparation of SRI-37330 in a Co-solvent Vehicle for Oral Gavage
This protocol is for a common vehicle used to solubilize hydrophobic compounds for in vivo studies.
Materials:
-
SRI-37330 powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous[1]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of SRI-37330 in DMSO (e.g., 50 mg/mL). Use sonication if necessary to ensure it is fully dissolved.
-
Vehicle Preparation (for a final volume of 1 mL): a. To a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the SRI-37330 stock solution in DMSO to the PEG300. Vortex thoroughly until the solution is clear and homogenous. This results in a 10% DMSO concentration. c. Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing. d. Slowly add 450 µL of sterile saline to the tube while continuously vortexing. This gradual addition is crucial to prevent precipitation.[9]
-
Final Concentration: The final concentration of SRI-37330 in this example would be 5 mg/mL. Adjust the stock solution concentration or volumes as needed for your target dose.
-
Administration: Use the freshly prepared solution for oral gavage immediately.
Protocol 2: Preparation of SRI-37330 in a Corn Oil Suspension for Oral Gavage
This protocol is suitable for a lipid-based delivery of SRI-37330.
Materials:
-
SRI-37330 powder
-
DMSO, fresh and anhydrous
-
Corn oil
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of SRI-37330 in DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation (for a final volume of 1 mL): a. To a sterile microcentrifuge tube, add 900 µL of corn oil. b. Add 100 µL of the SRI-37330 DMSO stock solution to the corn oil. c. Vortex vigorously to create a homogenous suspension.
-
Final Concentration: The final concentration in this example is 5 mg/mL in a 10% DMSO/90% corn oil vehicle.
-
Administration: As this is a suspension, ensure it is well-mixed by vortexing immediately before each oral gavage administration to ensure accurate dosing.
Visualizations
Caption: Mechanism of action of SRI-37330 in regulating blood glucose.
Caption: Workflow for preparing a co-solvent-based formulation of SRI-37330.
Caption: A logical guide for troubleshooting common formulation problems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Research & Innovation | UAB News [uab.edu]
- 7. SRI-37330 HCl I CAS#: 2322245-49-6 I thioredoxin-interacting protein (TXNIP) inhibitor I InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Maximizing the Oral Bioavailability of Poorly Water-Soluble Drugs Using Novel Oil-Like Materials in Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of SRI-37330 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of SRI-37330 hydrochloride.
Troubleshooting Guide
This section addresses common challenges that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Question 1: Why is the yield of my crude SRI-37330 low?
Low yields can stem from several factors throughout the synthetic process. The table below outlines potential causes and suggests corresponding troubleshooting steps.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time at the final step. - Increase the reaction temperature, monitoring for potential degradation. - Consider the use of microwave irradiation to potentially accelerate the reaction and improve conversion.[1] | Increased conversion of starting materials to the desired product. |
| Suboptimal Catalyst or Base | - Screen alternative bases such as triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA). - If applicable to the specific synthetic step, explore different catalysts. | Enhanced reaction rate and selectivity, leading to a higher yield. |
| Degradation of Starting Materials or Product | - Employ milder reaction conditions (e.g., lower temperature). - Ensure all reagents and solvents are anhydrous and of high purity. - The quinazoline (B50416) ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3] | Minimized degradation and formation of impurities. |
| Side Reactions | - Formation of quinazolinone byproducts can occur. Adjusting the pH of the reaction mixture can influence the reaction pathway.[1] - Ensure the stoichiometry of the reactants is accurate. | Reduced formation of undesired side products. |
Question 2: I am observing significant impurity peaks in the HPLC analysis of my final product. What are the likely impurities and how can I minimize them?
Impurity formation is a common challenge. Below are potential impurities and strategies for their mitigation.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see the starting materials in your analysis.
-
Solution: Increase reaction time or temperature as tolerated. Ensure efficient mixing.
-
-
Hydrolysis Products: The quinazoline core of SRI-37330 can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup or purification.[2][3]
-
Solution: Maintain a neutral or slightly basic pH during aqueous workup. Avoid prolonged exposure to strong acids or bases.
-
-
Oxidation Products:
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, particularly if sensitive functional groups are present.
-
-
Byproducts from Side Reactions: The formation of 4-oxo-3,4-dihydroquinazoline (quinazolinone) is a known byproduct in quinazoline synthesis.[1]
-
Solution: Modifying the reaction conditions, such as the choice of solvent and base, can help to minimize the formation of this byproduct.
-
Question 3: I am having difficulty purifying this compound by column chromatography. What can I do?
Purification of polar, nitrogen-containing compounds can be challenging.
-
Tailing on Silica (B1680970) Gel: The basic nitrogen atoms in the piperidine (B6355638) and quinazoline rings can interact strongly with the acidic silica gel, leading to peak tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%) or ammonia (B1221849) in methanol (B129727), to the eluent system. This will help to saturate the acidic sites on the silica and improve peak shape.
-
-
Poor Solubility: this compound has limited solubility in many common organic solvents.[4][5]
-
Solution: Use a solvent system in which the compound is sufficiently soluble for loading onto the column. A mixture of dichloromethane (B109758) and methanol is often a good starting point for such compounds. For the hydrochloride salt, it may be necessary to use a more polar solvent system.
-
-
Alternative Purification Technique:
-
Solution: If column chromatography proves ineffective, consider preparative HPLC for final purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for SRI-37330?
A common synthetic approach involves the coupling of a pre-functionalized quinazoline core with a substituted piperidine moiety, followed by sulfonation.
Q2: How is the hydrochloride salt of SRI-37330 typically prepared?
The hydrochloride salt is generally formed in the final step by treating a solution of the free base of SRI-37330 in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture containing methanol) with a solution of hydrochloric acid in a solvent like diethyl ether or isopropanol (B130326). The salt then typically precipitates and can be collected by filtration.
Q3: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C.[4]
Experimental Protocol: Synthesis of this compound (Representative)
This protocol is a representative example based on general synthetic methods for similar quinazoline derivatives and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of N-((1-(6-(trifluoromethyl)quinazolin-4-yl)piperidin-3-yl)methyl)methanesulfonamide (SRI-37330 free base)
-
To a solution of 4-chloro-6-(trifluoromethyl)quinazoline (B103310) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-((piperidin-3-yl)methyl)methanesulfonamide (1.1 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2-3 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the SRI-37330 free base.
Step 2: Formation of this compound
-
Dissolve the purified SRI-37330 free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. A small amount of methanol can be added to aid dissolution.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or isopropanol (1.1 eq) to the stirred solution of the free base.
-
A precipitate should form. Continue stirring for a short period.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for SRI-37330 synthesis.
Caption: Signaling pathway of SRI-37330 action.
References
Technical Support Center: Refining Dosing Schedules for Chronic SRI-37330 Treatment in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for establishing and refining chronic dosing schedules of SRI-37330 in mouse models.
FAQs: Frequently Asked Questions
Q1: What is the primary mechanism of action for SRI-37330?
A1: SRI-37330 is an orally bioavailable inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3] It is not a direct PERK inhibitor. By inhibiting TXNIP, SRI-37330 reduces glucagon (B607659) secretion, decreases hepatic glucose production, and can reverse hepatic steatosis.[1][4][5] Its anti-diabetic effects are primarily mediated through the regulation of TXNIP expression and subsequent impact on glucagon action.[4][5]
Q2: What is a recommended starting dose and administration route for chronic studies in mice?
A2: A commonly cited effective dose for chronic studies in mice is 100 mg/kg/day, administered in the drinking water.[1][2] This method has been shown to be well-tolerated over several weeks and effectively improves glucose homeostasis.[1][4] Oral gavage has also been used, demonstrating dose-dependent glucose-lowering effects.[4][6] The choice of administration should be based on the specific experimental design and goals.
Q3: How should SRI-37330 be formulated for oral administration?
A3: For administration in drinking water, SRI-37330 can be dissolved to achieve the target daily dose based on average water consumption. For oral gavage, a common vehicle is a solution of DMSO, PEG300, Tween80, and water. A sample formulation involves dissolving the compound in DMSO first, then mixing with PEG300 and Tween80 before adding water.[3] Another option for gavage is suspension in corn oil.[3] It is crucial to ensure the compound is properly dissolved or suspended for consistent dosing.
Q4: What are the expected therapeutic effects of chronic SRI-37330 treatment in diabetic mouse models?
A4: Chronic treatment with SRI-37330 has been shown to normalize blood glucose in models of both type 1 (streptozotocin-induced) and type 2 (db/db mice) diabetes.[4][5][7] Key effects include a reduction in serum glucagon levels, decreased hepatic glucose production, and reversal of hepatic steatosis (fatty liver).[4][5][6]
Q5: What are the known side effects or toxicities associated with chronic SRI-37330 administration in mice?
A5: SRI-37330 is reported to have a favorable safety profile and is well-tolerated in mice, even at doses approximately 10 times higher than the therapeutic dose.[7] Studies have noted no significant changes in body weight or gross organ abnormalities.[4] Importantly, it does not appear to induce hypoglycemia (dangerously low blood sugar).[6][7]
Q6: How can I verify target engagement of SRI-37330 in my study?
A6: Target engagement can be confirmed by measuring the expression of TXNIP in relevant tissues, such as pancreatic islets. A significant reduction in TXNIP mRNA and protein levels following treatment indicates that SRI-37330 is active.[1][2] This can be assessed by quantitative RT-PCR or Western blotting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in blood glucose readings between mice in the same treatment group. | 1. Inconsistent drug intake (if in drinking water). 2. Improper formulation leading to precipitation of the compound. 3. Inaccurate oral gavage technique. | 1. Monitor daily water intake for each cage to ensure consistent dosing. If variability is high, switch to oral gavage for precise dose delivery. 2. Ensure the formulation is prepared fresh and is fully dissolved or homogenously suspended before each administration. 3. Ensure all personnel are properly trained in oral gavage to minimize variability and stress to the animals. |
| Lack of significant therapeutic effect on blood glucose. | 1. Insufficient dose for the specific mouse model or disease severity. 2. Poor bioavailability of the specific formulation. 3. The primary driver of hyperglycemia in the model is not glucagon-dependent. | 1. Perform a dose-response study to determine the optimal dose for your model. Consider increasing the dose if no adverse effects are observed. 2. Verify target engagement by measuring TXNIP levels in a pilot group. If target engagement is low, consider an alternative vehicle for administration.[3] 3. Characterize the underlying pathophysiology of your mouse model to ensure it is appropriate for a TXNIP inhibitor. |
| Unexpected weight loss or signs of distress in treated mice. | 1. Although SRI-37330 is reported to be well-tolerated, individual mouse strains may have different sensitivities. 2. Potential off-target effects at higher doses. 3. Stress from handling or administration procedure. | 1. Implement a dose de-escalation study to find a better-tolerated dose that maintains efficacy. 2. Reduce dosing frequency (e.g., every other day) to see if adverse effects diminish. 3. Acclimatize mice to handling and administration procedures before the start of the chronic study. |
Experimental Protocols & Data
Experimental Protocol: Chronic Dosing in Drinking Water
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Measure baseline body weight and blood glucose levels for all mice.
-
Group Allocation: Randomly assign mice to a vehicle control group and an SRI-37330 treatment group.
-
Drug Preparation: Calculate the required amount of SRI-37330 based on the average daily water consumption of the mice and the target dose (e.g., 100 mg/kg/day). Dissolve the calculated amount in the total volume of drinking water to be provided.
-
Administration: Replace the drinking water in the treatment group cages with the SRI-37330-containing water. The control group receives regular drinking water. Prepare fresh solutions regularly (e.g., every 2-3 days).
-
Monitoring: Monitor body weight and blood glucose levels at regular intervals (e.g., weekly). Observe mice for any signs of toxicity or adverse effects.
Quantitative Data Summary
| Parameter | SRI-37330 Effect | Mouse Model(s) | Reference |
| TXNIP Expression | Dose-dependent inhibition (IC50 of 0.64 µM in INS-1 cells) | INS-1 cells, mouse and human islets | [1][3] |
| Blood Glucose | Significant reduction, normalization of levels | C57BL/6J, db/db, STZ-induced | [2][4][7] |
| Serum Glucagon | Significantly lowered | C57BL/6J | [2][4] |
| Hepatic Glucose Production | Significantly decreased | C57BL/6J | [2][4] |
| Hepatic Steatosis | Reversed | db/db | [4][6] |
| Body Weight | No significant change | C57BL/6J | [2][4] |
Visualizations
Caption: Experimental workflow for chronic SRI-37330 treatment in mice.
Caption: Simplified signaling pathway showing SRI-37330 inhibition of TXNIP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Research & Innovation | UAB News [uab.edu]
Validation & Comparative
Efficacy of SRI-37330 Hydrochloride: A Comparative Analysis for Researchers
For scientists and professionals in drug development, the validation of a compound's efficacy is paramount. This guide provides an objective comparison of SRI-37330 hydrochloride, a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP), against other known TXNIP inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive evaluation.
Comparative Efficacy of TXNIP Inhibitors
This compound has emerged as a promising therapeutic candidate for type 2 diabetes.[1][2][3] Its efficacy, along with that of other molecules known to inhibit TXNIP, is summarized below.
| Compound | Target/Mechanism | IC50 / Effective Concentration | Key In Vitro / In Vivo Effects | Reference |
| SRI-37330 HCl | Direct inhibitor of TXNIP expression | 0.64 μM (for TXNIP expression in INS-1 cells) | Reduces glucagon (B607659) secretion, decreases hepatic glucose production, reverses hepatic steatosis. Effective in mouse models of type 1 and type 2 diabetes.[4][5] | [6] |
| Verapamil | L-type calcium channel blocker; indirectly inhibits TXNIP expression | ~50% reduction of TXNIP mRNA at 11 mmol/l glucose | Preserves β-cell mass and function.[7] | [7] |
| Allopurinol (B61711) & Quercetin | Antioxidants; reduce hepatic TXNIP expression | Not specified | Alleviate inflammation and lipid accumulation in diabetic rats by inhibiting hepatic TXNIP.[8][9] | [8][9] |
| Quinazoline (B50416) Derivatives (e.g., D-2, C-1) | Inhibit TXNIP expression; promote TXNIP protein degradation | Not specified | Protect pancreatic β-cells from palmitate-induced apoptosis.[10][11] | [10][11] |
Signaling Pathway and Experimental Workflow
To understand the context of SRI-37330's action, it is crucial to visualize the TXNIP signaling pathway. High glucose levels lead to the increased expression of TXNIP, which in turn inhibits the antioxidant function of Thioredoxin (TRX) and promotes inflammation and apoptosis. SRI-37330 directly inhibits the transcription of the TXNIP gene.
The evaluation of compounds like SRI-37330 typically follows a structured workflow, beginning with in vitro assays and progressing to in vivo models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of SRI-37330 and other TXNIP inhibitors.
Quantification of TXNIP mRNA by RT-qPCR
This protocol is used to measure the levels of TXNIP messenger RNA in cells or tissues after treatment with a test compound.
-
RNA Extraction: Isolate total RNA from cell lysates or homogenized tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a standard qPCR instrument and a reaction mixture containing cDNA, forward and reverse primers for the TXNIP gene, and a fluorescent dye (e.g., SYBR Green). Use a housekeeping gene (e.g., GAPDH) for normalization.[12]
-
Data Analysis: Analyze the amplification data to determine the relative expression of TXNIP mRNA, often using the 2-ΔΔCt method.[13]
In Vitro Glucagon Secretion Assay
This assay measures the amount of glucagon secreted from pancreatic islets in response to various stimuli.
-
Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) or use human islets. Culture the islets in an appropriate medium.
-
Pre-incubation: Pre-incubate batches of islets in a Krebs-Ringer Bicarbonate (KRB) solution with a specific glucose concentration (e.g., 5.5 mM) to establish a baseline.[14]
-
Incubation with Test Compound: Incubate the islets with the test compound (e.g., SRI-37330) in KRB solution containing a stimulatory or inhibitory glucose concentration for a defined period (e.g., 1 hour).[14]
-
Sample Collection: Collect the supernatant, which contains the secreted glucagon.
-
Glucagon Quantification: Measure the concentration of glucagon in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[15]
In Vivo Diabetes Mouse Model
Animal models are essential for evaluating the in vivo efficacy and safety of anti-diabetic compounds.
-
Induction of Diabetes: Induce diabetes in mice using either a chemical agent like streptozotocin (B1681764) (STZ) for a model of type 1 diabetes or by using genetically modified mice (e.g., db/db mice) for a model of type 2 diabetes.[16]
-
Compound Administration: Administer the test compound (e.g., SRI-37330) to the diabetic mice through a suitable route, such as oral gavage or in drinking water.[16][17]
-
Monitoring of Physiological Parameters: Regularly monitor key parameters such as blood glucose levels, body weight, and food and water intake.
-
Terminal Analysis: At the end of the study, collect blood and tissue samples for further analysis, including hormone levels (e.g., insulin, glucagon) and histological examination of the pancreas and liver.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 7. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin and allopurinol reduce liver thioredoxin-interacting protein to alleviate inflammation and lipid accumulation in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin and allopurinol reduce liver thioredoxin-interacting protein to alleviate inflammation and lipid accumulation in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Txnip expression promotes JNK-mediated neuronal death in response to reactive oxygen species [frontiersin.org]
- 13. Resveratrol Decreases TXNIP mRNA and Protein Nuclear Expressions With an Arterial Function Improvement in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Static glucagon secretion analysis of isolated islets [protocols.io]
- 15. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]
- 16. Research & Innovation | UAB News [uab.edu]
- 17. fiercebiotech.com [fiercebiotech.com]
A Head-to-Head Comparison: SRI-37330 Hydrochloride vs. Empagliflozin in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel thioredoxin-interacting protein (TXNIP) inhibitor, SRI-37330 hydrochloride, and the established sodium-glucose cotransporter 2 (SGLT2) inhibitor, empagliflozin (B1684318). The comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, effects on glucose and lipid metabolism, and supporting experimental evidence.
Executive Summary
This compound is an experimental small molecule that demonstrates potent anti-diabetic effects by inhibiting TXNIP, leading to reduced glucagon (B607659) secretion and hepatic glucose production. Empagliflozin is a clinically approved medication for type 2 diabetes, heart failure, and chronic kidney disease that lowers blood glucose by inhibiting renal glucose reabsorption. Preclinical evidence suggests that in a head-to-head comparison in a mouse model of type 2 diabetes, SRI-37330 exhibited superior blood glucose control compared to empagliflozin. This guide will delve into the data supporting these distinct mechanisms and therapeutic effects.
Mechanism of Action
This compound: A Novel TXNIP Inhibitor
SRI-37330 is an orally bioavailable small molecule that inhibits the expression of thioredoxin-interacting protein (TXNIP).[1][2][3][4] TXNIP is a key regulator of cellular stress and metabolism, and its overexpression in diabetes is associated with pancreatic beta-cell apoptosis and dysfunction. By inhibiting TXNIP, SRI-37330 has been shown to:
-
Inhibit glucagon secretion: SRI-37330 directly suppresses glucagon secretion from pancreatic alpha-cells.[1][3][5]
-
Reduce hepatic glucose production: The compound lowers the liver's output of glucose.[1][3][5]
-
Reverse hepatic steatosis: SRI-37330 has been observed to reduce the accumulation of fat in the liver.[1][5][6]
Empagliflozin: An Established SGLT2 Inhibitor
Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[7][8][9][10] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking SGLT2, empagliflozin:
-
Increases urinary glucose excretion: This leads to a reduction in blood glucose levels, independent of insulin (B600854) action.[7][8][11]
-
Exhibits cardiovascular and renal benefits: Extensive clinical trials have demonstrated that empagliflozin reduces the risk of cardiovascular death, hospitalization for heart failure, and progression of chronic kidney disease in patients with type 2 diabetes and/or established cardiovascular or renal disease.[12][13][14][15][16][17]
-
Impacts lipid metabolism: Empagliflozin has been shown to affect lipid profiles, though the effects can be complex, with some studies reporting modest increases in both LDL-C and HDL-C, and others a decrease in triglycerides.[18][19][20][21][22]
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | This compound | Empagliflozin |
| Target | Thioredoxin-interacting protein (TXNIP) | Sodium-glucose cotransporter 2 (SGLT2) |
| IC50 (TXNIP expression) | 0.64 µM (in INS-1 cells) | Not Applicable |
| Animal Model (Type 2 Diabetes) | db/db mice, STZ-induced diabetic mice[5] | db/db mice, Zucker diabetic fatty rats[10] |
| Dosage (in mice) | 100 mg/kg in drinking water or by oral gavage[1][2] | 1-10 mg/kg/day by oral gavage |
Table 2: Head-to-Head Comparison in a db/db Mouse Model of Type 2 Diabetes
| Parameter | This compound | Empagliflozin |
| Blood Glucose Control | Superior to empagliflozin in normalizing blood glucose | Less effective than SRI-37330 in normalizing blood glucose |
Note: The primary research article by Shalev et al. in Cell Metabolism (2020) states that SRI-37330 achieved better blood glucose control than empagliflozin in db/db mice. Specific quantitative data from this direct comparison is detailed in the publication.
Experimental Protocols
This compound: Key Preclinical Experiments
1. Animal Model and Treatment (db/db mice):
-
Model: Male db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Treatment: this compound administered in the drinking water (at a concentration calculated to provide a dose of approximately 100 mg/kg/day) or by oral gavage.
-
Duration: Studies ranged from several weeks to months to assess long-term efficacy.
2. Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal (i.p.) or oral gavage of glucose (typically 1-2 g/kg body weight). Blood glucose levels are measured at baseline (0 min) and at various time points (e.g., 15, 30, 60, 90, 120 min) post-injection.
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected i.p. with human insulin (typically 0.75-1 U/kg body weight). Blood glucose is monitored at baseline and subsequent time points to assess insulin sensitivity.
3. Measurement of Glucagon Secretion from Isolated Islets:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Static Incubation: Batches of islets are pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer with a physiological glucose concentration. They are then incubated in KRB buffer with low glucose and/or other secretagogues.
-
Glucagon Measurement: Glucagon levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
4. Assessment of Hepatic Steatosis:
-
Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for neutral lipid visualization.
-
Biochemical Analysis: Hepatic triglyceride content is quantified from liver homogenates using commercially available kits.
Empagliflozin: Key Preclinical and Clinical Experiments
1. Animal Model and Treatment (db/db mice):
-
Model: Male db/db mice.
-
Treatment: Empagliflozin administered by oral gavage, typically at doses ranging from 1 to 10 mg/kg/day.
-
Duration: Varied depending on the study, from acute single-dose experiments to chronic studies lasting several weeks.
2. Clinical Trials (e.g., EMPA-REG OUTCOME):
-
Study Population: Patients with type 2 diabetes and established cardiovascular disease.
-
Intervention: Patients randomized to receive empagliflozin (10 mg or 25 mg daily) or placebo, in addition to standard of care.
-
Primary Outcome: Composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
-
Key Secondary Outcomes: Included hospitalization for heart failure and all-cause mortality.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Signaling Pathway of Empagliflozin
Caption: Mechanism of action of Empagliflozin.
Experimental Workflow for Comparative Efficacy in db/db Mice
Caption: Workflow for comparing SRI-37330 and Empagliflozin.
Conclusion
This compound and empagliflozin represent two distinct approaches to the management of hyperglycemia and related metabolic disorders. Empagliflozin is a well-established therapeutic with proven cardiovascular and renal benefits, acting peripherally to increase glucose excretion. SRI-37330, while still in the preclinical stage, shows promise with a novel mechanism that targets the central regulators of glucose homeostasis, including glucagon secretion and hepatic glucose production. The preclinical data suggesting superior glycemic control for SRI-37330 over empagliflozin in a diabetic mouse model warrants further investigation. Future clinical studies will be crucial to determine the safety and efficacy of SRI-37330 in humans and its potential place in the therapeutic landscape of metabolic diseases.
References
- 1. Empagliflozin Alleviates Hepatic Steatosis and Oxidative Stress via the NRF1 Pathway in High-Fat Diet-Induced Mouse Model of Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. mdpi.com [mdpi.com]
- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Static glucagon secretion analysis of isolated islets [protocols.io]
- 6. Empagliflozin Treatment Attenuates Hepatic Steatosis by Promoting White Adipose Expansion in Obese TallyHo Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Empagliflozin Improves Metabolic and Hepatic Outcomes in a Non-Diabetic Obese Biopsy-Proven Mouse Model of Advanced NASH [mdpi.com]
- 10. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 11. Glycemic control with empagliflozin, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Once daily administration of the SGLT2 inhibitor, empagliflozin, attenuates markers of renal fibrosis without improving albuminuria in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research & Innovation | UAB News [uab.edu]
- 19. researchgate.net [researchgate.net]
- 20. The SGLT2 inhibitor empagliflozin improves insulin sensitivity in db/db mice both as monotherapy and in combination with linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alpha Cell Thioredoxin-interacting Protein Deletion Improves Diabetes-associated Hyperglycemia and Hyperglucagonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Alternatives for SRI-37330 Hydrochloride in Diabetes Research
In the landscape of diabetes research, the quest for novel therapeutic agents that address the multifaceted nature of the disease is ongoing. SRI-37330 hydrochloride has emerged as a promising investigational drug, demonstrating significant anti-diabetic effects in preclinical models. This guide provides a comprehensive comparison of SRI-37330 with its potential alternatives, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate them.
SRI-37330 is a novel, orally bioavailable small molecule that functions by inhibiting the expression of Thioredoxin-Interacting Protein (TXNIP).[1] This mechanism leads to a reduction in glucagon (B607659) secretion, lower hepatic glucose production, and improved overall glucose homeostasis.[1][2] Its potent anti-diabetic properties have been observed in mouse models of both Type 1 and Type 2 diabetes.[2]
This guide explores alternatives to SRI-37330, categorized by their primary mechanisms of action: other TXNIP inhibitors, inhibitors of de novo lipogenesis, and established anti-diabetic agents with distinct pathways.
Alternative TXNIP Inhibitors
Thioredoxin-Interacting Protein (TXNIP) is a key regulator of cellular oxidative stress and is implicated in pancreatic beta-cell apoptosis.[3][4][5] Molecules that inhibit TXNIP expression or activity present a direct alternative to SRI-37330.
Verapamil
Verapamil, a well-established calcium channel blocker, has been repurposed for diabetes research due to its ability to indirectly inhibit TXNIP expression.[6] Clinical trials have investigated its potential to preserve beta-cell function in individuals with newly diagnosed Type 1 diabetes.
Quercetin (B1663063) and Allopurinol (B61711)
This combination therapy has been explored in preclinical studies for its TXNIP-inhibiting properties. Research in diabetic rat models has shown that co-administration of the flavonoid quercetin and the xanthine (B1682287) oxidase inhibitor allopurinol can reduce hepatic TXNIP expression, thereby mitigating inflammation and lipid accumulation.
Comparative Efficacy of TXNIP Inhibitors
| Compound | Model System | Key Efficacy Endpoints | Reference |
| SRI-37330 | Streptozotocin-induced diabetic mice | Showed slightly better blood glucose control than metformin (B114582) and empagliflozin (B1684318). | [7] |
| Verapamil | Children and adolescents with new-onset T1D (CLVer trial) | 30% higher C-peptide levels at 52 weeks compared to placebo; -0.3% adjusted between-group difference in HbA1c at 52 weeks. | [8][9] |
| Adults with recent-onset T1D (meta-analysis) | Significant improvement in C-peptide AUC at 1 year; no significant change in HbA1c. | [10][11][12] | |
| Quercetin & Allopurinol | Streptozotocin-induced diabetic rats | Significantly inhibited TXNIP overexpression and NLRP3 inflammasome activation in the liver. |
Inhibitors of De Novo Lipogenesis (DNL)
Given that SRI-37330 has shown efficacy in reducing hepatic steatosis, compounds targeting the de novo lipogenesis (DNL) pathway represent another class of alternatives.[2] DNL is the metabolic process of synthesizing fatty acids from carbohydrates and is often dysregulated in diabetes and associated metabolic disorders.[13][14][15][16]
Fatty Acid Synthase (FAS) Inhibitors
Fatty acid synthase is a key enzyme in the DNL pathway.
-
Platensimycin (B21506) : This natural product has been shown to be a potent and selective inhibitor of mammalian FAS.[17] In mouse models of diabetes, platensimycin reduced ambient glucose levels and improved insulin (B600854) sensitivity.[17][18][19]
ATP-Citrate Lyase (ACLY) Inhibitors
ATP-citrate lyase is another crucial enzyme in the DNL pathway, responsible for generating cytosolic acetyl-CoA.
-
Bempedoic Acid (ETC-1002) : This orally available small molecule lowers LDL cholesterol and has been evaluated for its effects on glycemic control. Pooled analysis of phase 3 clinical trials showed that bempedoic acid modestly reduced HbA1c in patients with diabetes and prediabetes without worsening fasting glucose.[20][21][22][23]
Comparative Efficacy of De Novo Lipogenesis Inhibitors
| Compound | Model System/Population | Key Efficacy Endpoints | Reference |
| Platensimycin | db/db mice | Reduced ambient glucose levels. | [17][18] |
| Bempedoic Acid | Patients with diabetes | -0.12% reduction in HbA1c vs. placebo. | [20][21] |
| Patients with prediabetes | -0.06% reduction in HbA1c vs. placebo. | [20][21] |
Established Anti-Diabetic Agents with Alternative Mechanisms
Several classes of well-established anti-diabetic drugs offer different mechanisms of action and can be considered as functional alternatives or comparators to SRI-37330.
Biguanides
-
Metformin : A first-line therapy for Type 2 diabetes, metformin primarily acts by decreasing hepatic glucose production and improving insulin sensitivity. In a head-to-head comparison in a mouse model of Type 1 diabetes, SRI-37330 demonstrated slightly better blood glucose control than metformin.[7]
SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as empagliflozin, lower blood glucose by increasing urinary glucose excretion.[7][8][24][25][26]
-
Empagliflozin : In the same preclinical study mentioned above, SRI-37330 also showed superior glycemic control compared to empagliflozin.[7] In diabetic rodent models, empagliflozin has been shown to lower blood glucose levels and reduce HbA1c.[6]
GLP-1 Receptor Agonists (GLP-1 RAs)
Glucagon-like peptide-1 receptor agonists (e.g., semaglutide, liraglutide) enhance glucose-dependent insulin secretion, suppress glucagon secretion, and slow gastric emptying.[27][28][29][30][31]
Comparative Efficacy of Established Anti-Diabetic Agents
| Compound | Model System/Population | Key Efficacy Endpoints | Reference |
| SRI-37330 | Streptozotocin-induced diabetic mice | Showed slightly better blood glucose control than metformin and empagliflozin. | [7] |
| Metformin | Streptozotocin-induced diabetic mice | Improved glucose homeostasis. | [7] |
| Empagliflozin | Streptozotocin-induced diabetic mice | Improved glucose homeostasis. | [7] |
| Diabetic rat model (5 weeks treatment) | 1 mg/kg: -0.3% HbA1c reduction; 3 mg/kg: -1.1% HbA1c reduction. | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: TXNIP Signaling Pathway in Diabetes.
Caption: De Novo Lipogenesis (DNL) Pathway and Inhibitor Targets.
Experimental Workflows
Caption: Workflow for Streptozotocin-Induced Diabetes Model.
Caption: Hyperinsulinemic-Euglycemic Clamp Experimental Workflow.
Experimental Protocols
Streptozotocin (B1681764) (STZ)-Induced Diabetes Model
This model is widely used to induce a state of insulin deficiency and hyperglycemia in rodents, mimicking Type 1 diabetes.
-
Animals : Male C57BL/6J mice are commonly used.
-
Induction : After a period of acclimatization, diabetes is induced by multiple low-dose intraperitoneal injections of streptozotocin (e.g., 50 mg/kg body weight) dissolved in citrate buffer for five consecutive days.
-
Confirmation : Hyperglycemia is confirmed by measuring blood glucose levels from tail vein blood. Mice with blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment : Diabetic animals are then randomized into treatment groups to receive the investigational compound (e.g., SRI-37330), a comparator, or a vehicle control, typically administered orally or via injection for a specified duration.
-
Monitoring : Blood glucose levels and body weight are monitored regularly throughout the study.
-
Endpoint Analysis : At the end of the treatment period, various parameters can be assessed, including final blood glucose, HbA1c, serum insulin and glucagon levels, and histological analysis of the pancreas and liver.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo.[32][33][34][35][36]
-
Surgical Preparation : Catheters are surgically implanted into a vein (for infusions) and an artery (for blood sampling) and the animals are allowed to recover.
-
Fasting : Animals are fasted overnight to ensure a stable basal metabolic state.
-
Basal Period : A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is administered to measure basal glucose turnover.
-
Clamp Period : A continuous infusion of insulin is initiated to raise plasma insulin to a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).
-
Blood Sampling : Arterial blood samples are taken at regular intervals to monitor blood glucose and adjust the glucose infusion rate.
-
Data Analysis : The glucose infusion rate required to maintain euglycemia during the steady-state of the clamp is a measure of whole-body insulin sensitivity. The use of tracers allows for the calculation of hepatic glucose production and peripheral glucose uptake.
Mixed-Meal Tolerance Test (MMTT)
The MMTT is used to assess beta-cell function by measuring the C-peptide response to a standardized liquid meal.[37]
-
Preparation : Participants fast overnight.
-
Baseline Sample : A baseline blood sample is collected.
-
Meal Ingestion : Participants consume a standardized liquid meal (e.g., Boost) over a short period.
-
Post-Meal Blood Sampling : Blood samples are collected at specified time points (e.g., 30, 60, 90, and 120 minutes) after the meal.
-
Analysis : C-peptide and glucose levels are measured in the collected samples. The area under the curve (AUC) for C-peptide is calculated to provide a measure of stimulated beta-cell function.
Conclusion
This compound represents a novel therapeutic strategy for diabetes by targeting TXNIP. This guide has provided a comparative overview of potential alternatives, including other TXNIP inhibitors, inhibitors of de novo lipogenesis, and established anti-diabetic agents. The choice of a comparator or alternative in a research setting will depend on the specific scientific question being addressed, whether it relates to a specific mechanism of action, a downstream metabolic effect, or a comparison against the current standard of care. The provided data, signaling pathway diagrams, and experimental protocols offer a foundational resource for researchers to design and interpret studies in the dynamic field of diabetes drug discovery.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes pathogenic mechanisms and potential new therapies based upon a novel target called TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. mdpi.com [mdpi.com]
- 6. The SGLT2 Inhibitor Empagliflozin for the Treatment of Type 2 Diabetes Mellitus: a Bench to Bedside Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hcplive.com [hcplive.com]
- 10. Verapamil improves One-Year C-Peptide Levels in Recent Onset Type-1 Diabetes: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic control of de novo lipogenesis: role in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. De Novo Lipogenesis Products and Endogenous Lipokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidiabetic and antisteatotic effects of the selective fatty acid synthase (FAS) inhibitor platensimycin in mouse models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Fatty Acid Synthase Inhibitor Platensimycin Improves Insulin Resistance without Inducing Liver Steatosis in Mice and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bempedoic acid in patients with type 2 diabetes mellitus, prediabetes, and normoglycaemia: A post hoc analysis of efficacy and glycaemic control using pooled data from phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bempedoic acid in patients with type 2 diabetes mellitus, prediabetes, and normoglycaemia: A post hoc analysis of efficacy and glycaemic control using pooled data from phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ahajournals.org [ahajournals.org]
- 24. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. frontiersin.org [frontiersin.org]
- 27. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. diabetesjournals.org [diabetesjournals.org]
- 30. Frontiers | GLP-1R in diabetes mellitus: from basic discovery to therapeutics development [frontiersin.org]
- 31. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mmpc.org [mmpc.org]
- 33. researchgate.net [researchgate.net]
- 34. protocols.io [protocols.io]
- 35. academic.oup.com [academic.oup.com]
- 36. Video: Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 37. clinicaltrials.eu [clinicaltrials.eu]
Specificity of SRI-37330 Hydrochloride as a TXNIP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SRI-37330 hydrochloride, a potent and specific inhibitor of Thioredoxin-Interacting Protein (TXNIP), with other known TXNIP modulators. The information presented herein is supported by experimental data to aid in the objective assessment of its performance and specificity.
Executive Summary
This compound has emerged as a highly specific small molecule inhibitor of TXNIP, a protein implicated in various pathological processes, including pancreatic β-cell apoptosis, inflammation, and oxidative stress. Developed through high-throughput screening and extensive medicinal chemistry optimization, SRI-37330 acts by inhibiting TXNIP at the transcriptional level. Experimental evidence, including RNA sequencing and the lack of efficacy in TXNIP-deficient models, strongly supports its on-target mechanism. In contrast, other molecules like the calcium channel blocker verapamil (B1683045) inhibit TXNIP expression non-specifically, while newer quinazoline-based compounds show promise but currently lack extensive specificity profiling.
Comparative Analysis of TXNIP Inhibitors
The following table summarizes the quantitative data available for this compound and its main comparators.
| Feature | This compound | Verapamil | Quinazoline (B50416) Derivatives (C-1 & D-2) |
| Mechanism of Action | Inhibits TXNIP promoter activity, reducing mRNA and protein expression. | Indirectly reduces TXNIP expression, likely through modulation of calcium signaling. | Promote TXNIP protein degradation.[1] |
| Potency (IC50 for TXNIP mRNA inhibition) | 0.64 µM[2] | Not reported. Reduces TXNIP levels by 80% in isolated islets of treated animals.[3] | Not reported. Show significant protective effects in β-cells at 10 µM.[1][4] |
| Specificity | High. No off-target liabilities were identified in the Eurofins SafetyScreen44 panel, including no activity on calcium channels.[5] RNA sequencing confirms specificity to TXNIP signaling pathways. | Low. Primarily a calcium channel blocker with broad physiological effects. | Specificity profile not extensively characterized. |
| Supporting Evidence | Efficacy is abolished in TXNIP-deficient mice. | Effects are linked to its primary function as a calcium channel blocker. | Protective effects on β-cells are associated with TXNIP downregulation.[4][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of TXNIP mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the relative abundance of TXNIP mRNA in cells treated with an inhibitor compared to untreated controls.
-
Cell Culture and Treatment: Plate cells (e.g., INS-1 pancreatic β-cells) and treat with various concentrations of the test inhibitor (e.g., SRI-37330) or vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Real-Time PCR: Perform real-time PCR using a thermocycler with a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green). Use primers specific for the TXNIP gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the comparative Ct (ΔΔCt) method. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assessment of TXNIP Promoter Activity via Luciferase Reporter Assay
This assay determines if a compound inhibits the transcriptional activity of the TXNIP promoter.
-
Plasmid Construction: Clone the human TXNIP promoter region upstream of a luciferase reporter gene in an expression vector.
-
Cell Transfection: Co-transfect cells with the TXNIP promoter-luciferase construct and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Inhibitor Treatment: Treat the transfected cells with the test inhibitor or vehicle control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system and a luminometer.[8][9]
-
Data Analysis: Normalize the firefly luciferase activity (from the TXNIP promoter) to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the vehicle-treated control.
Quantification of TXNIP Protein Levels by Western Blot
This technique is used to detect and quantify the amount of TXNIP protein in cell lysates.
-
Sample Preparation: Treat cells with the inhibitor, then lyse the cells in a buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to TXNIP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensity and normalize to a loading control protein (e.g., β-actin or GAPDH).[10]
Off-Target Profiling using Eurofins SafetyScreen44 Panel
This commercially available panel is used to assess the potential for a compound to interact with a wide range of known biological targets.
-
Compound Submission: The test compound (e.g., SRI-37330) is submitted to the service provider.
-
Assay Performance: The compound is tested at a standard concentration (typically 10 µM) in a battery of 44 assays. These assays include radioligand binding assays for various receptors and ion channels, and enzymatic assays.[11][12][13][14]
-
Data Analysis: The percentage of inhibition or stimulation of each target is determined. A significant interaction is typically defined as >50% inhibition or stimulation.
Advanced Specificity Assessment Techniques
For a more comprehensive evaluation of inhibitor specificity, the following advanced methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.[15][16][17][18][19] An increase in the melting temperature of TXNIP in the presence of the inhibitor provides direct evidence of target binding in a cellular context.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses activity-based probes to profile the functional state of entire enzyme classes in native biological systems.[20][21][22][23][24] Competitive ABPP can be used to assess the selectivity of an inhibitor across a proteome-wide scale.
Visualizing Key Pathways and Workflows
TXNIP Signaling Pathway
The following diagram illustrates the central role of TXNIP in mediating cellular stress responses, including oxidative stress, inflammation, and apoptosis. SRI-37330 exerts its effect by inhibiting the expression of TXNIP.
Caption: TXNIP Signaling Pathway and the Action of SRI-37330.
Experimental Workflow for Assessing Inhibitor Specificity
This diagram outlines a comprehensive workflow for characterizing the specificity of a novel small molecule inhibitor.
Caption: Workflow for Characterizing Inhibitor Specificity.
Conclusion
This compound demonstrates a superior specificity profile as a TXNIP inhibitor compared to existing alternatives. Its mechanism of action is well-defined, and its on-target activity is supported by robust preclinical data, including the crucial validation in TXNIP-deficient animal models. The lack of off-target effects in broad screening panels further underscores its specificity. While other molecules like verapamil and novel quinazoline derivatives also modulate TXNIP, they either suffer from significant off-target activities or are in earlier stages of characterization. For researchers seeking a selective tool to probe the function of TXNIP or to develop novel therapeutics targeting this pathway, this compound represents the current best-in-class option.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Verapamil inhibits TXNIP-NLRP3 inflammasome activation and preserves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Luciferase Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. annualreviews.org [annualreviews.org]
- 20. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 21. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews [annualreviews.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Assessing the Hypoglycemic Risk of SRI-37330 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypoglycemic risk profile of SRI-37330 hydrochloride against other established anti-diabetic drug classes. The information is supported by experimental data to aid in the objective assessment of this novel compound.
Executive Summary
This compound is an orally bioavailable small molecule that acts as an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] Its mechanism of action involves the suppression of TXNIP expression, which in turn leads to a reduction in glucagon (B607659) secretion and a decrease in hepatic glucose production.[2][3] Notably, SRI-37330 does not appear to affect insulin (B600854) sensitivity or glucose uptake in skeletal muscle and white adipose tissue.[3] This unique mechanism suggests a potentially lower risk of hypoglycemia compared to several existing anti-diabetic therapies. Experimental evidence indicates that SRI-37330's effect on glucagon secretion is blunted under low glucose conditions, a key feature that may limit its hypoglycemic liability.[3]
Comparative Analysis of Hypoglycemic Risk
The following table summarizes the hypoglycemic risk associated with this compound in comparison to other major classes of anti-diabetic drugs.
| Drug Class | Drug/Compound | Mechanism of Action | Hypoglycemic Risk | Key Considerations |
| TXNIP Inhibitor | This compound | Inhibits TXNIP, leading to reduced glucagon secretion and decreased hepatic glucose production.[1][2][3] | Low | Does not impair glucagon secretion under low glucose conditions.[3] Does not affect insulin sensitivity.[3] |
| Biguanides | Metformin | Decreases hepatic glucose production and intestinal glucose absorption; improves insulin sensitivity. | Very Low (when used as monotherapy) | Risk is negligible when used alone but can increase when combined with other agents that induce hypoglycemia.[3][4][5] |
| Sulfonylureas | Glyburide, Glipizide, Glimepiride | Stimulate insulin secretion from pancreatic β-cells. | High | Risk is significant and can be severe, particularly in the elderly and those with renal impairment.[6][7][8][9] |
| Meglitinides | Repaglinide, Nateglinide | Stimulate insulin secretion from pancreatic β-cells (shorter-acting than sulfonylureas). | Moderate to High | Risk is dose-dependent and increased when meals are skipped.[10][11][12] |
| Thiazolidinediones (TZDs) | Pioglitazone, Rosiglitazone | Improve insulin sensitivity in muscle, fat, and liver. | Low (when used as monotherapy) | Low intrinsic risk, but can increase when combined with insulin or sulfonylureas. |
| DPP-4 Inhibitors | Sitagliptin, Saxagliptin, Linagliptin | Increase incretin (B1656795) levels, which in turn increase insulin secretion and decrease glucagon secretion in a glucose-dependent manner. | Low (when used as monotherapy) | Low risk alone, but can increase when used with sulfonylureas or insulin.[13][14][15] |
| SGLT2 Inhibitors | Canagliflozin, Dapagliflozin, Empagliflozin | Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. | Very Low (when used as monotherapy) | Low intrinsic risk, but can increase when combined with insulin or sulfonylureas.[16][17][18] |
| GLP-1 Receptor Agonists | Exenatide, Liraglutide, Semaglutide | Mimic the action of incretin GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying. | Low (when used as monotherapy) | Low risk when used alone, but increases when combined with sulfonylureas or insulin.[19][20][21][22] |
| Insulin | Various formulations | Exogenous insulin replacement. | Very High | The most significant risk of hypoglycemia among all anti-diabetic therapies.[23][24][25][26][27] |
Quantitative Data on this compound
The following tables present a summary of the quantitative effects of this compound from preclinical studies.
Table 1: Effect of SRI-37330 on Blood Glucose and Serum Glucagon in Mice
| Parameter | Treatment Group | Value | % Change from Control | Reference |
| Non-fasting Blood Glucose | Control | ~150 mg/dL | - | [3] |
| SRI-37330 | ~125 mg/dL | ~17% decrease | [3] | |
| Fasting Serum Glucagon | Control | ~60 pg/mL | - | [3] |
| SRI-37330 | ~40 pg/mL | ~33% decrease | [3] |
Table 2: Effect of SRI-37330 on Hepatic Glucose Production in Mice
| Parameter | Treatment Group | Value (mg/kg/min) | % Change from Control | Reference |
| Basal Hepatic Glucose Production | Control | ~15 | - | [3] |
| SRI-37330 | ~10 | ~33% decrease | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound are provided below.
Hyperinsulinemic-Euglycemic Clamp Studies in Mice
Objective: To assess in vivo insulin sensitivity and glucose metabolism.
Protocol:
-
Animal Preparation: Male C57BL/6J mice are anesthetized, and catheters are surgically implanted in the jugular vein for infusions and the carotid artery for blood sampling. Mice are allowed to recover for 5-7 days.
-
Fasting: Mice are fasted for 5 hours prior to the clamp procedure.
-
Tracer Infusion: A primed-continuous infusion of [3-³H]glucose is initiated to measure glucose turnover.
-
Basal Period: After a 90-minute tracer equilibration period, basal blood samples are taken to determine basal glucose turnover.
-
Clamp Period: A continuous infusion of human insulin is started. A variable infusion of 20% dextrose is initiated and adjusted to maintain euglycemia (blood glucose at ~120 mg/dL).
-
Steady State: Once a steady-state of glucose infusion is achieved for at least 30 minutes, blood samples are taken to determine glucose turnover under hyperinsulinemic conditions.
-
Tissue-Specific Glucose Uptake: A bolus of 2-[¹⁴C]deoxyglucose is administered to measure glucose uptake in individual tissues.
-
Data Analysis: Rates of basal hepatic glucose production, insulin-stimulated whole-body glucose turnover, hepatic glucose production during the clamp, and glucose uptake in tissues like skeletal muscle and white adipose tissue are calculated.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
Objective: To assess the ability of mice to clear an intraperitoneal glucose load.
Protocol:
-
Animal Preparation and Fasting: Mice are fasted for approximately 16 hours overnight with free access to water.[28]
-
Baseline Blood Glucose: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A 20% glucose solution is administered via intraperitoneal injection at a dose of 2g of glucose per kg of body mass.[28]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at specified time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.[28]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Glucagon Secretion Assay from Isolated Pancreatic Islets
Objective: To measure glucagon secretion from pancreatic alpha cells in response to various stimuli.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Secretion Assay:
-
Islets are pre-incubated in a low glucose buffer.
-
Groups of islets are then incubated in buffers containing low glucose, high glucose, or low glucose with other secretagogues (e.g., norepinephrine).
-
For testing SRI-37330, the compound is included in the incubation buffer at the desired concentration.
-
-
Sample Collection: After the incubation period, the supernatant is collected.
-
Glucagon Measurement: The concentration of glucagon in the supernatant is measured using a commercially available ELISA or radioimmunoassay kit.
-
Data Normalization: Glucagon secretion is often normalized to the total islet protein or DNA content.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of SRI-37330 leading to reduced blood glucose.
Experimental Workflow for Assessing Hypoglycemic Risk
Caption: Workflow for the preclinical assessment of hypoglycemic risk.
References
- 1. Comparative risk of serious hypoglycemia with oral antidiabetic monotherapy: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Can Metformin Cause Hypoglycemia? 6 Diabetes Meds With Low Risk - GoodRx [goodrx.com]
- 4. drugs.com [drugs.com]
- 5. Metformin, Sulfonylureas, or Other Antidiabetes Drugs and the Risk of Lactic Acidosis or Hypoglycemia: A nested case-control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. bmj.com [bmj.com]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. droracle.ai [droracle.ai]
- 10. Meglitinides increase the risk of hypoglycemia in diabetic patients with advanced chronic kidney disease: a nationwide, population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meglitinides increase the risk of hypoglycemia in diabetic patients with advanced chronic kidney disease: a nationwide, population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety of dipeptidyl peptidase 4 inhibitors: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 15. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 16. SGLT2 inhibitors: are they safe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SGLT2 Inhibitors | Diabetes UK [diabetes.org.uk]
- 18. drc.bmj.com [drc.bmj.com]
- 19. Hypoglycemia following the use of glucagon-like peptide-1 receptor agonists: a real-world analysis of post-marketing surveillance data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. glucagon.com [glucagon.com]
- 22. GLP-1 agonists | Diabetes UK [diabetes.org.uk]
- 23. Insulin therapy and hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Insulin Therapy and Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Insulin therapy: Side effects, myths, and tips [medicalnewstoday.com]
- 26. researchgate.net [researchgate.net]
- 27. drc.bmj.com [drc.bmj.com]
- 28. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Guide to the In Vivo Efficacy of SRI-37330 Hydrochloride and Alternative Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term in vivo efficacy of SRI-37330 hydrochloride, a novel thioredoxin-interacting protein (TXNIP) inhibitor, against established antidiabetic drugs, metformin (B114582) and liraglutide (B1674861). The information is compiled from preclinical studies to assist in evaluating their therapeutic potential.
Mechanism of Action: A Snapshot
This compound is an orally bioavailable inhibitor of TXNIP.[1] Inhibition of TXNIP has been shown to protect against diabetes by preventing beta-cell apoptosis and reducing hepatic glucose production.[1][2][3] Metformin, a biguanide, primarily acts by decreasing hepatic gluconeogenesis and improving insulin (B600854) sensitivity. Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from in vivo studies in diabetic and obese mouse models. It is important to note that long-term efficacy data for this compound beyond four weeks is limited in the public domain, which should be considered when making direct comparisons with the more extensively studied compounds.
Table 1: Effects on Glycemic Control in db/db Mice
| Compound | Duration | Model | Key Findings on Glycemic Control | Citation(s) |
| This compound | 4 weeks | db/db mice | Normalized blood glucose levels within days of administration. | [4][5] |
| Metformin | 4 weeks | db/db mice | Did not significantly affect fasting blood glucose. | [6][7] |
| Liraglutide | 4 weeks | db/db mice | Showed a trend towards lower HbA1c%. | [8] |
| Liraglutide | 6 weeks | db/db mice | Acted in a dose-dependent manner on glycemic control, more effective than insulin glargine at high doses. | [9] |
Table 2: Effects on Body Weight in db/db Mice
| Compound | Duration | Model | Key Findings on Body Weight | Citation(s) |
| This compound | 4 weeks | db/db mice | Did not affect body weight. | [1] |
| Metformin | 4 weeks | db/db mice | Did not affect body weight. | [6][7] |
| Liraglutide | 4 weeks | db/db mice | Reduced body weight gain. | [8] |
| Liraglutide | 6 weeks | db/db mice | Dose-dependent reduction in body weight. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups, the following diagrams are provided.
Detailed Experimental Protocols
Animal Models
-
db/db Mice (Type 2 Diabetes Model):
-
Strain: C57BL/KsJ-db/db mice are a common model.
-
Characteristics: These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.
-
Housing: Maintained in a temperature-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water, unless otherwise specified.
-
-
Streptozotocin (STZ)-Induced Diabetes Model (Type 1 Diabetes Model):
-
Induction: Multiple low doses of STZ (e.g., 40-50 mg/kg body weight) are administered intraperitoneally for five consecutive days to induce beta-cell destruction.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and mice with fasting blood glucose above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.
-
Drug Administration
-
Oral Gavage:
-
Compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A specific volume is administered directly into the stomach using a gavage needle. The volume is calculated based on the animal's body weight.
-
This method ensures accurate dosing.
-
-
Administration in Drinking Water:
-
The compound is dissolved in the drinking water at a concentration calculated to provide the desired daily dose based on average water consumption.
-
Water bottles are replaced regularly with a fresh solution. This method is less stressful for the animals but may result in less precise dosing due to variations in individual water intake.
-
Key Efficacy Endpoints
-
Glycated Hemoglobin (HbA1c) Measurement:
-
Sample Collection: Whole blood is collected from the tail vein or via cardiac puncture at the end of the study.
-
Analysis: Commercial enzyme-linked immunosorbent assay (ELISA) kits or high-performance liquid chromatography (HPLC) systems specifically designed for mouse HbA1c are used for quantification.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) is calculated to assess glucose tolerance.
-
-
Liver Triglyceride Content Analysis:
-
Tissue Collection: At the end of the study, mice are euthanized, and liver tissue is collected and snap-frozen in liquid nitrogen.
-
Lipid Extraction: Lipids are extracted from a known weight of liver tissue using a solvent mixture (e.g., chloroform:methanol).
-
Quantification: The triglyceride content in the lipid extract is determined using a commercial colorimetric assay kit. Results are typically normalized to the weight of the liver tissue.
-
Conclusion
This compound shows promise as a novel antidiabetic agent with a distinct mechanism of action targeting TXNIP. The available short-term in vivo data in mouse models of type 1 and type 2 diabetes demonstrate its potent glucose-lowering effects. However, a comprehensive evaluation of its long-term efficacy and a direct comparison with established drugs like metformin and liraglutide are limited by the current lack of extended-duration preclinical studies. Future research should focus on generating these long-term comparative data to fully elucidate the therapeutic potential of this compound. Metformin and liraglutide have demonstrated long-term efficacy in numerous preclinical and clinical studies, providing a robust benchmark for the development of new antidiabetic therapies.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. TXNIP/TBP-2: A Master Regulator for Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of two weeks of metformin treatment on whole-body glycocalyx barrier properties in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of four-week treatment with liraglutide and 1f on db/db mice. (A) Body weight changes during the 28-day treatment period. (B) Percentage of body weight gain at the end of the study. (C) Cumulated food consumption during the 28-day treatment period. (D) Changes in HbA1c% at the end of the chronic treatment. (E and F) OGTT on day 30 and associated glucose AUC. (G−I) Fasted blood glucose, fasted plasma insulin levels, and pancreatic insulin content on day 32. Means ± SD, n = 6. ***P < 0.001 vs saline, #P < 0.05 vs liraglutide, ##P < 0.01 vs liraglutide, ###P < 0.001 vs liraglutide [cjnmcpu.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of TXNIP Inhibitors in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Thioredoxin-interacting protein (TXNIP) has emerged as a critical regulator in the pathophysiology of metabolic diseases, including type 1 and type 2 diabetes. Its upregulation in response to hyperglycemia mediates pancreatic β-cell apoptosis, exacerbates oxidative stress, and promotes inflammation. Consequently, the inhibition of TXNIP presents a promising therapeutic strategy. This guide provides a comparative analysis of notable TXNIP inhibitors, summarizing their mechanisms of action, and presenting supporting experimental data to aid in research and development efforts.
Overview of TXNIP's Role in Metabolic Disease
TXNIP is a key player in cellular stress responses. Under hyperglycemic conditions, its expression is markedly increased in pancreatic β-cells. This leads to the inhibition of thioredoxin (Trx), a crucial antioxidant enzyme, resulting in increased reactive oxygen species (ROS) and oxidative stress. Furthermore, TXNIP is a critical component in the activation of the NLRP3 inflammasome, a key driver of inflammation in metabolic tissues. By inhibiting TXNIP, it is possible to protect β-cells from apoptosis, reduce inflammation, and improve overall glucose homeostasis.
Comparative Performance of TXNIP Inhibitors
Several molecules have been identified as inhibitors of TXNIP, acting through various mechanisms. These range from repurposed drugs to novel chemical entities specifically designed to target TXNIP. The following tables summarize the available quantitative data for a selection of these inhibitors.
| Inhibitor | Type | Mechanism of Action | IC50 (TXNIP Expression) | Key In Vitro Findings | Key In Vivo Findings |
| Verapamil | L-type calcium channel blocker | Indirectly inhibits TXNIP expression.[1][2] | Not reported | Reduces TXNIP expression in pancreatic β-cells, protecting them from apoptosis.[1] | Preserves β-cell mass and function in mouse models of diabetes.[1] Reduces TXNIP levels by 80% in isolated islets of treated animals.[1] |
| SRI-37330 | Small molecule | Directly inhibits TXNIP expression.[3][4] | 0.64 µM (in INS-1 cells)[5][6] | Inhibits TXNIP promoter activity, mRNA, and protein levels in rat, mouse, and human islets.[3][4] | Orally bioavailable, reverses diabetes and hepatic steatosis in mouse models.[3][4] Lowers serum glucagon (B607659) and hepatic glucose production.[3] |
| TIX100 | Substituted quinazoline-sulfonamide | Specifically inhibits glucose-induced TXNIP expression.[7] | More potent than Verapamil (~100-fold)[8] | More potent and effective in inhibiting TXNIP expression in INS-1 cells and human islets compared to verapamil.[8] | Orally available, protects and rescues mice from diabetes in T1D and T2D models.[7][9] |
| Quercetin & Allopurinol (B61711) | Natural flavonoid & Xanthine oxidase inhibitor | Inhibit TXNIP overexpression.[10][11] | Not reported | Significantly inhibit TXNIP overexpression and NLRP3 inflammasome activation in hepatocytes.[10][11] | Reduce hepatic TXNIP expression, inflammation, and lipid accumulation in diabetic rats.[10][11] |
| Quinazoline (B50416) Derivatives (D-2 & C-1) | Novel small molecules | Decrease TXNIP expression by accelerating its protein degradation.[12][13][14] | Not reported | Protect pancreatic β-cells from palmitate-induced apoptosis.[12][13] Reduce intracellular ROS and modulate the TXNIP-NLRP3 inflammasome signaling.[12][13] | Not yet reported |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of TXNIP inhibitors, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of TXNIP inhibitors are provided below.
Western Blot for TXNIP Expression
This protocol outlines the procedure for determining the protein levels of TXNIP in cell lysates.
-
Cell Lysis:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TXNIP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay (CCK-8 Assay)
This protocol describes a colorimetric assay to assess cell viability following treatment with TXNIP inhibitors in the presence of a metabolic stressor like palmitate.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the TXNIP inhibitor for a specified period.
-
Induce apoptosis by adding a metabolic stressor, such as palmitic acid (PA), and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Measurement:
Intracellular ROS Detection (DCF-DA Assay)
This protocol details the measurement of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate or on coverslips and allow them to attach.
-
Treat the cells with the TXNIP inhibitor and/or a ROS-inducing agent.
-
-
Staining:
-
Measurement:
-
Fluorescence Microscopy: Capture images using a fluorescence microscope with appropriate filters for green fluorescence.
-
Fluorometric Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[17]
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.[18]
-
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
This protocol describes the quantification of secreted Interleukin-1β (IL-1β) as a measure of NLRP3 inflammasome activation.
-
Cell Priming and Treatment:
-
Seed macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a 24-well plate.
-
Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Treat the cells with the TXNIP inhibitor for 1 hour.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an activator such as ATP or nigericin (B1684572) for 30-60 minutes.[20][21]
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA:
References
- 1. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 7. Frontiers | A novel class of oral, non-immunosuppressive, beta cell-targeting, TXNIP-inhibiting T1D drugs is emerging [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel class of oral, non-immunosuppressive, beta cell-targeting, TXNIP-inhibiting T1D drugs is emerging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin and allopurinol reduce liver thioredoxin-interacting protein to alleviate inflammation and lipid accumulation in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin and allopurinol reduce liver thioredoxin-interacting protein to alleviate inflammation and lipid accumulation in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. benchchem.com [benchchem.com]
- 21. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 22. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy of SRI-37330 in Modulating Glucagon Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SRI-37330 with other compounds known to modulate glucagon (B607659) signaling pathways. The data presented is compiled from preclinical studies and is intended to inform research and development decisions in the field of metabolic diseases.
SRI-37330 is an orally bioavailable small molecule that has been identified as a potent inhibitor of thioredoxin-interacting protein (TXNIP). Its mechanism of action confers a dual benefit in the context of diabetes by both suppressing glucagon secretion from pancreatic alpha-cells and inhibiting glucagon-stimulated glucose production in the liver.[1][2] This guide will compare the effects of SRI-37330 to other relevant compounds, including a direct glucagon receptor antagonist (LY2409021), an indirect TXNIP inhibitor (Verapamil), an EphA4 receptor agonist (WCDD301), and a widely used anti-diabetic medication (Metformin).
Quantitative Comparison of Compound Efficacy
The following tables summarize the quantitative data on the effects of SRI-37330 and comparator compounds on key aspects of the glucagon signaling pathway.
Table 1: Effect on Glucagon Secretion from Pancreatic Islets/Alpha-Cells
| Compound | Mechanism of Action | Cell Type | Concentration | % Inhibition of Glucagon Secretion | Citation(s) |
| SRI-37330 | TXNIP Inhibition | Mouse αTC1-6 cells | 5 µM | Significant reduction | [3] |
| WCDD301 | EphA4 Receptor Agonist | Dispersed human T1D islet cells | 1.5 µM | Significant reduction | [4][5] |
| Verapamil (B1683045) | L-type Calcium Channel Blocker (indirect TXNIP inhibitor) | Human | 160 µ g/min (infusion) | Significant inhibition of arginine-stimulated glucagon release | [6] |
Table 2: Effect on Glucagon-Stimulated Hepatic Glucose Production
| Compound | Mechanism of Action | Cell/Animal Model | Concentration | % Inhibition of Glucose Production | Citation(s) |
| SRI-37330 | TXNIP Inhibition / Glucagon Receptor-dependent | Primary mouse hepatocytes | 0-5 µM (dose-dependent) | Significant dose-dependent decrease | [7] |
| Metformin | Activation of AMPK | Primary rat hepatocytes | 10 µM - 1 mM | ~35% (cAMP-stimulated) | [8] |
| LY2409021 | Glucagon Receptor Antagonist | Human (Type 2 Diabetes) | 5-90 mg (oral, daily) | Significant reduction in fasting and postprandial glucose | [9] |
| Verapamil | L-type Calcium Channel Blocker | Human | 2.5 µg/kg/min (infusion) | No significant effect on basal or glucagon-stimulated splanchnic glucose output | [10] |
Table 3: Effect on Glucagon-Induced cAMP Production
| Compound | Mechanism of Action | Cell Type | Concentration | Effect on cAMP Levels | Citation(s) |
| SRI-37330 | Glucagon Receptor-dependent | Primary mouse hepatocytes | 0-5 µM (dose-dependent) | Significant dose-dependent downregulation | [7] |
| LY2409021 | Glucagon Receptor Antagonist | HEK293-GLP-1R cells | 1.8 µM (IC50) | Inhibition of glucagon-induced cAMP increase | [11] |
| Metformin | Activation of AMPK | Primary hepatocytes | - | Suppresses cAMP-stimulated glucose production | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Glucose Production Assay in Primary Mouse Hepatocytes [en.bio-protocol.org]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. An orally available compound suppresses glucagon hypersecretion and normalizes hyperglycemia in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Modulation by verapamil of insulin and glucagon secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Understanding of Metformin Effect on the Control of Hyperglycemia in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of verapamil on basal and glucagon-dependent splanchnic glucose metabolism and insulin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SRI-37330 Hydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of research compounds. This guide provides detailed procedures for the proper disposal of SRI-37330 hydrochloride, a thioredoxin-interacting protein (TXNIP) inhibitor used in diabetes research.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory protocols for chemical waste disposal to maintain a safe working environment and adhere to institutional and regulatory guidelines.[1]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound in a laboratory setting.
-
Consult the Safety Data Sheet (SDS): The primary source of information for handling and disposal is the compound's SDS.[2] Always review the complete SDS, paying close attention to Section 13 for specific disposal instructions.
-
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and suitable gloves.[3]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Proper segregation prevents unforeseen chemical reactions and ensures compliant disposal.
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a designated, puncture-resistant container.[2][4]
-
Liquid Waste: For solutions containing this compound, use a chemically resistant container with a secure screw-on cap.[2] The search results indicate that this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[5] Therefore, waste solutions may contain these solvents.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as directed by your institution's EHS), the full chemical name "this compound," and the approximate concentration and quantity.[2][3] Proper labeling is crucial for identification and safe handling by disposal personnel.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] This area should be clearly marked and known to all laboratory personnel.
-
Disposal Request: Contact your institution's EHS department to schedule a pickup for the chemical waste.[2] EHS professionals are trained in the proper handling, transportation, and disposal of laboratory waste in accordance with all regulations.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3][6] The rinsate must be collected and disposed of as chemical waste.[3][6] After rinsing, deface the original label before disposing of the container in the regular trash or as directed by your EHS department.[6]
Waste Classification and Segregation
Proper segregation of chemical waste is critical for safety and compliance. The following table provides a general guideline for segregating waste related to this compound.
| Waste Type | Container | Segregation Guidelines |
| Solid Waste (Unused powder, contaminated lab supplies) | Labeled, puncture-resistant container | Segregate from liquid waste and other incompatible solid wastes. |
| Liquid Waste (Solutions in DMSO or ethanol) | Labeled, chemically resistant container with screw cap | Segregate from aqueous waste and other incompatible solvent wastes. Do not mix halogenated and non-halogenated solvents unless approved by EHS.[3] |
| Empty Containers | N/A | Must be triple-rinsed with the rinsate collected as hazardous waste before disposal.[3][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific chemical hygiene and waste disposal plans. Always consult with your EHS department for definitive guidance.
References
Essential Safety and Operational Guidance for SRI-37330 Hydrochloride
This document provides critical safety, handling, and disposal information for SRI-37330 hydrochloride, a thioredoxin-interacting protein (TXNIP) inhibitor utilized in type 2 diabetes research.[1][2] Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the use of full personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[3]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area | Work in a fume hood to avoid inhalation of dust or aerosols.[3] |
Safety and Handling Procedures
This compound is not classified as a hazardous substance or mixture.[3] However, standard laboratory precautions should always be observed.
Key Handling Protocols:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[3] Ensure that a safety shower and an eye wash station are readily accessible.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or aerosols.[3] Wash hands thoroughly after handling.
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[3] Absorb the spill with an inert, liquid-binding material such as diatomite.[3] Decontaminate the affected surfaces by scrubbing with alcohol.[3] Dispose of the contaminated material in accordance with the disposal plan.[3]
First Aid Measures
In case of exposure, follow these immediate first aid steps:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water, lifting the eyelids to ensure thorough rinsing.[3] Seek prompt medical attention.[3] |
| Skin Contact | Rinse the affected skin area thoroughly with plenty of water.[3] Remove any contaminated clothing and shoes.[3] Consult a physician.[3] |
| Inhalation | Move the individual to an area with fresh air.[3] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3] |
| Ingestion | Rinse the mouth with water.[3] Do not induce vomiting.[3] Call a physician for guidance.[3] |
Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Storage Conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year | Sealed storage, away from moisture.[1] |
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or water courses.[3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₀ClF₃N₄O₂S[3] |
| Molecular Weight | 424.87 g/mol [3][4] |
| CAS Number | 2322245-49-6[3][4] |
| Appearance | Solid |
| Solubility | Insoluble in water.[4] Soluble in DMSO (85 mg/mL) and Ethanol (21 mg/mL).[4] |
Experimental Workflow and Signaling Pathway
Safe Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
